molecular formula C6H9N3O2 B183324 3-Methyl-6-methylaminouracil CAS No. 5759-63-7

3-Methyl-6-methylaminouracil

Cat. No.: B183324
CAS No.: 5759-63-7
M. Wt: 155.15 g/mol
InChI Key: PUQLJAGFHRVOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-methylaminouracil is a methylated derivative of uracil, one of the four fundamental nucleobases in RNA, offered as a high-purity chemical for research and development purposes. Uracil and its substituted analogues represent a significant class of bioactive pyrimidine derivatives with a broad spectrum of investigated biological activities, including potential antibacterial, antiviral, and antitumor properties. The functionalization of the uracil core at different positions, as seen in this compound, is a common strategy in medicinal chemistry to fine-tune molecular properties such as stability, solubility, and bioactivity. Researchers utilize such specialized uracil derivatives as key intermediates or building blocks for the synthesis of more complex molecules. These can be designed to explore structure-activity relationships or to develop new compounds targeting various enzymes, such as thymidylate synthase, which is crucial for DNA biosynthesis. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-(methylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-7-4-3-5(10)9(2)6(11)8-4/h3,7H,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQLJAGFHRVOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292226
Record name 3-Methyl-6-methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5759-63-7
Record name 5759-63-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-6-methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-6-methylaminouracil

Abstract

This compound is a substituted pyrimidine derivative belonging to the uracil family, a class of compounds of significant interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and application in biological systems. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. Due to the limited availability of direct experimental data in public literature for this specific molecule, this document leverages expert analysis of its structural analogues and foundational chemical principles to predict its properties. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these characteristics, ensuring a self-validating framework for researchers.

Molecular Identity and Structure

This compound is systematically named 3-methyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione. Its core structure consists of a uracil ring methylated at the N3 position and functionalized with a methylamino group at the C6 position. This substitution pattern dictates its electronic distribution, hydrogen bonding capability, and overall stereochemistry, which in turn govern its physical and chemical behaviors.

IdentifierValueReference
IUPAC Name 3-methyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dioneN/A
Synonyms 6-(Methylamino)-3-methyluracil[1]
CAS Number 5759-63-7[1][2]
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol [1]

digraph "Chemical_Structure" {
graph [fontname="Arial", label="Figure 1: 2D Chemical Structure of this compound", labelloc=b, fontsize=12];
node [fontname="Arial", shape=plaintext];
rankdir=LR;

struct [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>OTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>||TD><TD>TD><TD>TD>TR><TR><TD>H₃CTD><TD>—TD><TD>N3TD><TD>—TD><TD>C4TD><TD>—TD><TD>C5HTD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>||TD>TR><TR><TD>TD><TD>TD><TD>C2TD><TD>—TD><TD>N1TD><TD>—TD><TD>C6TD>TR><TR><TD>TD><TD>TD><TD>||TD><TD>TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>TD><TD>OTD><TD>TD><TD>HTD><TD>TD><TD>NHCH₃TD>TR>TABLE>>]; }

Caption: Figure 1: 2D Chemical Structure of this compound.

Predicted Physicochemical Properties

The properties outlined below are projected based on data from structurally related compounds, primarily 6-methyluracil and other substituted uracils. These values serve as an expert baseline for initiating laboratory investigation.

PropertyPredicted Value / BehaviorRationale & Comparative Insights
Physical Form White to off-white crystalline solidUracil derivatives are typically stable, crystalline solids at room temperature[3].
Melting Point >300 °C (likely with decomposition)6-Methyluracil melts with decomposition at approximately 318 °C[4][5][6]. The N-methylation and amino substitution are unlikely to drastically lower this value due to the preservation of strong intermolecular hydrogen bonding and π-stacking interactions.
Water Solubility Moderately soluble6-Methyluracil has a water solubility of 7 g/L at 22 °C[6]. The N3-methyl group on the target molecule increases lipophilicity, but the polar methylamino group at C6 should maintain, or potentially enhance, aqueous solubility compared to a simple alkyl group. Solubility is expected to increase in hot water and alkaline solutions[5][7].
Solubility in Organic Solvents Sparingly soluble in alcohols (e.g., ethanol, methanol); Soluble in DMSOThe amphiphilic nature, with both polar (amide, amine) and nonpolar (methyl) groups, suggests limited solubility in nonpolar solvents but good solubility in polar aprotic solvents like DMSO, which can disrupt hydrogen bonding networks[8].
pKa (Acidity) ~9.5 - 10.0The primary acidic proton is on the N1 atom. Its acidity is comparable to that of 6-methyluracil (pKa ≈ 9.52)[4][6]. The N3 position is blocked by a methyl group, preventing deprotonation at that site.

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for structural confirmation. The following predictions are based on the known spectral characteristics of uracil derivatives[3][9][10].

  • ¹H NMR (in DMSO-d₆, 500 MHz):

    • δ ~10.5-11.0 ppm (s, 1H): N1-H proton, typically broad.

    • δ ~6.5-7.0 ppm (q, 1H): NH proton of the methylamino group, may show coupling to the adjacent methyl group.

    • δ ~5.0-5.2 ppm (s, 1H): C5-H vinyl proton.

    • δ ~3.1 ppm (s, 3H): N3-CH₃ methyl protons.

    • δ ~2.7 ppm (d, 3H): N6-CH₃ methyl protons, coupled to the NH proton.

  • ¹³C NMR (in DMSO-d₆, 125 MHz):

    • δ ~163 ppm: C4 carbonyl carbon.

    • δ ~155 ppm: C6 carbon attached to the amino group.

    • δ ~151 ppm: C2 carbonyl carbon.

    • δ ~98 ppm: C5 vinyl carbon.

    • δ ~28 ppm: N3-CH₃ methyl carbon.

    • δ ~26 ppm: N6-CH₃ methyl carbon.

  • Infrared (IR) Spectroscopy (ATR):

    • 3200-3400 cm⁻¹: N-H stretching vibrations (N1-H and N6-H).

    • 2900-3000 cm⁻¹: C-H stretching from methyl groups.

    • ~1710 cm⁻¹ and ~1660 cm⁻¹: Strong C=O stretching from the two carbonyl groups.

    • ~1620 cm⁻¹: C=C stretching and N-H bending vibrations.

  • UV-Visible Spectroscopy (in Ethanol or Water):

    • λₘₐₓ ~260-270 nm: A strong absorption band corresponding to the π → π* electronic transition within the conjugated pyrimidine ring system, characteristic of uracil derivatives[7].

Methodologies for Empirical Characterization

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols are standard, robust methods for characterizing the physicochemical properties of a novel or sparsely documented compound like this compound.

Protocol: Determination of Aqueous Solubility via Shake-Flask Method

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Causality: The principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period. This ensures that the measured concentration represents the true thermodynamic solubility limit, avoiding misleading results from metastable or supersaturated solutions.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C) for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., water or mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound[11][12].

  • Calculation: Calculate the original concentration in the supernatant, which corresponds to the aqueous solubility in units like mg/mL or mM.

Solubility_Workflow Figure 2: Workflow for Solubility Determination cluster_prep Preparation & Equilibration cluster_analysis Sample Processing & Analysis A Add Excess Solid to Solvent B Seal and Shake (24-48h at 25°C) A->B C Centrifuge to Separate Phases B->C Equilibrium Reached D Extract Supernatant C->D E Dilute Sample D->E F Analyze via HPLC-UV E->F G Calculate Solubility (mg/mL) F->G Compare to Standard Curve

Sources

An In-Depth Technical Guide on 3-Methyl-6-methylaminouracil: Navigating a Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Scope of this Guide

The following technical guide on 3-Methyl-6-methylaminouracil (CAS Number 5759-63-7) has been compiled to provide a comprehensive overview based on the currently available scientific literature. It is imperative to state at the outset that while extensive research has been conducted on the broader class of uracil derivatives, specific, in-depth studies focusing exclusively on this compound are notably scarce. Consequently, this guide synthesizes direct information where available and, with clearly stated caveats, extrapolates potential properties and methodologies from closely related analogues. This approach is intended to provide a foundational understanding and to stimulate further targeted research into this specific molecule. All information derived from related compounds should be treated as hypothetical until validated by direct experimental evidence for this compound.

Molecular Profile and Physicochemical Properties

This compound is a pyrimidine derivative with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol . The structural features—a uracil core with a methyl group at the N3 position and a methylamino group at the C6 position—suggest its potential as a scaffold in medicinal chemistry, building upon the diverse biological activities observed in other substituted uracils.

PropertyValueSource
CAS Number 5759-63-7Generic Chemical Databases
Molecular Formula C₆H₉N₃O₂Generic Chemical Databases
Molecular Weight 155.15 g/mol Generic Chemical Databases
Canonical SMILES CN1C(=O)C=C(NC)NC1=OGeneric Chemical Databases
InChI Key Not readily available

Synthetic Strategies: A Generalized Approach

One potential synthetic route could involve the initial methylation of the N3 position of a 6-aminouracil precursor, followed by the introduction of the methylamino group at the 6-position, or vice versa. A common strategy for the synthesis of 6-aminouracil derivatives involves the reaction of a 6-chlorouracil intermediate with the desired amine.

Hypothetical Synthetic Workflow:

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product 6-Chlorouracil 6-Chlorouracil Step1 Step 1: N3-Methylation of 6-Chlorouracil 6-Chlorouracil->Step1 Methylamine Methylamine Step2 Step 2: Amination with Methylamine Methylamine->Step2 Methylating_Agent Methylating Agent (e.g., DMS, MeI) Methylating_Agent->Step1 3-Methyl-6-chlorouracil 3-Methyl-6-chlorouracil Step1->3-Methyl-6-chlorouracil Intermediate Product This compound Step2->Product 3-Methyl-6-chlorouracil->Step2

Caption: Hypothetical synthesis workflow for this compound.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 3-Methyl-6-chlorouracil (Intermediate)

  • Reaction Setup: To a solution of 6-chlorouracil in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH) to facilitate deprotonation.

  • Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization to yield 3-methyl-6-chlorouracil.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the intermediate, 3-methyl-6-chlorouracil, in a suitable solvent such as ethanol or isopropanol.

  • Amination: Add an excess of methylamine (as a solution in a solvent like ethanol or THF) to the reaction mixture. The reaction may be performed at room temperature or with heating under reflux.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford the final product, this compound.

Disclaimer: This is a generalized, hypothetical protocol. The actual reaction conditions, including solvents, temperatures, and reaction times, would require optimization and experimental validation.

Potential Biological Activities and Mechanisms of Action: An Extrapolative Analysis

Direct studies on the biological activity of this compound are not available. However, by examining structurally similar compounds, we can infer potential areas of biological relevance.

Potential as an Antibacterial Agent

A significant body of research exists on 6-anilinouracils and other 6-substituted uracil derivatives as potent and selective inhibitors of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in Gram-positive bacteria.[1][2] The uracil scaffold serves as a key pharmacophore for binding to the enzyme. It is plausible that this compound could exhibit antibacterial activity through a similar mechanism.

Inferred Mechanism of Action (Antibacterial):

3M6MAU 3-Methyl-6- methylaminouracil Pol_IIIC Bacterial DNA Polymerase IIIC 3M6MAU->Pol_IIIC Potential Inhibition DNA_Replication DNA Replication Pol_IIIC->DNA_Replication Essential for Bacterial_Growth Inhibition of Bacterial Growth Pol_IIIC->Bacterial_Growth Leads to

Caption: Inferred mechanism of antibacterial action via Pol IIIC inhibition.

Potential as an Enzyme Inhibitor in Eukaryotic Systems

Derivatives of 6-methyluracil have been investigated as inhibitors of various eukaryotic enzymes. For instance, certain derivatives have shown activity as bifunctional acetylcholinesterase (AChE) inhibitors, suggesting potential applications in the treatment of Alzheimer's disease.[3] Other studies have explored 6-substituted uracils as inhibitors of thymidine phosphorylase (TP), an enzyme involved in pyrimidine salvage and a target in cancer therapy.[4]

Whether this compound possesses such activities would depend on how its specific substitution pattern influences its binding to the active sites of these enzymes.

Analytical Characterization

The characterization of this compound would rely on standard analytical techniques employed in organic and medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure of the synthesized compound. Expected signals in the ¹H NMR spectrum would include singlets for the N-methyl and N-methylamino protons, and a singlet for the C5 proton of the uracil ring. The chemical shifts would provide information about the electronic environment of the protons. 2D NMR techniques such as COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. Techniques such as liquid chromatography-mass spectrometry (LC-MS) would be invaluable for monitoring reaction progress, assessing purity, and in potential pharmacokinetic studies.[5]

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be the primary method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol) would likely be a suitable starting point for method development.

General Analytical Workflow:

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Crude_Product Crude Synthesized Product Purification Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification Pure_Product Purified 3-Methyl-6- methylaminouracil Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Product->NMR MS Mass Spectrometry (HRMS, LC-MS) Pure_Product->MS HPLC HPLC Analysis Pure_Product->HPLC

Sources

biological activity of 3-Methyl-6-methylaminouracil derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Methyl-6-aminouracil Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The uracil scaffold, a fundamental component of nucleic acids, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, making them a focal point for drug discovery and development. This technical guide provides a comprehensive exploration of the biological activities associated with a specific subclass: 3-Methyl-6-aminouracil derivatives. We will delve into the synthetic strategies for accessing these molecules, their diverse therapeutic applications—ranging from anticancer to antimicrobial and anti-inflammatory roles—and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future investigations in this promising area of medicinal chemistry.

Introduction: The Uracil Scaffold in Drug Discovery

The pyrimidine ring system, particularly the uracil moiety, is a cornerstone of numerous biological processes. Beyond its role in RNA, synthetic uracil derivatives have been developed as successful therapeutic agents, including the widely used anticancer drug 5-fluorouracil.[1] The strategic modification of the uracil ring at various positions can profoundly influence its biological profile. Substitutions at the N1, N3, C5, and C6 positions have yielded compounds with a wide array of activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3]

This guide focuses specifically on derivatives featuring a methyl group at the N3 position and an amino or substituted amino group at the C6 position. This substitution pattern creates a unique chemical architecture that has been explored for various therapeutic targets. The N3-methylation can enhance lipophilicity and modulate hydrogen bonding capabilities, while the C6-amino group serves as a versatile handle for introducing diverse pharmacophoric elements, leading to a broad range of biological effects.

Synthetic Strategies for 3-Methyl-6-aminouracil Derivatives

The synthesis of 3-Methyl-6-aminouracil derivatives typically involves multi-step processes starting from simple precursors. The general approach involves the initial construction of the substituted uracil ring, followed by modifications to introduce the desired functional groups.

A common strategy begins with the condensation of a substituted urea (e.g., methylurea) with a cyanoacetic acid derivative to form the 6-aminouracil core.[4] Subsequent alkylation, amination, and coupling reactions are then employed to build the final target molecules.

For instance, the synthesis of 3-substituted-6-(anilino)uracils has been achieved by the direct alkylation of 2-methoxy-6-amino-4-pyrimidone to generate N3-substituted intermediates. These intermediates are then reacted with an appropriate aniline to displace the 6-amino group and simultaneously demethylate the 2-methoxy group, yielding the target compounds in good yields.[5] Another versatile method for creating precursors involves the condensation of 5,6-diaminouracil derivatives with carboxylic acids using coupling reagents like COMU, which allows for the regioselective formation of 5-carboxamidouracils that can be further cyclized.[6]

Below is a generalized workflow for the synthesis of these derivatives.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 C6-Position Modification cluster_2 Further Derivatization (Optional) Urea Methylurea / Thiourea Aminouracil 6-Amino-3-methyluracil Core Urea->Aminouracil Condensation Cyanoacetate Cyanoacetic Ester Cyanoacetate->Aminouracil C6_Modified 3-Methyl-6-(substituted-amino)uracil Aminouracil->C6_Modified Displacement / Coupling Aniline Substituted Anilines / Amines Aniline->C6_Modified Final_Product Final Derivative C6_Modified->Final_Product Alkylation / Acylation etc. Reagents Various Reagents Reagents->Final_Product

Caption: Generalized synthetic workflow for 3-Methyl-6-aminouracil derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of the 3-Methyl-6-aminouracil scaffold have demonstrated significant potential across several therapeutic areas. The following sections detail their primary biological activities, supported by mechanistic insights and quantitative data.

Anticancer Activity

The development of novel anticancer agents remains a high priority in medicinal chemistry. Several studies have highlighted the potential of uracil derivatives as cytotoxic agents against various cancer cell lines.

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction A prominent mechanism for the anticancer effect of these compounds is the inhibition of key cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs). For example, certain novel uracil derivatives have been shown to have a high binding affinity for CDK2.[7] Inhibition of CDK2 disrupts the G1/S phase transition of the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). This targeted approach is advantageous as it can selectively affect rapidly dividing cancer cells while sparing normal, non-proliferating cells.[7] Other related compounds, such as 3-methyl-1,6-diazaphenothiazines, have been shown to induce apoptosis in melanoma cells by causing redox imbalance (depletion of intracellular glutathione) and disrupting the mitochondrial membrane potential.[8]

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb phosphorylates Apoptosis Apoptosis CDK2->Apoptosis inhibition leads to E2F E2F pRb->E2F releases S_Phase S Phase E2F->S_Phase promotes transition to Uracil_Derivative 3-Methyl-6-aminouracil Derivative Uracil_Derivative->CDK2 inhibits G1_Phase G1 Phase

Caption: Inhibition of the CDK2 pathway by uracil derivatives, leading to cell cycle arrest.

Quantitative Data: Cytotoxicity The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
PyridopyrimidinesMCF7 (Breast)12.38 - 33.30[7]
Bis(6-aminouracils)MCF7 (Breast)51.98 - 99.66[7]
Organodiselenide HybridsHepG2 (Liver)3.57 - 16.22[9]
Uracil LactonesP-388 LeukemiaActive at 2.5-25 mg/kg[10]

Note: The table summarizes data from various uracil derivatives to illustrate the potential of the scaffold.

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. Certain 3-Methyl-6-aminouracil derivatives have emerged as potent inhibitors of bacterial DNA replication.

Mechanism of Action: Inhibition of DNA Polymerase IIIC A study on 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) revealed that these compounds are potent and competitive inhibitors of the replication-specific bacterial DNA polymerase IIIC (pol IIIC).[5] This enzyme is essential for chromosomal replication in many Gram-positive bacteria. By inhibiting pol IIIC, these uracil derivatives effectively halt bacterial proliferation. This specific targeting of a bacterial enzyme contributes to their selective toxicity against bacteria with minimal effects on host cells. Several of these compounds demonstrated protective effects in mice against lethal S. aureus infections.[5]

Quantitative Data: Antibacterial Potency

Compound TypeTarget OrganismMIC (µg/mL)Kᵢ for pol IIIC (µM)Reference
EMAU DerivativesGram-positive bacteria0.125 - 100.02 - 0.5[5]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways.[11]

Mechanism of Action: Inhibition of Inflammatory Mediators The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit crucial inflammatory mediators.[11] This includes the suppression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing pro-inflammatory molecules such as prostaglandins and nitric oxide.[11][12] By downregulating these pathways, these compounds can alleviate the inflammatory response. Molecular docking studies suggest that these molecules can fit into the active sites of enzymes like COX-2, blocking their catalytic activity.[13]

Inflammation_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Cell Stimuli->Cell NFkB NF-κB Pathway Cell->NFkB activates COX2 COX-2 Gene Expression NFkB->COX2 induces PGE2 Prostaglandins (PGE₂) COX2->PGE2 leads to production of Inflammation Inflammation PGE2->Inflammation Uracil_Derivative 3-Methyl-6-aminouracil Derivative Uracil_Derivative->NFkB inhibits Uracil_Derivative->COX2 inhibits

Caption: Inhibition of the NF-κB and COX-2 inflammatory pathways by uracil derivatives.

Antiviral Activity

Uracil analogues have a long history as antiviral agents, primarily as nucleoside reverse transcriptase inhibitors. More recent research has expanded their scope to non-nucleoside inhibitors targeting various viral enzymes and processes.

Mechanism of Action: Inhibition of Viral Enzymes 1,6-Bis[(benzyloxy)methyl]uracil derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[14] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it and prevents the conversion of viral RNA to DNA. Interestingly, this same class of compounds also showed potent activity against the influenza H1N1 virus, suggesting a different, yet-to-be-elucidated mechanism of action against this virus.[14] Other uracil derivatives have shown activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[15][16]

Standardized Experimental Protocols

To ensure reproducibility and validity, the following are detailed protocols for key biological assays mentioned in this guide.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from methodologies used to evaluate the anticancer activity of novel uracil derivatives.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF7, HepG2) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: COX-2 Inhibition Assay (In Vitro)

This protocol describes a common method for assessing the direct inhibitory effect of compounds on COX-2 activity.[11]

  • Enzyme Preparation: Use human recombinant COX-2 enzyme. Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Compound Incubation: In a 96-well plate, add 10 µL of the test compound (dissolved in DMSO) at various concentrations. Add 150 µL of the reaction buffer and 10 µL of heme. Pre-incubate for 5 minutes at 25°C.

  • Enzyme Addition: Add 10 µL of the COX-2 enzyme solution and incubate for another 5 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution (substrate).

  • Reaction Termination & Detection: After 2 minutes, stop the reaction by adding 10 µL of 1 M HCl. Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value. Celecoxib can be used as a positive control.[11]

Conclusion and Future Perspectives

The 3-Methyl-6-aminouracil scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including potent anticancer, antibacterial, anti-inflammatory, and antiviral effects. The causality behind their efficacy often lies in the specific and targeted inhibition of key enzymes like bacterial DNA polymerase IIIC, cellular CDKs, and inflammatory COX-2.

The self-validating nature of the described protocols, such as the use of positive and negative controls in cytotoxicity and enzyme inhibition assays, ensures the trustworthiness of the generated data. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitutions at the C6-amino position could yield next-generation derivatives with enhanced therapeutic indices. Furthermore, elucidating the mechanisms of action for compounds with novel activities, such as the anti-influenza effect of certain uracil derivatives, will open new avenues for drug development.

References

  • Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. PubMed.
  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
  • In vitro proliferative activity of 6-substituted uracil derivatives.
  • Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry.
  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
  • 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Tre
  • Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evalu
  • Antitumor Agents. 25.
  • Synthesis and in Vitro Antiviral Activity of 3'-O-acyl Derivatives of 5'-amino-5'-deoxythymidine: Potential Prodrugs for Topical Applic
  • Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. Royal Society of Chemistry.
  • 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. PubMed.
  • Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranil
  • Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides. Sci-Hub.
  • Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). PubMed Central.
  • Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives.
  • Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives.

Sources

The Inferred Mechanism of Action of 3-Methyl-6-methylaminouracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the putative mechanism of action of 3-Methyl-6-methylaminouracil, a synthetic derivative of the pyrimidine base uracil. In the absence of direct empirical data for this specific molecule, this paper synthesizes evidence from closely related structural analogs to propose a scientifically grounded hypothesis for its biological activity. Drawing upon established research into N3-substituted and C6-aminouracil derivatives, we posit that this compound likely functions as a competitive inhibitor of DNA polymerase, with a particular emphasis on bacterial DNA polymerase IIIC. This guide will dissect the structure-activity relationships that underpin this hypothesis, detail the experimental methodologies required for its validation, and provide a framework for its potential application in drug discovery and development.

Introduction: The Therapeutic Potential of Uracil Analogs

Uracil and its derivatives represent a cornerstone in medicinal chemistry, with a broad spectrum of demonstrated biological activities.[1][2][3] These compounds, which are structurally related to a fundamental component of RNA, have been successfully developed as antiviral, antitumor, and antibacterial agents.[3] Their efficacy often stems from their ability to act as antimetabolites, interfering with the synthesis and function of nucleic acids by inhibiting key enzymes.[4] The core pyrimidine scaffold of uracil allows for extensive functionalization at various positions, leading to a diverse array of molecules with tailored biological targets.[1] This guide focuses on this compound, a molecule whose specific mechanism of action has not been explicitly elucidated in the current body of scientific literature. However, by examining its structural components—a methyl group at the N3 position and a methylamino group at the C6 position—we can infer a probable mechanism based on the well-documented activities of its close chemical relatives.

A Postulated Mechanism: Competitive Inhibition of DNA Polymerase IIIC

The most compelling hypothesis for the mechanism of action of this compound is the competitive inhibition of DNA polymerase, particularly the replication-specific bacterial DNA polymerase IIIC (Pol IIIC). This assertion is built upon extensive research into a class of compounds known as 6-anilinouracils and 6-(alkylamino)uracils, which share the critical C6-amino substitution pattern.

The Critical Role of the C6-Amino Substituent

A significant body of evidence points to the C6-amino group as a key pharmacophore for the inhibition of bacterial DNA polymerase IIIC.[5][6] Studies on a wide range of 6-anilinouracils have demonstrated their potent and selective inhibitory activity against this enzyme.[7] The anilino group, a substituted amine at the C6 position, is believed to mimic the incoming deoxynucleoside triphosphate (dNTP), allowing the molecule to bind to the active site of the polymerase. Furthermore, research has shown that simpler 6-(alkylamino)uracils also act as inhibitors of DNA polymerase III, albeit with generally lower potency than their anilino counterparts.[7] The methylamino group of this compound falls squarely into this category of C6-alkylamino substituents.

The Influence of the N3-Methyl Group

Substitution at the N3 position of the uracil ring is a common strategy in the design of 6-(amino)uracil-based inhibitors of DNA polymerase IIIC.[5] The presence of a methyl group at this position in this compound is consistent with the structure of many potent inhibitors in this class.[5] While the primary interaction with the enzyme is dictated by the C6 substituent, modifications at the N3 position can modulate the compound's solubility, cell permeability, and overall inhibitory potency.

The Competitive Nature of Inhibition

The inhibitory action of 6-anilinouracils and related compounds on DNA polymerase IIIC has been characterized as competitive.[5][6] This means that the inhibitor molecule directly competes with the natural substrate (the dNTPs) for binding to the enzyme's active site. Due to its structural similarity to the natural pyrimidine bases, it is highly probable that this compound also functions as a competitive inhibitor.

The proposed mechanism of competitive inhibition is visualized in the following diagram:

Competitive_Inhibition cluster_enzyme DNA Polymerase IIIC cluster_substrates Substrates cluster_products Outcome Enzyme Active Site Binding_dNTP DNA Synthesis Enzyme->Binding_dNTP Successful Binding Binding_Inhibitor Inhibition of DNA Synthesis Enzyme->Binding_Inhibitor Inhibitor Binding dNTP dNTP (Natural Substrate) dNTP->Enzyme Binds to Active Site Inhibitor This compound (Competitive Inhibitor) Inhibitor->Enzyme Competes for Active Site

A diagram illustrating the competitive inhibition of DNA Polymerase IIIC.

Quantitative Data from Analogous Compounds

To provide a quantitative context for the proposed mechanism, the following table summarizes the inhibitory activities of several 3-substituted-6-(3-ethyl-4-methylanilino)uracils against bacterial DNA polymerase IIIC. These compounds are close structural analogs of this compound.

Compound (3-substituent)Ki (µM) for Pol IIICAntibacterial MIC (µg/mL)Reference
Methyl0.10.5[5]
Ethyl0.080.25[5]
Propyl0.050.125[5]
Hydroxypropyl0.021.0[5]

Ki: Inhibition constant, a measure of the inhibitor's binding affinity. A lower Ki indicates a more potent inhibitor. MIC: Minimum Inhibitory Concentration, the lowest concentration of the compound that prevents visible growth of a bacterium.

These data clearly demonstrate that uracil derivatives with substitutions at the N3 and C6 positions can be highly potent inhibitors of bacterial DNA polymerase IIIC, with corresponding antibacterial activity.[5]

Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanism of action for this compound, a series of biochemical and cellular assays are required. The following protocols outline a logical experimental workflow.

Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the activity of a purified DNA polymerase and to characterize the nature of this inhibition.

Methodology:

  • Enzyme and Substrate Preparation:

    • Obtain purified recombinant DNA polymerase IIIC.

    • Prepare a reaction mixture containing a DNA template-primer, radiolabeled dNTPs (e.g., [³H]dTTP), and the other three unlabeled dNTPs in a suitable buffer.

  • Inhibition Measurement:

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the polymerization reaction by adding the enzyme.

    • Incubate the reaction for a defined period at the optimal temperature for the enzyme.

    • Stop the reaction and precipitate the newly synthesized DNA.

    • Quantify the incorporation of the radiolabeled dNTP into the DNA using liquid scintillation counting.

  • Data Analysis:

    • Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the inhibitor and the natural substrate (dNTPs) and analyze the data using a Lineweaver-Burk plot.

Bacterial Growth Inhibition Assay

Objective: To assess the antibacterial activity of this compound against Gram-positive bacteria, which are the primary targets of DNA polymerase IIIC inhibitors.

Methodology:

  • Bacterial Strains:

    • Use a panel of Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus).

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a series of two-fold dilutions of this compound in a suitable bacterial growth medium.

    • Inoculate each dilution with a standardized suspension of the test bacterium.

    • Incubate the cultures under appropriate conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The workflow for validating the proposed mechanism is depicted below:

Experimental_Workflow Start Hypothesis: This compound is a competitive inhibitor of DNA Pol IIIC Enzyme_Assay Enzyme Inhibition Assay (Purified DNA Pol IIIC) Start->Enzyme_Assay MIC_Assay Bacterial Growth Inhibition Assay (Gram-positive bacteria) Start->MIC_Assay Data_Analysis Data Analysis: - IC50 Determination - Lineweaver-Burk Plot - MIC Determination Enzyme_Assay->Data_Analysis MIC_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

A workflow for the experimental validation of the proposed mechanism.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests that it functions as a competitive inhibitor of bacterial DNA polymerase IIIC. The presence of a methyl group at the N3 position and a methylamino group at the C6 position aligns with the established structure-activity relationships for this class of inhibitors.

Future research should focus on the synthesis of this compound and the subsequent execution of the experimental protocols outlined in this guide. Such studies would not only confirm its mechanism of action but also evaluate its potential as a novel antibacterial agent. Further investigations could also explore its activity against other DNA polymerases and its potential for development as a therapeutic for diseases where DNA replication is a key target.

References

  • Wright, G. E., & Brown, N. C. (1990). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 33(5), 1594-1600. [Link]

  • Theodoridis, G., Bahr, J. T., Hotzman, F. W., & Schmitzer, P. R. (1997). Synthesis and Structure-Activity of Novel 3-(4,6-substituted benzoheterocyclyl)uracil Herbicides. ACS Symposium Series, 686, 144-156. [Link]

  • Al-Otaibi, J. S., Al-Zahrani, A. A., El-Emam, A. A., & Al-Obaid, A. M. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, Advance Article. [Link]

  • Wright, G. E., & Brown, N. C. (1990). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. PubMed, 2188841. [Link]

  • Wright, G. E., & Brown, N. C. (1976). Inhibitors of Bacillus subtilis DNA polymerase III. 6-Anilinouracils and 6-(alkylamino)uracils. Journal of Medicinal Chemistry, 19(10), 1257-1260. [Link]

  • Guryev, E. L., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2875. [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]

  • Neverov, A. D., et al. (2021). A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. International Journal of Molecular Sciences, 22(21), 11956. [Link]

  • Luo, M. (2011). Mechanisms and inhibition of uracil methylating enzymes. Central European Journal of Biology, 6(6), 909-917. [Link]

  • Plucińska, K., & Raczyńska, E. D. (2017). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 22(11), 1858. [Link]

  • Witte, F., et al. (2021). 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84). Journal of Medicinal Chemistry, 64(15), 11370-11394. [Link]

  • El-Sayed, W. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-28. [Link]

  • Herzig, V., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 95. [Link]

  • Nizhenkovska, I., et al. (2018). Uracil as the basis for medication creation. Research Trends in Pharmaceutical Sciences, 1, 1-10. [Link]

  • Losev, E. D., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Crystal Growth & Design, 23(10), 7356-7368. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and drug development, the structural elucidation of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, are a critical class of molecules, forming the core scaffold of numerous biologically active agents.[1][2] 3-Methyl-6-methylaminouracil is one such derivative, whose precise characterization is essential for understanding its chemical behavior, potential therapeutic applications, and for ensuring quality control in synthesis.

This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques used to analyze this compound. As a Senior Application Scientist, the goal is not merely to present data, but to provide a field-proven framework for analysis. We will delve into the causality behind experimental choices and the logic of spectral interpretation, grounding our discussion in authoritative principles. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) for unambiguous structural verification.

Molecular Structure and Tautomerism

Before delving into spectroscopic data, it is crucial to understand the molecular structure of this compound. The molecule consists of a uracil ring methylated at the N3 position and substituted with a methylamino group at the C6 position. This substitution pattern influences the electronic environment of the entire molecule and is key to interpreting its spectral features. Uracil and its derivatives can exist in different tautomeric forms; however, the methylation at N3 locks the pyrimidine ring in the 2,4-dione form, simplifying spectral analysis compared to its N1 or N-unsubstituted counterparts.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[3]

¹H NMR Analysis

Proton NMR reveals the number of distinct proton environments and their connectivity. For this compound, we expect to see signals for the methyl groups, the vinyl proton, and the N-H protons.

Experimental Protocol (Self-Validating):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as its polarity aids in dissolving the polar uracil derivative, and its ability to form hydrogen bonds allows for the observation of exchangeable N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Spectrometer Setup: Use a spectrometer with a frequency of at least 300 MHz for adequate signal dispersion.[3]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[3]

    • Number of Scans (NS): 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of all protons, especially the slowly relaxing quaternary carbons if a corresponding ¹³C experiment is run concurrently.

    • Spectral Width (SW): A range of 0 to 12 ppm is typically sufficient for this class of compounds.[3]

Data Interpretation and Causality: The chemical shifts (δ) are highly dependent on the electronic environment. The electron-withdrawing carbonyl groups and the nitrogen atoms deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).

Proton AssignmentExpected Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityRationale
N1-H 10.5 - 11.5Broad SingletThe proton on N1 is acidic and adjacent to two electron-withdrawing groups (C2=O and C6). Its broadness is due to exchange with residual water and quadrupole broadening from the nitrogen atom.[4]
C5-H 5.0 - 5.5SingletThis is a vinyl proton situated between two nitrogen-containing carbons. Its chemical shift is significantly upfield compared to typical aromatic protons due to the influence of the adjacent amino group at C6.
N(amino)-H 6.5 - 7.5Broad SingletThe chemical shift of this amino proton can vary depending on concentration and temperature due to hydrogen bonding. It often appears as a broad signal.
N3-CH₃ 3.0 - 3.3SingletThis methyl group is attached to a ring nitrogen atom, placing it in a moderately deshielded environment.[4]
N(amino)-CH₃ 2.6 - 2.9Singlet (or Doublet if coupled to N-H)This methyl group is attached to an exocyclic nitrogen. It is generally observed as a singlet due to the rapid exchange of the N-H proton decoupling it.
¹³C NMR Analysis

Carbon NMR provides information about the carbon framework of the molecule.[3]

Experimental Protocol (Self-Validating):

  • Sample and Solvent: The same sample prepared for ¹H NMR can be used.

  • Spectrometer Setup: Use the same spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and enhance the signal via the Nuclear Overhauser Effect (NOE).[3]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[3]

Data Interpretation and Causality: The chemical shifts of the carbon atoms are highly indicative of their hybridization and electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield.

Carbon AssignmentExpected Chemical Shift (δ, ppm) in DMSO-d₆Rationale
C2 (C=O) 160 - 165Carbonyl carbon adjacent to two nitrogen atoms. The lactam character places it in a highly deshielded region.[5]
C4 (C=O) 150 - 155Carbonyl carbon in a conjugated system, slightly shielded compared to C2.[5]
C6 150 - 155This carbon is attached to two nitrogen atoms (N1 and the exocyclic amino group), leading to a significant downfield shift.[5]
C5 85 - 95This sp² carbon is shielded by the electron-donating effect of the adjacent amino group at C6, causing it to appear significantly upfield.
N3-CH₃ 25 - 30A typical sp³ carbon attached to a nitrogen atom.
N(amino)-CH₃ 25 - 30An sp³ carbon attached to the exocyclic nitrogen. Its shift is similar to the N3-methyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Experimental Protocol:

  • Sample Preparation: For a solid sample, the most common and reliable method is using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or ZnSe) and pressure is applied to ensure good contact.[6] This avoids the need for preparing KBr pellets, which can be affected by atmospheric moisture.

  • Background Collection: A background spectrum of the empty ATR crystal is collected first. This is crucial to subtract the absorbance from the air (CO₂, H₂O) and the crystal itself, ensuring that the final spectrum is only of the sample.

  • Sample Spectrum: The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Caption: Key functional groups and their expected IR vibrational regions.

Interpretation of the IR Spectrum:

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
3100 - 3400 N-H stretchThis region will contain sharp to moderately broad peaks corresponding to the N1-H and the secondary amine N-H stretching vibrations. The exact position and shape depend on the extent of hydrogen bonding in the solid state.[1]
2850 - 3000 C-H stretchThese peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.[1]
1650 - 1720 C=O stretch (Amide I band)Strong, sharp absorptions in this region are characteristic of the two carbonyl (C=O) groups. We may observe two distinct peaks for the C2=O and C4=O groups due to their slightly different electronic environments.[7][8]
1600 - 1650 C=C stretch & N-H bendThe stretching vibration of the C5=C6 double bond is expected in this region, often coupled with the N-H bending vibration of the amino group.[1]
1200 - 1350 C-N stretchThe stretching vibrations of the C-N bonds within the ring and the exocyclic C-N bond appear in this region of the spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[9] The pyrimidine ring is a chromophore that absorbs UV light, and the positions of the absorption maxima (λ_max) are sensitive to substitution.

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices.

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range).

  • Baseline Correction: Run a baseline spectrum with a cuvette containing only the solvent to zero the instrument.

  • Measurement: Record the absorption spectrum of the sample solution, typically from 200 to 400 nm.

Analysis of Electronic Transitions: For uracil derivatives, the primary absorptions are due to π → π* transitions within the conjugated system of the pyrimidine ring. For this compound, one would expect to see strong absorption bands in the range of 250-280 nm. The amino group at C6 acts as an auxochrome, which can cause a bathochromic (red) shift of the λ_max compared to unsubstituted uracil.[10][11] Unsubstituted uracil in a neutral aqueous solution typically shows a λ_max around 258 nm.[11] The presence of the methylamino group, an electron-donating group, is expected to shift this to a slightly longer wavelength.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, which is critical for determining the molecular weight and confirming the elemental composition.[9]

Experimental Protocol (Electrospray Ionization - ESI):

  • Ionization Method: Electrospray ionization (ESI) is an excellent soft ionization technique for this type of polar molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly into the mass spectrometer or introduced via an HPLC system.

  • Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their m/z ratio.

  • High-Resolution MS (HRMS): For unambiguous formula determination, HRMS is essential. It provides a highly accurate mass measurement (to within 5 ppm), allowing for the calculation of the elemental formula.

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced in the collision cell (MS/MS). The fragmentation pattern provides valuable structural information.

Fragmentation cluster_path1 Path 1: Loss of HNCO cluster_path2 Path 2: Loss of CH₃N M_plus_H [M+H]⁺ m/z = 156.08 Frag1 Loss of HNCO (Isocyanic Acid) M_plus_H->Frag1 - HNCO Frag2 Loss of CH₃N (Methylnitrene) M_plus_H->Frag2 - CH₃N Product1 [M+H - 43]⁺ m/z = 113.05 Frag1->Product1 Product2 [M+H - 29]⁺ m/z = 127.07 Frag2->Product2

Caption: Plausible ESI-MS fragmentation pathways for this compound.

  • Molecular Ion: The expected molecular weight of this compound (C₆H₉N₃O₂) is 155.07 g/mol . In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 156.08.

  • Key Fragments: A common fragmentation pathway for uracil derivatives is the retro-Diels-Alder cleavage of the ring, often involving the loss of isocyanic acid (HNCO, 43 Da).[12] Another potential fragmentation is the loss of the methylamino group or parts of it.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods.

Workflow Sample Sample: this compound MS MS (Molecular Weight & Formula) Sample->MS IR FT-IR (Functional Groups) Sample->IR NMR NMR (¹H & ¹³C) (Connectivity & Skeleton) Sample->NMR Structure Unambiguous Structure Elucidation MS->Structure IR->Structure NMR->Structure

Caption: Integrated workflow for structural elucidation.

  • MS provides the molecular formula (C₆H₉N₃O₂).

  • FT-IR confirms the presence of key functional groups: N-H, C=O (amide), and C-H (alkyl).

  • ¹³C NMR shows 6 distinct carbon signals, matching the proposed structure, including two carbonyls, two sp² ring carbons, and two sp³ methyl carbons.

  • ¹H NMR confirms the number and types of protons: two methyl singlets, one vinyl singlet, and two exchangeable N-H protons, confirming the connectivity.

Together, these data provide a self-validating and unambiguous confirmation of the structure of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires a logical and integrated approach. By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently elucidate and verify the structure of this and similar pyrimidine derivatives. The protocols and interpretive guidelines presented here serve as a robust framework for achieving accurate and reliable characterization, a cornerstone of research and development in the chemical and pharmaceutical sciences.

References

  • NIST. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

  • Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical and Engineering Data. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 65-74. Retrieved from [Link]

  • Martinez, A., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 99. Retrieved from [Link]

  • Pérez-Pérez, A., et al. (2021). Uracil Derivatives for Halogen-Bonded Cocrystals. Molecules, 26(19), 5988. Retrieved from [Link]

  • Singh, S., et al. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Sielc.com. (n.d.). UV-Vis Spectrum of Uracil. SIELC Technologies. Retrieved from [Link]

  • Rouquette, L., et al. (2021). Dimerization of Uracil in a Simulated Mars-like UV Radiation Environment. Astrobiology, 21(5). (Referenced via ResearchGate for typical uracil spectra). Retrieved from [Link]

  • Yadav, V. K., et al. (2012). FTIR Study Of Thin Film Of Uracil On Silanised Glass Substrate Using Attenuated Total Reflection (ATR). AIP Conference Proceedings. Retrieved from [Link]

  • Improta, R., et al. (2010). The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 12(43), 14310-14321. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

Sources

Elucidating the Physicochemical Landscape of 3-Methyl-6-methylaminouracil: A Guide to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methyl-6-methylaminouracil (CAS No. 5759-63-7, Molecular Formula: C₆H₉N₃O₂) is a substituted uracil derivative of interest in medicinal chemistry and pharmaceutical development.[1] Like other uracil analogs, its therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[2] A comprehensive understanding of its solubility and stability is not merely a regulatory requirement but a fundamental prerequisite for successful formulation development, ensuring product quality, efficacy, and safety.[3][4]

This guide provides a robust framework for characterizing the solubility and stability of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind experimental design, emphasizing the development of self-validating protocols that ensure data integrity and scientific rigor. This document is intended for researchers, formulation scientists, and analytical chemists engaged in the preclinical and early-stage development of this and similar molecules.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[5] For ionizable molecules like this compound, which possesses both acidic (uracil ring) and basic (methylamino group) functionalities, solubility is profoundly influenced by pH. Therefore, a thorough investigation requires not just determination in simple solvents but a complete pH-solubility profile.

Theoretical Framework: Anticipating Solubility Behavior

A preliminary analysis of the molecular structure of this compound allows us to form a hypothesis regarding its solubility.

  • Uracil Backbone: The core pyrimidine-2,4-dione structure provides sites for hydrogen bonding, suggesting some degree of aqueous solubility.

  • Methyl Groups: The two methyl groups (at N-3 and on the C-6 amino group) increase the lipophilicity of the molecule, which may decrease aqueous solubility compared to unsubstituted uracil.

  • Ionizable Groups: The N-1 proton of the uracil ring is weakly acidic, while the exocyclic methylamino group is basic. This predicts that the compound will exhibit its lowest solubility near its isoelectric point and increased solubility at pH values above its pKa (forming the more soluble anion) and below its pKa (forming the more soluble cation).

Experimental Protocol: Equilibrium pH-Solubility Profile via Shake-Flask Method

The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability.[6] The objective is to determine the maximum concentration of the API that can be dissolved in a given solvent system at equilibrium under controlled conditions.[7]

Causality in Protocol Design: This protocol is designed to ensure that true equilibrium is reached and that the analytical measurement is accurate and specific. Each step is a control point. For instance, measuring pH both before and after equilibration confirms that the API itself does not alter the buffer's properties, a crucial validation step.[6][8] Using a stability-indicating HPLC method prevents the overestimation of solubility due to the inclusion of degradants.[6]

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8, as recommended by WHO and other regulatory bodies.[8] Suggested buffers include 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8).[8]

  • Addition of API: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[6]

  • Initial pH Measurement: Immediately after adding the API, measure and record the pH of the suspension to establish a baseline.[8]

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature, typically 37 ± 1 °C, to simulate physiological conditions.[8] Agitate the samples for a predetermined period. While 24-48 hours is common, for poorly soluble compounds, equilibrium may take longer.[6] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid using an appropriate method, such as centrifugation (e.g., 15 minutes at 14,000 rpm) followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Final pH Measurement: Measure and record the pH of the clear supernatant.[6][8] Significant deviation from the initial pH may indicate that the compound has degraded or that the buffer capacity was insufficient.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. High-performance liquid chromatography (HPLC) is the most commonly used analytical tool for the analysis of saturated solutions.[6]

  • Data Reporting: Report the solubility in mg/mL. The experiment should be conducted in at least triplicate for each pH condition.[8]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess API add_api Add API to Buffers in sealed vials prep_api->add_api prep_buffer Prepare pH Buffers (e.g., 1.2, 4.5, 6.8) prep_buffer->add_api measure_ph1 Measure Initial pH add_api->measure_ph1 equilibrate Equilibrate in Shaker Bath (37°C, 24-72h) measure_ph1->equilibrate phase_sep Phase Separation (Centrifuge/Filter) equilibrate->phase_sep measure_ph2 Measure Final pH phase_sep->measure_ph2 hplc Quantify Concentration (Validated HPLC Method) measure_ph2->hplc report Report Solubility (mg/mL) (Triplicate Data) hplc->report

Caption: Experimental workflow for determining the pH-dependent equilibrium solubility.

Data Presentation: Solubility Profile

Summarize the collected data in a clear, tabular format to facilitate analysis and comparison.

pH of BufferTemperature (°C)Equilibration Time (h)Mean Solubility (mg/mL)Standard DeviationFinal pH of Supernatant
1.23772Experimental DataExperimental DataExperimental Data
4.53772Experimental DataExperimental DataExperimental Data
6.83772Experimental DataExperimental DataExperimental Data
Other3772Experimental DataExperimental DataExperimental Data

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Stability testing is essential for identifying degradation pathways, determining shelf-life, and establishing appropriate storage conditions.[3][4] Forced degradation (stress testing) is a powerful tool used to accelerate the degradation process, allowing for the rapid identification of likely degradation products and the development of stability-indicating analytical methods.[9][10][11]

Theoretical Framework: Potential Degradation Pathways

The structure of this compound suggests several potential degradation routes:

  • Hydrolysis: The amide-like bonds within the uracil ring are susceptible to hydrolysis under both acidic and basic conditions, which could lead to ring-opening. The product of uracil degradation is β-alanine, which is formed after ring opening to 3-ureidopropionate.[12]

  • Oxidation: The electron-rich pyrimidine ring and the methylamino group could be susceptible to oxidative degradation.

  • Photodegradation: Uracil and its derivatives are known to undergo photochemical reactions, such as dimerization, upon exposure to UV light.

Experimental Protocol: Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the API. This provides a sufficient quantity of degradants for detection and characterization without completely destroying the parent molecule. The conditions below serve as a starting point and should be adjusted based on the observed stability of the compound.[13]

Causality in Protocol Design: This protocol systematically challenges the molecule with various stress conditions as mandated by ICH guidelines.[4] Including a control sample (unstressed) is a critical self-validating step, as it provides the baseline for calculating degradation and ensures that any observed changes are due to the stress condition applied. The use of a photodiode array (PDA) detector in the HPLC analysis helps in assessing peak purity, confirming that the parent API peak is not co-eluting with any degradants.[13]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate for a defined period. Store a control sample, protected from light at 2-8°C.

    • Acidic Hydrolysis: Mix with 0.1 N HCl and heat at 60°C. Sample at intervals (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix with 0.1 N NaOH at room temperature. The drug was found to degrade sufficiently in alkaline conditions, while negligible degradation was observed under acidic and neutral hydrolytic, oxidative and photolytic stress conditions.[13] Sample at shorter intervals as base hydrolysis is often rapid (e.g., 15, 30, 60, 120 minutes). Neutralize samples immediately upon collection.

    • Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) at room temperature.[14] Protect from light. Sample at intervals (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven. Sample at intervals (e.g., 1, 3, 7 days).

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A parallel sample should be wrapped in aluminum foil as a dark control.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a developed and validated stability-indicating HPLC-UV/PDA method.

  • Data Evaluation:

    • Calculate the percentage of API remaining and the percentage of degradation.

    • Determine the number of degradation products formed and their relative peak areas.

    • Assess the peak purity of the parent API peak to confirm the specificity of the method.[13]

Workflow for Forced Degradation and Method Development

G cluster_stress Stress Application cluster_analysis Analysis & Method Development cluster_elucidation Pathway Elucidation start Prepare API Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc Analyze via HPLC-PDA sampling->hplc validate Develop & Validate Stability-Indicating Method hplc->validate Iterate quantify Quantify API & Degradants Assess Peak Purity hplc->quantify validate->hplc lcms Characterize Degradants (LC-MS/MS) quantify->lcms pathway Propose Degradation Pathway lcms->pathway

Caption: Integrated workflow for forced degradation and stability-indicating method development.

Data Presentation: Forced Degradation Summary

A summary table provides a clear overview of the molecule's lability under different stress conditions.

Stress ConditionReagent/ConditionTime% Assay of Parent API% DegradationNo. of DegradantsRemarks (e.g., Major Degradant RRT)
Control No Stress24 h10000-
Acidic 0.1 N HCl @ 60°C24 hDataDataDatae.g., RRT 0.85
Basic 0.1 N NaOH @ RT2 hDataDataDatae.g., RRT 0.72, 0.91
Oxidative 3% H₂O₂ @ RT24 hDataDataDatae.g., RRT 1.15
Thermal 60°C7 daysDataDataDatae.g., Minor degradation
Photolytic ICH Q1B-DataDataDatae.g., No significant degradation
Hypothetical Degradation Pathway

Based on the chemistry of the uracil ring, a potential primary degradation pathway under hydrolytic stress would involve nucleophilic attack on the carbonyl carbons, leading to ring opening. Subsequent reactions could follow. This diagram serves as a working hypothesis to be confirmed by structural elucidation of degradants (e.g., via LC-MS/MS).

G parent This compound intermediate Ring-Opened Intermediate (N-ureidocrotonamide derivative) parent->intermediate Hydrolysis (Acid or Base) product1 Further Cleavage Products intermediate->product1 Further Hydrolysis

Caption: Hypothetical hydrolytic degradation pathway for this compound.

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is a cornerstone of early-phase pharmaceutical development. By employing robust, self-validating methodologies like the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can build a foundational understanding of this compound. This knowledge is paramount for designing viable formulations, defining analytical control strategies, and ultimately, advancing promising therapeutic candidates toward clinical application with confidence in their quality and performance.

References

  • U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • World Health Organization (WHO). (n.d.).
  • Krieger, S., et al. (2018).
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Archakam, S. C., et al. (n.d.). Development and Validation of a New Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method for the Simultaneous Estimation of Tegafur and Uracil in Capsule Dosage Form.
  • Mali, A., et al. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC - NIH.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
  • Elsevier. (n.d.).
  • MedCrave. (n.d.).
  • MedCrave online. (2016).
  • NIH. (n.d.).
  • PubChem - NIH. (n.d.).
  • ChemWhat. (n.d.). This compound CAS#: 5759-63-7.
  • NIH. (n.d.). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Therapeutic Promise of Modified Uracils

The uracil scaffold, a fundamental component of ribonucleic acid, has long been a privileged structure in medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects[1]. The strategic modification of the uracil ring at various positions can profoundly influence its biological activity, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide focuses on a specific, lesser-explored derivative, 3-Methyl-6-methylaminouracil, to delineate its potential therapeutic targets based on a comprehensive analysis of structurally related compounds and established principles of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrimidine derivatives.

Chemical Identity and Rationale for Investigation

This compound is a pyrimidine derivative characterized by a methyl group at the N3 position and a methylamino group at the C6 position of the uracil ring. While direct studies on this specific molecule are limited, the known biological activities of 3-methyluracil and 6-aminouracil derivatives provide a strong rationale for investigating its therapeutic potential. The N3-methylation can enhance metabolic stability and modulate receptor-ligand interactions, while the 6-methylamino substitution offers a key point for interaction with various biological targets.

PropertyValue
IUPAC Name3-Methyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC6H9N3O2
Molecular Weight155.16 g/mol
PubChem CID135443599

Potential Therapeutic Target Classes

Based on the established pharmacology of analogous compounds, this compound is hypothesized to interact with several key classes of therapeutic targets. This section will delve into the specifics of these potential targets, the underlying scientific reasoning, and propose experimental workflows for validation.

Enzymes in Oncology and Inflammation

The dysregulation of various enzymes is a hallmark of cancer and inflammatory diseases. Uracil derivatives have a proven track record of inhibiting key enzymes in these pathological processes.

Scientific Rationale: 3-Methyluracil has demonstrated anti-inflammatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to a reduction in the messenger RNA (mRNA) levels of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α)[2]. The NF-κB signaling cascade is a pivotal regulator of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory drugs. The structural similarity of this compound suggests it may also modulate this pathway.

Proposed Mechanism of Action: It is hypothesized that this compound may interfere with the activation of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like COX-2 and TNF-α.

Experimental Protocol: Investigating NF-κB Inhibition

Objective: To determine if this compound inhibits the NF-κB signaling pathway in a cellular model of inflammation.

Methodology:

  • Cell Culture: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells will be used as the in vitro model.

  • Treatment: Cells will be pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Western Blot Analysis:

    • Cell lysates will be subjected to SDS-PAGE and transferred to a PVDF membrane.

    • Membranes will be probed with primary antibodies against phospho-IKK, IκBα, phospho-IκBα, and NF-κB p65.

    • β-actin will be used as a loading control.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA will be extracted from treated cells.

    • cDNA will be synthesized using reverse transcriptase.

    • qRT-PCR will be performed to quantify the mRNA expression levels of COX-2 and TNF-α. GAPDH will be used as the reference gene.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Supernatants from the cell cultures will be collected.

    • ELISA will be performed to measure the protein levels of secreted TNF-α and Prostaglandin E2 (a product of COX-2 activity).

Diagram: Proposed NF-κB Inhibitory Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (COX-2, TNF-α) Compound This compound Compound->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Scientific Rationale: 6-aminouracil derivatives are known inhibitors of human thymidine phosphorylase (TP), an enzyme that plays a crucial role in pyrimidine metabolism and is often overexpressed in various solid tumors[3]. Inhibition of TP can enhance the efficacy of certain chemotherapeutic agents, such as fluoropyrimidines. The 6-amino functionality is a key pharmacophoric feature for TP inhibition.

Proposed Mechanism of Action: this compound is expected to act as a competitive inhibitor of TP, binding to the active site and preventing the phosphorolysis of thymidine.

Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against human thymidine phosphorylase.

Methodology:

  • Enzyme Source: Recombinant human thymidine phosphorylase.

  • Assay Principle: The assay measures the conversion of thymidine to thymine, which can be monitored spectrophotometrically.

  • Procedure:

    • The reaction mixture will contain phosphate buffer, thymidine, and varying concentrations of this compound.

    • The reaction will be initiated by the addition of the TP enzyme.

    • The change in absorbance at 300 nm will be monitored over time.

  • Data Analysis: The initial reaction velocities will be calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be determined by non-linear regression analysis.

Neurological Targets

Uracil derivatives have also been explored for their potential in treating neurological disorders.

Scientific Rationale: Certain 6-methyluracil derivatives have been designed as bifunctional inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[4][5]. AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. These derivatives have been shown to interact with both the catalytic active site and the peripheral anionic site of the enzyme.

Proposed Mechanism of Action: this compound may act as a reversible inhibitor of AChE, potentially interacting with key amino acid residues in the active site gorge of the enzyme.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the AChE inhibitory activity of this compound.

Methodology:

  • Enzyme Source: Acetylcholinesterase from electric eel or recombinant human AChE.

  • Assay Principle: This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Procedure:

    • The reaction will be performed in a 96-well plate.

    • The wells will contain phosphate buffer, DTNB, acetylthiocholine iodide, and varying concentrations of this compound.

    • The reaction will be initiated by the addition of AChE.

    • The absorbance at 412 nm will be measured kinetically.

  • Data Analysis: The rate of the reaction will be calculated, and the IC50 value will be determined.

Diagram: Experimental Workflow for Enzyme Inhibition Assays

G start Start reagents Prepare Assay Reagents (Buffer, Substrate, Inhibitor) start->reagents enzyme Add Enzyme to Initiate Reaction reagents->enzyme incubation Incubate at Controlled Temperature enzyme->incubation measurement Measure Signal (e.g., Absorbance) incubation->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: General workflow for in vitro enzyme inhibition assays.

Antiviral Targets

The uracil scaffold is a well-established pharmacophore in antiviral drug discovery.

Scientific Rationale: Numerous uracil derivatives, including those with modifications at the N3 and C6 positions, have demonstrated potent antiviral activity against a range of viruses[6][7]. For instance, 3-methyl derivatives of 5-(perylen-3-ylethynyl)uracil have shown broad-spectrum activity against enveloped viruses[6]. The mechanism of action for many antiviral uracil derivatives involves the inhibition of viral polymerases or other essential viral enzymes.

Potential Viral Targets:

  • Viral DNA/RNA Polymerases: this compound could act as a chain terminator or a non-nucleoside inhibitor of viral polymerases.

  • Other Viral Enzymes: Depending on the virus, other enzymes such as proteases or helicases could be potential targets.

Experimental Protocol: Antiviral Activity Screening

Objective: To screen this compound for activity against a panel of clinically relevant viruses.

Methodology:

  • Virus Panel: A representative panel of RNA and DNA viruses (e.g., influenza virus, herpes simplex virus, human immunodeficiency virus).

  • Cell-Based Assays:

    • Cytopathic Effect (CPE) Inhibition Assay: To assess the ability of the compound to protect cells from virus-induced cell death.

    • Plaque Reduction Assay: To quantify the reduction in viral plaques in the presence of the compound.

  • Cytotoxicity Assay: A parallel assay (e.g., MTT or MTS) will be performed on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the compound.

  • Data Analysis: The 50% effective concentration (EC50) will be determined, and the selectivity index (SI = CC50/EC50) will be calculated to assess the therapeutic window.

Synthesis and Characterization

Concluding Remarks and Future Directions

This compound represents an intriguing yet underexplored molecule with the potential to interact with a variety of therapeutically relevant targets. The structural analogy to known bioactive uracil derivatives strongly suggests its potential as an anti-inflammatory, anticancer, and antiviral agent. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential activities.

Future research should focus on:

  • Efficient Synthesis: Development of a robust and scalable synthetic route.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for any confirmed activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of disease.

The exploration of novel chemical matter is paramount in the quest for new and improved therapies. This compound stands as a promising candidate for further investigation, with the potential to yield novel lead compounds for drug discovery programs.

References

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2021). RSC Advances. [Link]

  • US Patent for 6-Aminouracil derivatives. (1975).
  • Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497–502. [Link]

  • Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. (1998). Journal of Medicinal Chemistry. [Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. (2014). Open Journal of Medicinal Chemistry. [Link]

  • Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. (2002). ResearchGate. [Link]

  • 5-(Perylen-3-ylethynyl)uracil as an antiviral scaffold: Potent suppression of enveloped virus reproduction by 3-methyl derivatives in vitro. (2021). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. (2000). Journal of Medicinal Chemistry. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Molecules. [Link]

  • 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. (2015). ChemMedChem. [Link]

  • General procedure for the synthesis of 5-nitro-6-aminouracils. (2020). Royal Society of Chemistry. [Link]

  • Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease. (2016). ResearchGate. [Link]

  • Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase. (2004). Journal of Medicinal Chemistry. [Link]

  • Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. (2022). Molecules. [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). Journal of the Brazilian Chemical Society. [Link]

  • The therapeutic targets of N6-methyladenosine (m6A) modifications on tumor radioresistance. (2023). Journal of Hematology & Oncology. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2015). Current Organic Chemistry. [Link]

  • Intriguing Antiviral Modified Nucleosides. (2021). ACS Medicinal Chemistry Letters. [Link]

  • N6-Methyladenosine in Cancer Immunotherapy: An Undervalued Therapeutic Target. (2021). ResearchGate. [Link]

  • Therapeutic targeting of DNA methylation alterations in cancer. (2024). Pharmacology & Therapeutics. [Link]

  • Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. (2015). Der Pharma Chemica. [Link]

  • Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. (2018). Molecules. [Link]

  • N6-Methyladenosine in Cancer Immunotherapy: An Undervalued Therapeutic Target. (2021). Frontiers in Immunology. [Link]

  • Plant YTHDF proteins are direct effectors of antiviral immunity against an N6-methyladenosine-containing RNA virus. (2022). The EMBO Journal. [Link]

  • 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. (2023). ACS Omega. [Link]

  • Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). (2012). Advanced Pharmacological Sciences. [Link]

  • Anti-inflammatory activity of extracts from fruits, herbs and spices. (2008). Food Chemistry. [Link]

  • 6-Amino-1-methyluracil. PubChem. [Link]

Sources

An In-Silico Blueprint for Characterizing Novel Uracil Derivatives: A Case Study of 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The uracil scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. The functionalization of the uracil ring offers a rich chemical space for the development of novel inhibitors targeting a wide array of biological processes. This technical guide presents a comprehensive in silico workflow for the characterization of novel uracil derivatives, using 3-Methyl-6-methylaminouracil as a representative case study. While this specific molecule currently lacks extensive published bioactivity data, its structural similarity to known inhibitors of bacterial DNA polymerase IIIC provides a scientifically rigorous basis for a hypothetical modeling scenario. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for target identification, molecular docking, molecular dynamics simulations, and pharmacophore modeling. The objective is to provide a robust framework for predicting the binding affinity, stability, and key interaction patterns of new chemical entities, thereby accelerating the drug discovery and development pipeline.

Introduction: The Rationale for an In-Silico First Approach

In the contemporary drug discovery landscape, computational, or in silico, methods are indispensable for the rapid and cost-effective screening and characterization of new chemical entities.[1][2][3] These approaches allow researchers to prioritize candidates for synthesis and experimental validation, significantly reducing the time and resources traditionally required for lead identification and optimization. The pyrimidine heterocycle, particularly the uracil scaffold, is of significant interest due to its prevalence in anticancer and antimicrobial agents.[4] Modifications at various positions on the uracil ring can dramatically alter the molecule's binding specificity and potency.

This guide provides a comprehensive, self-validating workflow for the in silico evaluation of a novel uracil derivative, this compound. The causality behind each step is explained, providing not just a protocol, but a strategic blueprint for computational drug design.

The Subject Molecule: this compound

This compound is a small molecule with the following chemical properties:

PropertyValueSource
Molecular Formula C6H9N3O2ChemWhat[5]
Molecular Weight 155.15 g/mol ChemWhat[5]
Canonical SMILES CNC1=C(C(=O)N(C(=O)N1)C)PubChem
Target Selection: A Hypothesis-Driven Approach

Given the absence of specific bioactivity data for this compound, a literature survey of structurally similar compounds was conducted. Numerous 6-anilinouracil derivatives have been identified as potent inhibitors of the bacterial DNA polymerase IIIC (Pol IIIC), a crucial enzyme for DNA replication in Gram-positive bacteria.[6][7] This makes Pol IIIC an attractive target for novel antibacterial agents. Therefore, for the purpose of this guide, we will proceed with the hypothesis that this compound may also exhibit inhibitory activity against bacterial Pol IIIC. Specifically, we will utilize the structure of the Staphylococcus aureus DNA polymerase for our modeling studies.

The In-Silico Modeling Cascade: A Visual Workflow

The following diagram illustrates the comprehensive workflow that will be detailed in this guide. This cascade approach ensures a logical progression from broad, high-throughput screening methods to more computationally intensive and detailed analyses.

InSilicoWorkflow cluster_prep Part 1: Preparation cluster_docking Part 2: Initial Screening cluster_dynamics Part 3: Dynamic Refinement cluster_analysis Part 4: Feature Analysis Target_Prep Target Preparation (PDB: 4LLL) Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Top Scoring Pose(s) Pharmacophore Pharmacophore Modeling (LigandScout) MD_Sim->Pharmacophore Stable Interaction Patterns MDWorkflow Start Docked Complex System_Prep System Preparation (Solvation & Ionization) Start->System_Prep Minimization Energy Minimization System_Prep->Minimization NVT NVT Equilibration (Temperature) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: A detailed workflow for molecular dynamics simulation.

Part 4: Pharmacophore Modeling for Feature Identification

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target. This model can then be used to screen large compound libraries for molecules with similar features.

Why Pharmacophore Modeling?

By analyzing the stable interactions observed during the MD simulation, we can construct a 3D pharmacophore model that represents the key features for binding to our target. This provides a more abstract and generalizable model than a single docked pose. We will use LigandScout for this purpose, which allows for the generation of both structure-based and ligand-based pharmacophores.

Protocol 5: Structure-Based Pharmacophore Modeling

  • Input: Use the trajectory from the MD simulation, focusing on the frames where the ligand is stably bound.

  • Feature Identification: LigandScout will automatically identify potential pharmacophoric features based on the interactions between the ligand and the protein. These features include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic Regions (H)

    • Aromatic Rings (AR)

    • Positive/Negative Ionizable Groups

  • Model Generation: A pharmacophore model is generated as an ensemble of these features with specific 3D spatial constraints.

  • Validation: The generated pharmacophore can be validated by screening a small database of known active and inactive compounds (if available). A good model should be able to distinguish between actives and inactives.

Caption: A hypothetical pharmacophore model for this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust in silico workflow for the characterization of novel uracil derivatives, using this compound as a hypothetical case study targeting bacterial DNA polymerase IIIC. By following this structured approach, researchers can efficiently progress from a novel chemical structure to a well-supported hypothesis regarding its potential biological activity, binding mode, and key interaction features.

The self-validating nature of this workflow, where the results of one stage inform and are refined by the next, provides a high degree of confidence in the final predictions. The insights gained from this in silico cascade can then be used to guide the synthesis of the compound and the design of focused biochemical and cellular assays for experimental validation. This synergy between computational and experimental approaches is paramount in modern drug discovery, enabling a more efficient and targeted search for novel therapeutic agents.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. angelo.gennaro.com. [Link]

  • Lemkul, J. A. GROMACS Tutorials. MD Tutorials. [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). Bioinformatics Review. [Link]

  • Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]

  • Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]

  • This compound CAS#: 5759-63-7. ChemWhat. [Link]

  • Birukou, I., & Brennan, R. G. (2014). 4LLL: Crystal structure of S. aureus MepR-DNA complex. RCSB PDB. [Link]

  • Pharmacophore Modeling Tutorial. (2022, July 29). YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]

  • Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]

  • Hansson, T., Oostenbrink, C., & van Gunsteren, W. F. (2002). Molecular dynamics simulations. Current Opinion in Structural Biology, 12(2), 190-196. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Chembion. [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation. [Link]

  • Pharmacophore Modeling. Scribd. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

  • Scarpino, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 660. [Link]

  • Tutorial: MD Simulation of small organic molecules using GROMACS. (2021, February 11). Bioinformatics Review. [Link]

  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). ResearchGate. [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate. [Link]

  • Barakat, K. H. Molecular Docking Tutorial. University of Alberta. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Pharmaceuticals, 12(4), 153. [Link]

  • A Review of LigandScout. (2023, March 13). Macs in Chemistry. [Link]

  • Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. (2025, July 5). YouTube. [Link]

  • Pharmacophore modeling. Fiveable. [Link]

  • Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. (2013, August 28). YouTube. [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024, June 25). ResearchGate. [Link]

  • Koresh, A., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design, 38(3), 1-13. [Link]

  • What is in silico drug discovery? (2025, March 20). Patsnap. [Link]

  • Protocol for MD simulations. (2023, September 24). iGEM KU Leuven 2023. [Link]

  • LigandScout User Manual. Inte:Ligand. [Link]

  • A Guide to In Silico Drug Design. (2022, December 16). ResearchGate. [Link]

  • Koresh, A., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design, 38(3). [Link]

  • Wright, G. E., & Brown, N. C. (1990). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 33(11), 3072-3076. [Link]

  • 3-(4-Hydroxybutyl)-6-(3-ethyl-4-methylanilino)uracil. PubChem. [Link]

  • ChEMBL. EMBL-EBI. [Link]

  • BioAssays. PubChem. [Link]

  • Wright, G. E., & Brown, N. C. (1990). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of Medicinal Chemistry, 33(11), 3072-3076. [Link]

  • Wang, Y., et al. (2012). PubChem's BioAssay Database. Nucleic Acids Research, 40(Database issue), D400–D412. [Link]

  • Yoshimatsu, K., et al. (2000). Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 43(12), 2357-2365. [Link]

  • Contreras, J., et al. (2012). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 55(17), 7583-7594. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • 6-Amino-1-methyluracil. PubChem. [Link]

Sources

The Emergence of 3-Methyl-6-methylaminouracil: A Technical Guide to its Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the synthesis, characterization, and potential biological significance of 3-Methyl-6-methylaminouracil, a substituted pyrimidine derivative. While a singular discovery event for this specific molecule is not prominently documented, its existence and utility can be inferred from the extensive body of research on substituted uracils. This guide provides a logical framework for its preparation and explores its potential applications based on the known activities of structurally related compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Uracils

Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives are a cornerstone of medicinal chemistry.[1] The functionalization of the uracil ring at various positions has yielded a diverse array of molecules with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and enzyme inhibitory properties.[2][3] The introduction of substituents, such as methyl and amino groups, can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.[4] this compound, possessing methyl groups at both the N3 position of the pyrimidine ring and the C6 amino substituent, represents a specific scaffold with potential for tailored biological activity.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound can be designed based on well-established reactions in pyrimidine chemistry. The proposed pathway involves a two-step process starting from the commercially available precursor, 6-chlorouracil.

Step 1: Synthesis of 6-Methylaminouracil

The initial step involves the nucleophilic substitution of the chlorine atom at the C6 position of 6-chlorouracil with methylamine. This reaction is a common and effective method for introducing amino substituents onto the uracil ring.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chlorouracil (1 equivalent) in a suitable solvent such as ethanol or water.

  • Addition of Reagent: Add an aqueous solution of methylamine (e.g., 40% in water) in excess (typically 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 6-methylaminouracil, often precipitates out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol to remove unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure 6-methylaminouracil as a crystalline solid.

Step 2: N3-Methylation of 6-Methylaminouracil to Yield this compound

The second step involves the selective methylation of the N3 position of the uracil ring. Direct methylation of uracil derivatives can sometimes lead to a mixture of N1 and N3 alkylated products. However, reaction conditions can be optimized to favor N3 methylation.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methylaminouracil (1 equivalent) in a dry, polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution to deprotonate the uracil ring nitrogen. Stir the mixture at room temperature for 30-60 minutes.

  • Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equivalents), dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours until the reaction is complete, as indicated by TLC analysis.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. The product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow Start 6-Chlorouracil Step1 Step 1: Amination (Methylamine, Reflux) Start->Step1 Intermediate 6-Methylaminouracil Step1->Intermediate Step2 Step 2: N3-Methylation (Base, Methylating Agent) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Physicochemical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

Analytical Technique Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR should show distinct signals for the N3-methyl group, the N-methylamino group, and the C5-proton of the uracil ring. ¹³C NMR will confirm the carbon framework.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₆H₉N₃O₂ should be observed.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (in the pyrimidine ring), and C-N stretching should be present.
Melting Point (MP) A sharp melting point range indicates the purity of the compound.
High-Performance Liquid Chromatography (HPLC) Can be used to determine the purity of the final product.

Potential Biological Activities and Applications

While specific biological data for this compound is scarce in publicly available literature, the activities of related compounds provide a strong basis for predicting its potential applications.

  • Antimicrobial and Antiviral Activity: Many 6-aminouracil derivatives have demonstrated significant antimicrobial and antiviral properties.[3] The presence of the methyl groups may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

  • Anticancer Properties: Substituted uracils are a well-known class of anticancer agents.[6] 6-methyluracil derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] The N3-methylation could influence the molecule's ability to interact with key enzymes or receptors involved in cancer cell proliferation.

  • Enzyme Inhibition: Uracil analogs are known to inhibit various enzymes. For instance, some 6-methyluracil derivatives have been designed as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[7] The specific substitution pattern of this compound could make it a candidate for screening against a range of enzymatic targets.

Logical Relationship of Structural Features to Potential Bioactivity:

Bioactivity_Logic Core Uracil Scaffold Sub1 6-Methylamino Group Core->Sub1 Sub2 3-Methyl Group Core->Sub2 Property1 Modulated H-Bonding Sub1->Property1 Property2 Increased Lipophilicity Sub2->Property2 Activity1 Antimicrobial/ Antiviral Activity2 Anticancer Activity3 Enzyme Inhibition Property1->Activity1 Property1->Activity2 Property1->Activity3 Property2->Activity1 Property2->Activity2

Caption: Influence of substituents on the potential bioactivity of the uracil core.

Conclusion and Future Directions

This technical guide outlines a robust and logical pathway for the synthesis and characterization of this compound. Based on the extensive research into related substituted uracils, this compound emerges as a promising candidate for further investigation in drug discovery programs. Future research should focus on the scale-up of the proposed synthesis, comprehensive biological screening to elucidate its specific activities, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The exploration of such novel derivatives is crucial for the continued development of effective therapeutic agents.

References

Sources

Methodological & Application

Strategic Synthesis of 3-Substituted-6-(Methylamino)uracils: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of 3-substituted-6-(methylamino)uracils. This class of compounds is of significant interest due to its diverse biological activities, including potential as antibacterial agents that target critical enzymes like DNA polymerase IIIC.[1][2] The uracil scaffold is a privileged structure in drug discovery, and modifications at the N3 and C6 positions are crucial for modulating pharmacological and pharmacokinetic properties.[2]

This document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that protocols are robust, reproducible, and adaptable. We will explore the primary synthetic pathways, provide step-by-step methodologies, and discuss the chemical logic that underpins these transformations.

Overview of Synthetic Strategy

The most common and efficient pathway to synthesize 3-substituted-6-(methylamino)uracils involves a two-stage approach. This strategy provides modularity, allowing for the introduction of diverse substituents at the N3 position while using a common intermediate.

The general workflow is as follows:

  • N3-Substitution: A suitable 6-aminouracil precursor is functionalized at the N3 position via alkylation, arylation, or acylation. The choice of precursor is critical to control regioselectivity and prevent undesired side reactions.

  • C6-Amination: The 6-amino or a protected/activated group on the N3-substituted intermediate is then converted to the target 6-methylamino group, typically through a nucleophilic substitution or displacement reaction.

Synthetic_Workflow Start 6-Aminouracil Precursor Intermediate N3-Substituted Intermediate Start->Intermediate Step 1: N3-Substitution Final 3-Substituted-6-(methylamino)uracil Intermediate->Final Step 2: C6-Amination

Caption: High-level workflow for the synthesis of the target compounds.

Part I: Synthesis of N3-Substituted-6-Aminouracil Intermediates

The critical first step is the selective introduction of a substituent at the N3 position of the uracil ring. Direct alkylation of 6-aminouracil can lead to a mixture of N1 and N3 substituted products. To achieve regioselectivity, a common strategy is to use a precursor where the C2 oxygen is protected, such as 2-methoxy-6-amino-4-pyrimidone, which directs substitution to the N3 position.[1]

Protocol 1: N3-Alkylation of 2-Methoxy-6-amino-4-pyrimidone

This protocol details the direct alkylation of a protected precursor to yield the N3-substituted intermediate. The methoxy group at C2 deactivates the adjacent N1 position, favoring alkylation at N3.

Causality and Experimental Choices:

  • Starting Material: 2-methoxy-6-amino-4-pyrimidone is chosen to enforce N3 regioselectivity.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the pyrimidone salt and facilitate the SN2 reaction.

  • Base: A mild base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the N3 position, creating the nucleophile. Stronger bases are generally avoided to prevent side reactions.

  • Temperature: Moderate heating (e.g., 60-80 °C) increases the reaction rate without causing significant degradation of the starting materials or products.

Step-by-Step Methodology:

  • Preparation: To a solution of 2-methoxy-6-amino-4-pyrimidone (1.0 eq) in anhydrous DMF, add finely ground potassium carbonate (1.5 eq).

  • Addition of Electrophile: Add the desired alkylating agent (e.g., an alkyl halide, R-X) (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 70 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice water. This precipitates the crude product and dissolves inorganic salts.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.[1]

Self-Validation Checkpoint:

  • The formation of the product can be confirmed by ¹H NMR spectroscopy, looking for the disappearance of the N3-H proton signal and the appearance of new signals corresponding to the introduced R-group.

  • A key challenge is the potential formation of a 4-alkoxy byproduct.[1] This can be identified by mass spectrometry and minimized by careful control of reaction temperature and time.

Part II: Introduction of the 6-Methylamino Group

With the N3-substituted intermediate in hand, the final step is the introduction of the methylamino group at the C6 position. This is typically achieved by heating the intermediate with methylamine. A robust method involves the simultaneous demethylation of the 2-methoxy group and displacement of the 6-amino group.[1]

Protocol 2: C6-Amination and C2-Demethylation

This protocol describes a one-pot reaction that converts the N3-substituted-2-methoxy-6-amino-4-pyrimidone intermediate into the final 3-substituted-6-(methylamino)uracil.

Causality and Experimental Choices:

  • Reagent: A mixture of methylamine and its hydrochloride salt is used. The hydrochloride salt creates an acidic environment upon heating, which facilitates the cleavage (demethylation) of the 2-methoxy ether, while the free methylamine acts as the nucleophile for the displacement reaction at C6.

  • High Temperature: The reaction requires high temperatures (typically >150 °C) to overcome the activation energy for both the aromatic nucleophilic substitution at C6 and the ether cleavage at C2.

  • Solvent-Free: The reaction is often run neat (without solvent), using an excess of the amine as the reaction medium.

Amination_Protocol cluster_0 Reaction Setup cluster_1 Work-up & Purification A Combine N3-Substituted Intermediate, Methylamine & Methylamine HCl B Heat to 160-180 °C in a sealed pressure vessel A->B C Monitor reaction by TLC (4-24 hours) B->C D Cool and partition between Ethyl Acetate and Water C->D Upon Completion E Separate organic layer, dry, and concentrate D->E F Purify by column chromatography or recrystallization E->F G 3-R-6-(Methylamino)uracil F->G Final Product

Caption: Experimental workflow for the C6-amination step.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure vessel, combine the N3-substituted-2-methoxy-6-amino-4-pyrimidone intermediate (1.0 eq), methylamine (as a solution, e.g., 40% in water, ~5-10 eq), and methylamine hydrochloride (~2-3 eq).

  • Reaction: Seal the vessel and heat the mixture in an oil bath to 160-180 °C for 4-24 hours. Caution: This reaction generates high pressure and must be performed in an appropriate pressure vessel behind a blast shield.

  • Work-up: After cooling the vessel completely, carefully open it in a fume hood. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel chromatography or recrystallization to yield the pure 3-substituted-6-(methylamino)uracil.[1]

Self-Validation Checkpoint:

  • Successful synthesis is confirmed by observing the loss of the 2-methoxy signal and the 6-amino protons in the ¹H NMR spectrum, and the appearance of a new signal for the N-methyl group of the 6-methylamino substituent.

  • Mass spectrometry should confirm the expected molecular weight of the final compound.

Data Summary

The following table summarizes representative examples of synthesized compounds using the described methodologies, highlighting the versatility of the N3-substitution.

N3-Substituent (R) Reaction Time (N3-Alkylation) Yield (Amination) Biological Target Reference
3-Fluorobenzyl6 h75%DNA Polymerase IIIC[1]
4-Morpholinylbutyl8 h68%DNA Polymerase IIIC[1]
Phenacyl5 h-Hypnotic/Sedative[3]
Substituted Benzyl4-12 h-GLUK5 Kainate Receptor[4]

Conclusion

The synthetic route outlined in this guide, centered on an N3-alkylation followed by a high-temperature aminolysis, provides a reliable and adaptable platform for generating a library of 3-substituted-6-(methylamino)uracils. By understanding the chemical principles behind reagent selection and reaction conditions, researchers can troubleshoot and modify these protocols to access novel derivatives for drug discovery programs. The modularity of this approach makes it particularly powerful for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

References

  • Al-Sanea, M. M., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Akamatsu, M., et al. (2003). Synthesis and hypnotic-sedative activities of N-substituted uracil on mice. Nucleic Acids Research Supplement. [Link]

  • Flefel, E. M., et al. (2018). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scientific Research Publishing. [Link]

  • Krogsgaard-Larsen, P., et al. (2001). Synthesis and Pharmacological Characterization of N3-Substituted Willardiine Derivatives: Role of the Substituent at the 5-Position of the Uracil Ring in the Development of Highly Potent and Selective GLUK5 Kainate Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Shaabani, A., et al. (2016). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances. [Link]

  • Wright, G. E., & Brown, N. C. (1990). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry. [Link]

  • Palasz, A. & Ciez, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry. [Link]

Sources

using 3-Methyl-6-methylaminouracil in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Characterization of 3-Methyl-6-methylaminouracil as a Potential Inhibitor of Uracil-DNA Glycosylase (UDG)

Audience: Researchers, scientists, and drug development professionals in oncology, molecular biology, and medicinal chemistry.

Introduction: The Rationale for Targeting Uracil-DNA Glycosylase with Uracil Analogs

Uracil-DNA Glycosylase (UDG) is a critical enzyme in the Base Excision Repair (BER) pathway, responsible for identifying and removing uracil from DNA.[1] Uracil can arise in DNA through two primary mechanisms: the deamination of cytosine, a common form of DNA damage, or the misincorporation of dUTP during DNA replication.[2] If left unrepaired, these uracil lesions can lead to G:C to A:T transition mutations.[1]

In the context of cancer therapy, many fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), exert their cytotoxic effects by inhibiting thymidylate synthase, leading to an accumulation of dUTP and subsequent incorporation of uracil (or its analogs like 5-FU) into DNA.[3][4] The cell's natural response, mediated by UDG, is to excise these bases, which can paradoxically reduce the efficacy of the chemotherapy.[3] Therefore, inhibiting UDG presents a promising strategy to sensitize cancer cells to these chemotherapeutic agents.[4]

This compound is a synthetic uracil analog. Its structural similarity to the natural UDG substrate makes it a logical candidate for investigation as a potential UDG inhibitor. This document provides a comprehensive guide for researchers to design, execute, and interpret enzyme inhibition assays to characterize the activity of this compound against human UDG.

Physicochemical Properties and Handling of this compound

A thorough understanding of the test compound's properties is foundational to any successful screening assay.

PropertyValue / InformationSignificance for Assay Design
Molecular Formula C₆H₉N₃O₂Used for calculating molar concentrations for stock solutions.
Molecular Weight 155.15 g/mol Essential for accurate preparation of stock solutions.
CAS Number 5759-63-7Unique identifier for ensuring compound identity.[5]
Solubility Expected to be soluble in DMSO. Aqueous solubility may be limited.A 10 mM stock solution in 100% DMSO is recommended. Serial dilutions should be made in assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1% to avoid enzyme inhibition from the solvent.
Stability Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.Stability in aqueous assay buffer at 37°C should be assessed if time-dependent inhibition is observed.

Principle of the Fluorescence-Based UDG Inhibition Assay

The recommended method for screening this compound is a fluorescence-based assay utilizing a molecular beacon-like DNA substrate. This approach is highly sensitive, suitable for high-throughput screening, and allows for real-time kinetic measurements.[2][5]

The principle is as follows:

  • Substrate Design: A single-stranded DNA oligonucleotide is synthesized to form a hairpin (stem-loop) structure. A fluorophore (e.g., FAM) is attached to the 5' end, and a quencher (e.g., Dabcyl) is attached to the 3' end.[4]

  • Quenched State: In the hairpin conformation, the fluorophore and quencher are in close proximity, leading to Förster Resonance Energy Transfer (FRET) and suppression of fluorescence.

  • Enzymatic Action: The stem region of the hairpin is designed to contain several U:A base pairs.[2] When UDG is added, it excises the uracil bases.

  • Signal Generation: The removal of uracil destabilizes the DNA duplex in the stem region. This causes the hairpin to melt or "open" at the assay temperature (37°C), separating the fluorophore from the quencher. This separation relieves the quenching, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to UDG activity.[2][4]

UDG_Assay_Principle cluster_0 Step 1: Initial State (Low Fluorescence) cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Signal Generation (High Fluorescence) node_substrate Hairpin DNA Substrate (Fluorophore + Quencher in proximity) node_reaction UDG binds substrate and excises Uracil bases node_substrate->node_reaction + UDG node_udg UDG Enzyme node_inhibitor This compound (Test Inhibitor) node_inhibitor->node_reaction (Potential Block) node_product Destabilized DNA opens, separating Fluorophore and Quencher node_reaction->node_product leads to node_signal Fluorescence Signal Detected node_product->node_signal

Caption: Principle of the fluorescence-based UDG inhibition assay.

Experimental Protocols

Part 1: Preparation of Reagents and Stock Solutions
  • Assay Buffer (10X Stock):

    • 200 mM Tris-HCl, pH 8.0

    • 100 mM NaCl

    • 10 mM EDTA

    • 1 mg/mL Bovine Serum Albumin (BSA)

    • Store at 4°C. Prepare 1X working buffer fresh by diluting with nuclease-free water.

  • This compound (Inhibitor) Stock:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 100% DMSO. These will be further diluted into the assay plate.

  • Human UDG Enzyme Stock:

    • Recombinant human UDG should be purchased from a commercial supplier (e.g., NEB, Qiagen).[6][7]

    • Dilute the enzyme in 1X Assay Buffer to a working concentration. The optimal concentration should be determined empirically (see Part 2) but is typically in the low nanomolar or U/mL range.[2][8] Keep the diluted enzyme on ice at all times.[1]

  • UDG Substrate Stock:

    • Synthesize or purchase a custom DNA oligonucleotide with the appropriate modifications (e.g., 5'-FAM, 3'-Dabcyl, internal Uracil bases). Example sequence: 5'-FAM-CGC TUA TUA TUA TUA GCG-Dabcyl-3'.

    • Resuspend in nuclease-free water or TE buffer to a stock concentration of 100 µM. Store at -20°C.

    • Dilute to a working concentration (typically 25-100 nM final concentration) in 1X Assay Buffer.[2]

  • Controls:

    • Positive Inhibition Control: Uracil Glycosylase Inhibitor (UGI) protein is a known, potent inhibitor of UDG and should be used to validate the assay's ability to detect inhibition.[9] Prepare a working stock in 1X Assay Buffer.

    • Negative Control: 100% DMSO (vehicle).

Part 2: UDG Enzyme Titration (Assay Optimization)

Objective: To determine the optimal concentration of UDG that yields a robust signal-to-background ratio within a linear reaction phase.

  • Prepare a 96-well, black, flat-bottom plate.

  • Add 1X Assay Buffer to all wells.

  • Create a serial dilution of the UDG enzyme across a row of the plate.

  • Add the UDG substrate to all wells to a final concentration of 50 nM.

  • Initiate the reaction by adding the diluted UDG enzyme to the respective wells. The final reaction volume should be 50-100 µL.[2]

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30-60 minutes.

  • Plot the initial reaction velocity (slope of the linear phase of fluorescence increase) against the UDG concentration. Select an enzyme concentration that gives approximately 80% of the maximal velocity (Vmax) for subsequent inhibitor screening. This ensures the assay is sensitive to inhibition.

Part 3: IC₅₀ Determination for this compound

Objective: To determine the concentration of this compound required to inhibit 50% of UDG activity (IC₅₀).

  • Plate Setup:

    • Use a 96-well, black, flat-bottom plate.

    • Designate wells for:

      • 100% Activity Control: Enzyme + Substrate + DMSO vehicle.

      • 0% Activity Control (Blank): Substrate + Assay Buffer (no enzyme).

      • Positive Inhibition Control: Enzyme + Substrate + UGI protein.

      • Test Compound Wells: Enzyme + Substrate + serial dilutions of this compound.

  • Procedure:

    • Add 48 µL of 1X Assay Buffer to each well.

    • Add 1 µL of the appropriate DMSO dilution of this compound (or DMSO vehicle/UGI control) to the wells. This results in an intermediate plate with a 2% DMSO concentration.

    • Add 25 µL of the UDG substrate working solution to all wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the UDG enzyme working solution to all wells (except the 0% activity blank, which receives 25 µL of 1X Assay Buffer). The final volume is 100 µL, and the final DMSO concentration is 1%.[4]

    • Immediately begin kinetic reading in a fluorescence plate reader at 37°C as described in Part 2.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each well from the linear portion of the kinetic curve.

    • Normalize the data:

      • Subtract the average rate of the 0% activity control (blank) from all other wells.

      • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_100%_activity))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

IC50_Workflow prep Prepare Reagents: - Assay Buffer - UDG Enzyme - DNA Substrate - Inhibitor Dilutions plate Plate Setup (96-well): - Add Buffer & Inhibitor/DMSO - Add Substrate prep->plate pre_incubate Pre-incubate Plate (37°C, 15 min) plate->pre_incubate start_rxn Initiate Reaction: Add UDG Enzyme pre_incubate->start_rxn read Kinetic Fluorescence Reading (37°C, 30-60 min) start_rxn->read calc_rate Calculate Initial Reaction Rates (Velocity) read->calc_rate normalize Normalize Data: Calculate % Inhibition calc_rate->normalize plot Plot % Inhibition vs. [Inhibitor] normalize->plot fit Fit to Dose-Response Curve Determine IC₅₀ plot->fit

Caption: Workflow for IC₅₀ determination.

Interpreting Results and Further Steps

The IC₅₀ value provides a quantitative measure of the potency of this compound. A lower IC₅₀ indicates a more potent inhibitor.

Example Data Presentation:

[3-Me-6-Me-Uracil] (µM)Avg. Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)150.20.0
0.1145.13.4
0.3130.812.9
1.0105.529.8
3.076.149.3
10.045.369.8
30.022.784.9
100.015.190.0

Next Steps:

  • Mechanism of Inhibition (MOI) Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, the assay should be repeated with varying concentrations of both the inhibitor and the DNA substrate. The results can be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

  • Selectivity Profiling: The compound should be tested against other DNA glycosylases (e.g., SMUG1, TDG) to determine its selectivity for UDG.[10]

  • Cell-Based Assays: If potent inhibition is confirmed in the biochemical assay, the next step is to evaluate its activity in a cellular context. This could involve host cell reactivation assays or assessing its ability to potentiate the cytotoxicity of 5-FU in cancer cell lines.[4]

By following these detailed protocols, researchers can rigorously characterize the inhibitory potential of this compound against UDG, providing valuable insights for the development of novel cancer therapeutics.

References

  • A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/c9sc05623h]
  • Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8929949/]
  • UDG inhibition assay: Fluorescence responses of the UDG detection... ResearchGate. [URL: https://www.researchgate.net/figure/UDG-inhibition-assay-Fluorescence-responses-of-the-UDG-detection-system-to-UDG-and_fig4_335914981]
  • An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. Computational and Structural Biotechnology Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883652/]
  • Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening. International Journal of Biological Macromolecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883652/]
  • A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/sc/c9sc05623h]
  • Highly Sensitive Detection of Uracil-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648873/]
  • HL-Uracil DNA Glycosylase (UNG, UDG). Assay Biotechnology. [URL: http://www.assaybiotechnology.com/HL-Uracil-DNA-Glycosylase-UNG-UDG]
  • anti-UDG Antibody (anti-Uracil-DNA Glycosylase / UNG) — Technical Guide for Research Use. ARK-Genomics. [URL: https://ark-genomics.org/db/pub/arkdb-chicken-ARK00000000019]
  • A label-free and sensitive fluorescent method for the detection of uracil-DNA glycosylase activity. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc34925a]
  • Partial uracil–DNA–glycosylase treatment for screening of ancient DNA. Philosophical Transactions of the Royal Society B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4032522/]
  • Assay for small molecule inhibition of UNG in cells. ResearchGate. [URL: https://www.researchgate.net/figure/Assay-for-small-molecule-inhibition-of-UNG-in-cells_fig4_320392683]
  • Assay design for analysis of human uracil DNA glycosylase. Methods in Enzymology. [URL: https://pubmed.ncbi.nlm.nih.gov/36682870/]
  • Uracil DNA Glycosylase. QIAGEN. [URL: https://www.qiagen.com/us/products/discovery-and-translational-research/lab-essentials/enzymes/dna-modifying-enzymes/uracil-dna-glycosylase]
  • Ultrasensitive Uracil-DNA Glycosylase Activity Assay and Its Inhibitor Screening Based on Primer Remodeling Jointly via Repair Enzyme and Polymerase. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.2c00227]
  • Thermolabile UDG. QIAGEN. [URL: https://www.qiagen.com/us/products/discovery-and-translational-research/lab-essentials/enzymes/dna-modifying-enzymes/thermolabile-udg]
  • A kinetic analysis of substrate recognition by uracil-DNA glycosylase from herpes simplex virus type 1. Nucleic Acids Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC147771/]
  • Uracil-DNA Glycosylase (UDG). New England Biolabs. [URL: https://www.neb.com/products/m0280-uracil-dna-glycosylase-udg]
  • Highly Sensitive Detection of Uracil-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b03598]
  • New England Biolabs, Inc. Uracil Glycosylase Inhibitor (UGI) – 200 units. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/uracil-glycosylase-inhibitor-ugi-200-units/50995218]

Sources

Application Notes & Protocols: 3-Methyl-6-methylaminouracil as a Versatile Precursor for the Synthesis of Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the synthetic pathways utilizing 3-methyl-6-methylaminouracil as a strategic precursor for the production of high-value xanthine derivatives, such as theophylline and caffeine. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Strategic Importance of Xanthine Derivatives and the Utility of this compound

Xanthine and its derivatives are a class of purine alkaloids with significant pharmacological and commercial value.[1] Naturally occurring xanthines like caffeine and theophylline are widely consumed as stimulants and are crucial in the therapeutic management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] Their mechanism of action often involves the inhibition of phosphodiesterases and antagonism of adenosine receptors, leading to bronchodilation, central nervous system stimulation, and anti-inflammatory effects.[2][4]

The synthetic production of xanthine derivatives is a cornerstone of the pharmaceutical industry.[5] The Traube synthesis, a classical and highly adaptable method, provides a reliable route to the purine core by constructing the imidazole ring onto a pre-existing pyrimidine scaffold.[1][6] This guide focuses on the application of this compound as a readily available and versatile starting material within the framework of the Traube synthesis. Its specific substitution pattern offers a direct route to N3-methylated xanthines, which can be further elaborated to yield a variety of commercially important derivatives.

Chemical Principles and Mechanistic Overview

The conversion of this compound to xanthine derivatives proceeds through a well-established three-step sequence:

  • Nitrosation: Introduction of a nitroso group at the C5 position of the uracil ring.

  • Reduction: Conversion of the nitroso group to an amino group, yielding a key 5,6-diaminouracil intermediate.

  • Cyclization: Formation of the imidazole ring to complete the purine scaffold.

The overall synthetic workflow is depicted below:

Xanthine Synthesis Workflow Start This compound Intermediate1 5-Nitroso-3-methyl-6-methylaminouracil Start->Intermediate1 Nitrosation (NaNO₂, H⁺) Intermediate2 5-Amino-3-methyl-6-methylaminouracil Intermediate1->Intermediate2 Reduction ([H]) XanthineCore 3-Methylxanthine Intermediate2->XanthineCore Cyclization (e.g., HCOOH) Theophylline Theophylline (1,3-Dimethylxanthine) XanthineCore->Theophylline N1-Methylation Caffeine Caffeine (1,3,7-Trimethylxanthine) Theophylline->Caffeine N7-Methylation

Figure 1: General workflow for the synthesis of xanthine derivatives from this compound.

The initial step involves the electrophilic substitution at the C5 position of the uracil ring by a nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite in an acidic medium.[7] The choice of acid is critical; while aqueous acetic acid is commonly used, it can lead to byproduct formation.[8] The use of 60% aqueous formic acid has been shown to provide nearly quantitative yields and a purer product.[8] Temperature control is paramount, as the reaction is exothermic and higher temperatures can lead to degradation of the product.[8]

The resulting 5-nitroso compound, which is often a distinctively colored solid, is then reduced to the corresponding 5,6-diamino derivative. Two primary methods are employed for this reduction:

  • Sodium Dithionite (Na₂S₂O₄): This is a common and effective reducing agent for this transformation. The reaction is typically carried out in an aqueous medium, and the disappearance of the color of the nitroso compound indicates the completion of the reaction.[1]

  • Catalytic Hydrogenation: For larger scale and cleaner reactions, catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is an excellent alternative.[2] This method avoids the introduction of inorganic salts, simplifying purification.

The final and defining step is the formation of the imidazole ring. This is achieved by reacting the 5,6-diaminouracil intermediate with a one-carbon synthon. The choice of this reagent determines the substituent at the C8 position of the resulting xanthine.

  • Formic Acid (HCOOH): Leads to the formation of an 8-unsubstituted xanthine. The reaction typically involves heating the diaminouracil in formic acid.[9]

  • Triethyl Orthoformate: Also yields an 8-unsubstituted xanthine and is a milder alternative to formic acid. Microwave-assisted procedures can significantly shorten reaction times.[10]

  • Other Reagents: For the synthesis of 8-substituted xanthines, aldehydes or carboxylic acids can be used in this step, often involving a condensation reaction followed by oxidative cyclization.[1]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

This protocol outlines the synthesis of the core 3-methylxanthine structure from this compound.

Step 1: Synthesis of 5-Nitroso-3-methyl-6-methylaminouracil

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.5 g (0.1 mol) of this compound in 100 mL of 60% aqueous formic acid.

  • Cool the suspension to 10°C in an ice-water bath with vigorous stirring.

  • Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, continue stirring at 10°C for an additional hour. A brightly colored precipitate will form.

  • Filter the solid product, wash with cold water (3 x 30 mL), and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 5-nitroso intermediate.

Step 2: Synthesis of 5-Amino-3-methyl-6-methylaminouracil

  • In a 500 mL flask, suspend the entire batch of the dried 5-nitroso intermediate from the previous step in 200 mL of water.

  • Heat the suspension to 60-70°C with stirring.

  • Gradually add solid sodium dithionite (approx. 25 g, 0.14 mol) in portions until the color of the suspension disappears, indicating the completion of the reduction.

  • After the color has faded, add an additional 2 g of sodium dithionite and continue to stir at 70°C for 15 minutes.

  • Cool the reaction mixture in an ice bath. The 5,6-diamino product will precipitate.

  • Filter the product, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without extensive purification due to its sensitivity to air oxidation.

Step 3: Synthesis of 3-Methylxanthine

  • Place the dried 5-amino-3-methyl-6-methylaminouracil in a flask with 100 mL of 98% formic acid.

  • Heat the mixture to reflux and maintain reflux for 2 hours.

  • Cool the reaction mixture and remove the excess formic acid under reduced pressure.

  • Triturate the residue with water, filter the solid, and wash with water.

  • Recrystallize the crude product from hot water to obtain pure 3-methylxanthine.

This protocol is an adaptation for the synthesis of theophylline, which requires an N1-methylation of the 3-methylxanthine core. A more direct route starts from a 1,3-dimethylated uracil. However, if starting from this compound, N1-methylation would be a subsequent step. A more convergent synthesis would involve starting with 6-amino-3-methyluracil, performing the Traube synthesis to get 3-methylxanthine, and then methylating the N1 position. For the purpose of this guide, we will outline the methylation of the 3-methylxanthine intermediate.

  • Dissolve 1.66 g (0.01 mol) of 3-methylxanthine in 20 mL of a 1M sodium hydroxide solution.

  • To the stirred solution, add 1.42 g (0.011 mol) of dimethyl sulfate dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic.

  • Heat the reaction mixture to 50-60°C and stir for 2 hours. Maintain the pH around 9-10 by adding 1M NaOH as needed.

  • Cool the reaction mixture and acidify with acetic acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from hot water to yield theophylline.

Caffeine can be synthesized from theophylline by methylation at the N7 position.

  • Dissolve 1.80 g (0.01 mol) of theophylline in 20 mL of a 1M sodium hydroxide solution.

  • Add 1.42 g (0.011 mol) of dimethyl sulfate dropwise with vigorous stirring.

  • Heat the mixture to 70-80°C and stir for 2-3 hours, maintaining the pH at 9-10.

  • Cool the reaction mixture. Caffeine is less soluble than theophylline and may precipitate.

  • Extract the product with chloroform or dichloromethane (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude caffeine.

  • Recrystallize from a mixture of ethanol and water to obtain pure caffeine.

Data Summary and Comparison

The following table summarizes the key reaction parameters for the synthesis of xanthine derivatives.

Step Target Compound Key Reagents Typical Reaction Conditions Notes
Nitrosation 5-Nitroso IntermediateThis compound, NaNO₂, Formic Acid10-15°C, 1-2 hoursHigh yield and purity with formic acid.[8]
Reduction 5,6-Diamino Intermediate5-Nitroso intermediate, Na₂S₂O₄ or H₂/Pd-C60-70°C (Na₂S₂O₄) or RT (H₂)Product is air-sensitive.
Cyclization 3-Methylxanthine5,6-Diamino intermediate, HCOOHReflux, 2 hoursForms the core xanthine structure.
N1-Methylation Theophylline3-Methylxanthine, (CH₃)₂SO₄, NaOH50-60°C, pH 9-10Yields 1,3-dimethylxanthine.
N7-Methylation CaffeineTheophylline, (CH₃)₂SO₄, NaOH70-80°C, pH 9-10Yields 1,3,7-trimethylxanthine.

Troubleshooting and Field-Proven Insights

  • Low Yield in Nitrosation: Ensure the reaction temperature is kept low to prevent decomposition. The use of formic acid over acetic acid can significantly improve yield and purity.[8]

  • Incomplete Reduction: The disappearance of the characteristic color of the 5-nitroso compound is a reliable indicator of reaction completion. A slight excess of the reducing agent can be used to ensure a complete reaction.

  • Air Oxidation of Diamino Intermediate: The 5,6-diaminouracil intermediate is susceptible to air oxidation, which can lead to colored impurities. It is best to use this intermediate immediately after preparation or store it under an inert atmosphere.

  • Methylation Issues: The pH of the reaction mixture is crucial for efficient methylation. Maintaining a basic pH ensures that the nitrogen atoms are deprotonated and available for nucleophilic attack.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a range of valuable xanthine derivatives. The Traube synthesis provides a robust and scalable framework for this transformation. By carefully controlling the reaction conditions at each step—nitrosation, reduction, and cyclization—researchers can achieve high yields of the desired products. The subsequent methylation steps allow for the targeted synthesis of specific derivatives like theophylline and caffeine. The protocols and insights provided in this guide offer a solid foundation for the successful application of this compound in pharmaceutical and chemical research.

References

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2020). Xanthine Derivatives. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Kapri, A., Gupta, N., & Nain, S. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica, 2022, 9666039. [Link]

  • RxList. (2021). Xanthine Derivatives. [Link]

  • Open RN. (n.d.). 5.14 Xanthine Derivatives – Nursing Pharmacology. WisTech Open. [Link]

  • Isay, O. (1907). Über die Konstitution des Purins. Berichte der deutschen chemischen Gesellschaft, 40(3), 3577-3585. (Historical context for Traube synthesis)
  • Ali, M. A., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(4), 2415-2436. [Link]

  • Hebei Guangxing Chemical Co., Ltd. (2024). 1 3 Dimethyluracil in the Synthesis of Theophylline. [Link]

  • Google Patents. (2015). CN104744470A - Synthesis method for theophylline.
  • Yoneda, F., Higuchi, M., & Matsumoto, S. (1977). Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. Journal of the Chemical Society, Perkin Transactions 1, 1754-1757. [Link]

  • Google Patents. (2015).
  • Shejul, M. V., et al. (2010). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry, 22(7), 5441-5446. [Link]

  • Marx, D., et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2208. [Link]

  • Liddell, J. R. (2002). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Journal of Heterocyclic Chemistry, 39(1), 1-13.
  • Keefer, L. K. (1998). Acceleration of N-nitrosation reactions by electrophiles. IARC scientific publications, (145), 153-163. [Link]

  • Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. [Link]

  • Casado, J., et al. (1981). Reactions of N-heteroaromatic bases with nitrous acid. Part 6. Kinetics of the nitrosation of 2- and 4-methylaminopyridine and their 1-oxide derivatives. Journal of the Chemical Society, Perkin Transactions 2, (12), 1791-1796. [Link]

Sources

Application Notes & Protocols: The Medicinal Chemistry of 3-Methyl-6-methylaminouracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Uracil Scaffold - A Privileged Structure in Drug Discovery

The pyrimidine ring system, and specifically the uracil scaffold, represents a cornerstone in medicinal chemistry. As a fundamental component of nucleic acids, its structure is recognized by a multitude of biological systems, making it an ideal starting point for the design of targeted therapeutics. The strategic modification of the uracil core has led to a wealth of compounds with diverse pharmacological activities, including antiviral, anticancer, and antibacterial agents.[1][2] This document focuses on a specific, yet highly versatile, subclass: derivatives of 3-Methyl-6-methylaminouracil. By exploring the substitution patterns at the N3 and C6 positions, we unlock a chemical space rich with potential for enzyme inhibition and the development of novel therapeutics. This guide provides an in-depth look at the synthesis, applications, and biological evaluation of this promising chemical series.

The Strategic Importance of the this compound Core

The core structure of this compound serves as a bioisostere for natural nucleobases, allowing it to interact with various enzymatic targets. The key to its versatility lies in the strategic placement of substituents:

  • The N3-Methyl Group: The methyl group at the N3 position plays a crucial role in modulating the molecule's physicochemical properties.[3][4] It can enhance metabolic stability, improve membrane permeability, and influence the conformational preferences of the uracil ring, thereby fine-tuning the binding affinity to target proteins.[4]

  • The C6-Amino Linkage: The amino group at the C6 position provides a critical vector for introducing a wide array of substituents. This position is often directed towards the solvent-exposed region of an enzyme's active site, allowing for the attachment of larger functional groups to enhance potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions.[5][6]

This dual-handle approach allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for specific therapeutic applications.

Therapeutic Applications & Mechanism of Action

Derivatives based on the 6-anilinouracil scaffold have emerged as particularly potent and selective inhibitors of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in many Gram-positive bacteria.[5][7] This selectivity provides a clear therapeutic window, as the enzyme is absent in humans.

Antibacterial Activity: Targeting DNA Polymerase IIIC

The primary mechanism of action for this class of compounds is the competitive inhibition of Pol IIIC.[7] These inhibitors occupy the enzyme's active site, preventing the binding of the natural deoxyribonucleotide triphosphate substrates and thereby halting DNA replication, which ultimately leads to bacterial cell death.

G

Caption: Mechanism of Pol IIIC Inhibition.

Structure-Activity Relationship (SAR) Insights

Extensive studies have elucidated key SAR trends for 6-anilinouracil derivatives as Pol IIIC inhibitors:[5][7][8]

  • Anilino Ring Substituents: Small, non-polar groups at the meta and para positions of the aniline ring, such as ethyl and methyl groups, are optimal for maximizing inhibitory potency against Pol IIIC.[5][8] Polar substituents in these positions tend to decrease activity.[8]

  • Uracil N3-Substituents: While modifications at the N3 position are crucial for antibacterial activity in whole-cell assays, the nature of the substituent is critical. Neutral, moderately polar groups (e.g., hydroxybutyl, methoxybutyl) often yield the most potent antibacterial effects.[5] In contrast, introducing basic amino substituents at this position can increase Pol IIIC inhibition in enzymatic assays but often leads to decreased whole-cell antibacterial activity, likely due to altered cell permeability.[5]

SAR_Diagram

Caption: Key Structure-Activity Relationships.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative 6-anilinouracil derivatives against bacterial Pol IIIC and their corresponding antibacterial efficacy.

Compound IDN3-SubstituentAnilino-SubstituentPol IIIC Kᵢ (µM)[7]S. aureus MIC (µg/mL)[7]
EMAU-1 -CH₃3-Ethyl, 4-Methyl0.050.5
EMAU-2 -(CH₂)₄-OH3-Ethyl, 4-Methyl0.040.25
EMAU-3 -(CH₂)₄-Morpholine3-Ethyl, 4-Methyl0.021.0
EMAU-4 -H3-Ethyl, 4-Methyl0.08>10

Data is representative and compiled from published studies on analogous series.[5][7]

Experimental Protocols

Protocol: Synthesis of a 3-(4-Hydroxybutyl)-6-(3-ethyl-4-methylanilino)uracil Derivative

This protocol details a representative synthesis adapted from established methodologies for creating 3-substituted-6-anilinouracil derivatives.[7]

G

Caption: Synthetic Workflow Overview.

Materials:

  • 6-Amino-3-methyluracil

  • 4-Bromobutanol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 3-Ethyl-4-methylaniline

  • 3-Ethyl-4-methylaniline hydrochloride

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • N3-Alkylation:

    • To a solution of 6-Amino-3-methyluracil (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 4-bromobutanol (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to 70°C and stir overnight under a nitrogen atmosphere.

    • Rationale: The basic conditions facilitated by K₂CO₃ deprotonate the N3 position of the uracil ring, allowing for nucleophilic attack on the alkyl halide to form the C-N bond. DMF is used as a polar aprotic solvent to dissolve the reactants.

  • Intermediate Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to isolate the N3-alkylated intermediate.

    • Rationale: This standard aqueous work-up removes the DMF and inorganic salts. Chromatography separates the desired product from unreacted starting materials and any potential O-alkylated byproducts.

  • Anilino Group Displacement:

    • Combine the purified intermediate (1.0 eq), 3-ethyl-4-methylaniline (2.0 eq), and 3-ethyl-4-methylaniline hydrochloride (2.0 eq) in a sealed reaction vessel.

    • Heat the mixture to 160°C for 4-6 hours.

    • Rationale: The high temperature and the presence of the aniline hydrochloride salt facilitate the nucleophilic aromatic substitution of the C6-amino group with the 3-ethyl-4-methylaniline. The hydrochloride salt acts as a catalyst.

  • Final Product Purification:

    • Cool the reaction mixture and dissolve the residue in DCM.

    • Wash the organic solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the final compound via silica gel chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the target molecule.

    • Rationale: The acidic and basic washes remove any remaining aniline starting material and other impurities. The final chromatographic purification ensures high purity of the target compound for biological testing.

Protocol: In Vitro DNA Polymerase IIIC Inhibition Assay

This protocol outlines a method to determine the inhibitory constant (Kᵢ) of a test compound against bacterial DNA polymerase IIIC.

Principle:

The assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (e.g., [³H]dTTP) into a DNA template/primer duplex. The reduction in incorporated radioactivity in the presence of an inhibitor is proportional to its inhibitory potency.

Materials:

  • Purified bacterial DNA Polymerase IIIC

  • Activated calf thymus DNA (as template/primer)

  • dATP, dGTP, dCTP solution

  • [³H]dTTP (tritiated deoxythymidine triphosphate)

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Test compound stock solution in DMSO

  • Trichloroacetic acid (TCA), 10% solution

  • Glass fiber filters

  • Scintillation fluid and counter

Step-by-Step Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in assay buffer (final DMSO concentration should be <1%).

    • Prepare a reaction master mix containing assay buffer, activated DNA template, dATP, dGTP, dCTP, and [³H]dTTP.

  • Inhibition Reaction:

    • In a microcentrifuge tube, add 10 µL of the diluted test compound or vehicle control (for 0% and 100% activity).

    • Add 80 µL of the reaction master mix to each tube.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of a pre-diluted solution of DNA Polymerase IIIC.

    • Incubate at 37°C for 20 minutes.

    • Rationale: The pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts. The reaction time is optimized to be within the linear range of product formation.

  • Reaction Quenching and Precipitation:

    • Stop the reaction by adding 500 µL of ice-cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the DNA.

    • Rationale: TCA precipitates macromolecules like DNA while leaving unincorporated, small-molecule [³H]dTTP in solution.

  • Quantification:

    • Collect the precipitated DNA by vacuum filtration onto glass fiber filters.

    • Wash the filters three times with cold 5% TCA, followed by a wash with ethanol.

    • Dry the filters completely under a heat lamp.

    • Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and Kₘ are known.

Conclusion and Future Directions

The this compound scaffold and its derivatives, particularly the 6-anilinouracils, have been firmly established as a promising class of antibacterial agents targeting Gram-positive pathogens through the inhibition of DNA Polymerase IIIC. The synthetic accessibility and the well-defined structure-activity relationships make this scaffold an excellent platform for further optimization. Future work in this area could focus on enhancing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and oral bioavailability, as well as exploring their potential against other enzymatic targets where the uracil moiety can serve as an effective recognition element.

References

  • Wright, G. E., & Brown, N. C. (1990). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 33(5), 1594-1600.
  • Wright, G. E., & Brown, N. C. (2001). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of Medicinal Chemistry, 44(15), 2465-2474.
  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365.
  • Kottke, T., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 748.
  • Sadykova, S. V., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(12), 2058-2073.
  • Zhang, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Organic & Medicinal Chem IJ, 11(2), 555809.
  • Alves, I. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel), 16(8), 1157.
  • Oda, Y., et al. (2003). Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 46(24), 5249-5259.
  • Helleday, T., et al. (2016). Validation and development of MTH1 inhibitors for treatment of cancer. Annals of Oncology, 27(12), 2275-2283.
  • Arkhipov, A. S., et al. (2020). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Crystal Growth & Design, 20(8), 5346-5357.
  • Ghorab, M. M., et al. (2022). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Journal of the Iranian Chemical Society, 19, 3459-3475.
  • Yilmaz, F., et al. (2020). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 741-750.
  • Novikov, M. S., & Geisman, A. N. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives – The Structural Base of Antiviral Agents (Review). Chemistry of Heterocyclic Compounds, 49(10), 1427-1454.
  • PharmaCompass. (n.d.). 6-Methyluracil | Drug Information, Uses, Side Effects, Chemistry.
  • Wright, G. E., & Brown, N. C. (1976). Inhibitors of Bacillus subtilis DNA polymerase III. 6-Anilinouracils and 6-(alkylamino)uracils. Journal of Medicinal Chemistry, 19(9), 1084-1089.
  • El-Gazzar, A. R. B. A., et al. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 1-16.
  • Chem-Impex International Inc. (n.d.). 6-Amino-1-methyluracil.

Sources

Application Note & Protocol: Crystallization of 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a robust crystallization protocol for 3-Methyl-6-methylaminouracil (CAS No. 5759-63-7), a substituted pyrimidine derivative of interest in pharmaceutical and biochemical research. While specific literature on the crystallization of this exact molecule is sparse, this guide synthesizes established methodologies for structurally related uracil derivatives to provide a detailed framework for achieving high-purity crystalline material. Protocols for cooling crystallization, solvent evaporation, and antisolvent addition are presented, along with a discussion of solvent selection, troubleshooting, and the underlying scientific principles.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering technique in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) like this compound, obtaining a crystalline solid form is often essential for ensuring stability, batch-to-batch consistency, and desirable biopharmaceutical properties. The crystal structure of a compound influences its solubility, dissolution rate, and bioavailability. Therefore, a well-controlled crystallization process is a critical step in drug development.

Uracil and its derivatives are an important class of bioactive compounds, and understanding their solid-state properties through crystal engineering is a valuable pursuit.[1][2] The functional groups on the uracil core, such as the methyl and methylamino groups in this compound, will dictate the intermolecular interactions, influencing crystal packing and the ultimate crystal habit.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization protocol.

PropertyValueSource
CAS Number 5759-63-7[4][5]
Molecular Formula C6H9N3O2[4]
Molecular Weight 155.15 g/mol [4]
Appearance Likely a white to off-white crystalline solidInferred from related compounds
Solubility No specific data available. Uracil derivatives exhibit a range of solubilities depending on the substituents. The presence of both polar (amino, carbonyl) and non-polar (methyl) groups suggests solubility in a range of protic and aprotic polar solvents.[6]Inferred

Solvent Selection Rationale:

The key to successful crystallization is identifying a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For uracil derivatives, a variety of solvents have been successfully employed for crystallization.[1][7] A preliminary solvent screen is highly recommended.

Recommended Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Nitriles: Acetonitrile

  • Amides: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[6][8]

  • Water [9]

  • Acids: Glacial Acetic Acid[10]

Crystallization Protocols

Based on the general principles of crystallization and protocols for related uracil derivatives, the following methods can be adapted for this compound.

Protocol 1: Cooling Crystallization

This is the most common and straightforward crystallization technique. It relies on the principle that the solubility of the compound decreases with a decrease in temperature.

Workflow for Cooling Crystallization:

Caption: Workflow for Cooling Crystallization

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel, add a measured amount of this compound to a selected solvent (e.g., methanol, ethanol). Heat the mixture with stirring until the solid is completely dissolved. Start with a minimal amount of solvent and add more if necessary to achieve full dissolution at the desired temperature (e.g., boiling point of the solvent).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step is crucial for obtaining high-purity crystals.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. For even smaller crystal sizes and potentially higher yield, the solution can be further cooled in an ice bath or refrigerator. Slow cooling generally promotes the formation of larger, more well-defined crystals.

  • Crystal Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a suitable temperature to remove any remaining solvent.

Protocol 2: Solvent Evaporation

This method is suitable for compounds that are highly soluble at room temperature or for obtaining high-quality single crystals for X-ray diffraction studies.

Workflow for Solvent Evaporation:

Caption: Workflow for Solvent Evaporation

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound in a volatile solvent (e.g., acetone, methanol, or a mixture) at room temperature to create a clear, slightly undersaturated solution.[7]

  • Filtration: Filter the solution to remove any dust or other insoluble particles.

  • Evaporation: Place the solution in a clean container (e.g., a beaker or flask) and cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and subsequent crystal formation.

  • Isolation: Once a desired quantity of crystals has formed, they can be isolated by decanting the remaining solvent or by filtration.

Protocol 3: Antisolvent Addition

This technique involves the addition of a second solvent (the antisolvent) in which the compound of interest is insoluble, to a solution of the compound in a solvent in which it is soluble. This induces precipitation or crystallization.

Workflow for Antisolvent Addition:

Caption: Workflow for Antisolvent Addition

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble), for example, DMF or DMSO.

  • Antisolvent Addition: Slowly add an "antisolvent" (a solvent in which the compound is poorly soluble, e.g., water or a non-polar solvent like heptane) to the solution with stirring. The addition should be slow to maintain a low level of supersaturation, which favors crystal growth over amorphous precipitation.

  • Crystallization: The addition of the antisolvent will reduce the overall solubility of the compound in the solvent mixture, leading to crystallization.

  • Aging: Allow the mixture to stir for a period to allow the crystals to grow and the system to reach equilibrium.

  • Isolation: Collect the crystals by filtration, wash with the antisolvent, and dry under vacuum.

Troubleshooting Common Crystallization Issues

IssuePotential CauseSuggested Solution
No crystals form upon cooling Solution is not sufficiently saturated; compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Try a different solvent in which the compound is less soluble.
Oiling out (formation of a liquid phase instead of solid crystals) The degree of supersaturation is too high; the cooling rate is too fast.Re-heat the solution to dissolve the oil and allow it to cool more slowly. Add a seed crystal to induce crystallization. Use a more dilute solution.
Formation of very fine powder High degree of supersaturation; rapid cooling or addition of antisolvent.Decrease the cooling rate. Add the antisolvent more slowly and with vigorous stirring.
Low yield The compound has significant solubility in the mother liquor at the final temperature.Cool the solution to a lower temperature. Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.

Conclusion

The protocols outlined in this application note provide a robust starting point for the development of a crystallization procedure for this compound. The key to success will be a systematic approach to solvent screening and optimization of the chosen crystallization method. By carefully controlling parameters such as concentration, cooling rate, and solvent composition, researchers can obtain high-purity crystalline material suitable for further research and development.

References

  • From a Single Molecule to Molecular Crystal Architectures: Structural and Energetic Studies of Selected Uracil Derivatives. ACS Publications. Available at: [Link]

  • Uracil Derivatives for Halogen-Bonded Cocrystals. PMC - NIH. (2021-10-01). Available at: [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing). (2025-05-14). Available at: [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. RSC Publishing. (2025-05-14). Available at: [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing). RSC Publishing. Available at: [Link]

  • This compound CAS#: 5759-63-7. ChemWhat. Available at: [Link]

  • 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133. PubChem. Available at: [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. (2021-01-21). Available at: [Link]

  • 3-Methyluracil | C5H6N2O2 | CID 79066. PubChem. Available at: [Link]

  • 6-Methyluracil | C5H6N2O2 | CID 12283. PubChem. Available at: [Link]

  • Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents | Request PDF. ResearchGate. (2025-08-06). Available at: [Link]

  • 6-methyluracil - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. (2019-02-18). Available at: [Link]

  • CAS 5759-63-7 | this compound. Alchem.Pharmtech. Available at: [Link]

Sources

Application Note: High-Throughput Screening of 3-Methyl-6-methylaminouracil Libraries for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2][3] The uracil scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and virology.[4][5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting an HTS campaign using a focused library of 3-Methyl-6-methylaminouracil derivatives. We present a detailed framework, from assay development and optimization to primary screening, data analysis, and hit validation, using a histone methyltransferase (HMT) as a representative enzyme target. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality data and confident hit identification.

Rationale: The this compound Scaffold as a Promising Pharmacophore

Uracil and its derivatives are of significant interest in pharmaceutical research due to their wide array of biological activities.[5][6] Modifications to the uracil ring at various positions can yield compounds with potent and selective effects against critical disease targets.[5] The this compound core provides a rigid scaffold with specific hydrogen bonding capabilities and vectors for chemical diversification, making it an ideal starting point for library synthesis.

Derivatives of this scaffold have been investigated for a range of activities, including antibacterial and anticancer properties.[7][8] For the purpose of this guide, we will focus on screening for inhibitors of histone methyltransferases (HMTs). HMTs are a class of enzymes crucial to epigenetic regulation, and their dysregulation is implicated in numerous cancers and other diseases, making them attractive therapeutic targets.[9][10] The structural motifs within the this compound library are hypothesized to interact with the S-adenosyl-methionine (SAM) binding pocket of HMTs, offering a rational basis for this screening campaign.

The Biological Target: Histone Methyltransferases (HMTs)

HMTs catalyze the transfer of a methyl group from the cofactor SAM to lysine or arginine residues on histone proteins.[11] This modification alters chromatin structure and gene expression. A screening campaign aimed at discovering HMT inhibitors requires a robust assay that can be miniaturized for HTS.

HMT_Pathway cluster_nucleus Cell Nucleus SAM SAM (S-adenosyl-methionine) HMT Histone Methyltransferase (HMT Enzyme) SAM->HMT Methyl Donor SAH SAH (S-adenosyl-homocysteine) HMT->SAH Product Me_Histone Methylated Histone HMT->Me_Histone Product Histone Histone Protein (Unmethylated) Histone->HMT Substrate Chromatin Chromatin Remodeling & Gene Expression Alteration Me_Histone->Chromatin Inhibitor This compound Library Compound Inhibitor->HMT Inhibition HTS_Workflow cluster_prep Preparation cluster_assay Automated Assay cluster_analysis Data Analysis & Hit Selection Lib_Plate 1. Library Plating (this compound compounds in DMSO) Assay_Plate 2. Assay Plate Stamping (Nanoliter transfer of compounds) Lib_Plate->Assay_Plate Acoustic Dispensing Reagent_Add 3. Reagent Addition (Enzyme, Substrate, SAM) Incubate1 4. Incubation (Reaction Time) Reagent_Add->Incubate1 Detect_Add 5. Detection Reagent Addition (e.g., MTase-Glo™) Incubate1->Detect_Add Incubate2 6. Incubation (Signal Development) Detect_Add->Incubate2 Read 7. Plate Reading (Luminescence) Incubate2->Read Data_QC 8. Data QC & Normalization Read->Data_QC Hit_Pick 9. Hit Identification (% Inhibition > Threshold) Data_QC->Hit_Pick Confirmed_Hits Validated Hits Hit_Pick->Confirmed_Hits Proceed to Hit Validation

Figure 2: Automated workflow for a primary high-throughput screening campaign.

Step-by-Step Methodology:

  • Library Preparation: The this compound library compounds, stored in DMSO, are plated into source microplates.

  • Compound Transfer: Using acoustic dispensing or pin-tool robotics, nanoliter volumes of each library compound are transferred to 384-well assay plates. Each plate must also contain positive and negative control wells.

  • Reagent Addition: An automated liquid handler dispenses the HMT enzyme and substrate/SAM mix into all wells to start the reaction.

  • Incubation: Plates are incubated at room temperature for the pre-determined optimal time (e.g., 60 minutes).

  • Detection: The SAH detection reagent is added to all wells to stop the enzymatic reaction and initiate the luminescence signal.

  • Signal Readout: After a brief incubation, the luminescence of each well is measured by a plate reader.

Data Analysis and Hit Identification

Raw data from the plate reader is processed to identify compounds that exhibit significant inhibitory activity.

  • Normalization: The raw luminescence values for each test compound well are normalized against the plate controls. The percent inhibition is calculated as follows:

    % Inhibition = 100 * (1 - (Signal_compound - μ_positive) / (μ_negative - μ_positive))

  • Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common threshold is a percent inhibition greater than three times the standard deviation of the negative controls (μ_negative - 3σ_negative). For this campaign, we will set the primary hit threshold at ≥50% inhibition .

Compound IDRaw Luminescence% InhibitionPrimary Hit?
Negative Control (Avg) 850,0000%No
Positive Control (Avg) 50,000100%No
MMU-001845,0000.6%No
MMU-002390,00057.5%Yes
MMU-003710,00017.5%No
MMU-004120,00091.3%Yes
Table 1: Example data analysis from a primary HTS plate.

Protocol: Hit Confirmation and Validation

A primary hit is not a confirmed inhibitor. A rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further study. [12][13][14]

Hit_Validation_Cascade Primary_Hits Primary Hits (Single Concentration) Reconfirm 1. Re-test in Primary Assay (Confirms activity of fresh sample) Primary_Hits->Reconfirm Dose_Response 2. Dose-Response Curve (Determines IC50 / Potency) Reconfirm->Dose_Response If Confirmed Orthogonal_Assay 3. Orthogonal Assay (Rules out assay interference) Dose_Response->Orthogonal_Assay If Potent SAR 4. Preliminary SAR (Analyzes related structures) Orthogonal_Assay->SAR If Not an Artifact Validated_Lead Validated Hit Series (Ready for Lead Optimization) SAR->Validated_Lead

Figure 3: A logical cascade for hit validation and prioritization.

Step-by-Step Validation Protocol:

  • Hit Re-confirmation:

    • Source fresh, powdered samples of the primary hit compounds.

    • Re-test these compounds in the primary HMT assay at the initial screening concentration to confirm activity.

    • Causality: This step is crucial to rule out errors from library storage, degradation, or plate handling during the primary screen. [13]

  • Dose-Response and IC50 Determination:

    • For confirmed hits, perform a 10-point dose-response curve (e.g., using 3-fold serial dilutions).

    • Calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

    • Causality: The IC50 value provides a quantitative measure of a compound's potency, which is a key parameter for prioritizing compounds. A clear sigmoidal curve demonstrates well-behaved inhibition.

  • Orthogonal Assay:

    • Test the confirmed, potent hits in a different assay format that measures HMT activity through an independent mechanism (e.g., a radiometric filter-binding assay that directly measures methyl group incorporation). [11][15] * Causality: This is the most critical step for eliminating false positives. If a compound is a true inhibitor of the HMT, it should be active regardless of the detection method. If it is only active in the primary luminescence assay, it may be an artifact that interferes with the luciferase or coupling enzymes. [13][14]

      Compound ID Primary IC50 (μM) (Luminescence Assay) Orthogonal IC50 (μM) (Radiometric Assay) Status
      MMU-002 5.2 6.1 Confirmed Hit
      MMU-004 0.8 1.1 Confirmed Hit

      | MMU-017 | 2.5 | > 100 | False Positive |

Table 2: Example hit validation data comparing two different assay formats.
  • Preliminary Structure-Activity Relationship (SAR) Analysis:

    • Group the validated hits by structural similarity.

    • Analyze whether small changes in the chemical structure correspond to changes in potency.

    • Causality: Early SAR provides confidence that the observed activity is due to specific interactions between the compound scaffold and the target protein, rather than non-specific effects. It also guides the next phase of medicinal chemistry. [13]

Conclusion and Future Directions

This application note outlines a comprehensive and scientifically rigorous strategy for screening a this compound library against an enzyme target, exemplified by a histone methyltransferase. By integrating careful assay development, stringent quality control with the Z'-factor, and a multi-step hit validation cascade, researchers can confidently identify and prioritize novel, potent, and specific inhibitors. Validated hits from this workflow serve as high-quality starting points for lead optimization programs, where medicinal chemists will work to improve potency, selectivity, and drug-like properties to develop next-generation therapeutics.

References

  • BIT 479/579 High-throughput Discovery. Z-factors. [Link]

  • GARDP Revive. Hit confirmation, hit validation. [Link]

  • Lattice Automation. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • PubMed. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Sygnature Discovery. Hit Validation for Suspicious Minds. [Link]

  • BMG LABTECH. The Z prime value (Z´). [Link]

  • PubMed. Overview of high-throughput screening. [Link]

  • Technology Networks. High-Throughput Screening in Drug Discovery Explained. [Link]

  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS. [Link]

  • Oxford Academic. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. [Link]

  • PubMed Central. Assay Development for Histone Methyltransferases. [Link]

  • Reaction Biology. Histone Methyltransferase Profiling & Screening. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • PubMed Central. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. [Link]

  • On HTS. Z-factor. [Link]

  • BellBrook Labs. Histone Methyltransferase Assay Methods: What Works for HTS. [Link]

  • pharma ingredients. Applications of Uracil in Pharmaceutical Research. [Link]

  • PubMed. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. [Link]

  • Wikipedia. Z-factor. [Link]

  • Domainex. Hit Identification and Validation Services. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Research Trends. Uracil as the basis for medication creation. [Link]

  • CrystEngComm. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]

  • ResearchGate. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. [Link]

  • PubMed. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. [Link]

  • PubMed. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. [Link]

Sources

Versatile Applications of 3-Methyl-6-methylaminouracil in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

3-Methyl-6-methylaminouracil is a highly functionalized and versatile pyrimidine derivative that serves as a pivotal starting material for the synthesis of a diverse array of fused heterocyclic compounds. Its unique electronic and structural features, characterized by multiple nucleophilic centers, enable its participation in a variety of cyclization and multicomponent reactions. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for the synthesis of medicinally relevant scaffolds, including xanthine analogs and pyridopyrimidines. By elucidating the mechanistic principles behind these transformations and providing practical, field-tested methodologies, this document aims to equip researchers, particularly those in drug development, with the knowledge to effectively leverage this powerful building block in the creation of novel molecular entities.

Introduction: A Privileged Scaffold Precursor

Fused pyrimidine ring systems are a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including naturally occurring purines and a multitude of synthetic therapeutic agents.[1][2] These scaffolds are known to interact with a wide range of biological targets, and their derivatives have been developed as enzyme inhibitors, receptor antagonists, and anticancer agents.[3][4]

Among the precursors used to construct these complex architectures, 6-aminouracil derivatives stand out for their synthetic utility.[5][6][7] Specifically, this compound offers a unique combination of reactivity and structural pre-organization. The presence of the N3-methyl group prevents tautomerization at that position and can enhance solubility, while the N6-methylamino group modulates the electronic properties of the ring. This guide focuses on the strategic application of this specific building block in modern heterocyclic synthesis.

Core Reactivity and Mechanistic Principles

The synthetic versatility of this compound stems from its distinct electronic landscape. The uracil ring is inherently electron-deficient at positions 2, 4, and 6. However, the powerful electron-donating effect of the 6-methylamino group, enhanced by the N3-methyl group, significantly increases the electron density of the pyrimidine ring, particularly at the C5 position. This makes the C5 carbon atom highly nucleophilic and susceptible to attack by a wide range of electrophiles.[8]

The primary reactive sites for synthetic elaboration are:

  • The C5 Carbon: As the most electron-rich carbon, it readily undergoes electrophilic substitution reactions such as nitrosation, halogenation, and Vilsmeier-Haack formylation. This is the initial step in many fused ring syntheses.

  • The Exocyclic N6-Amino Group: This secondary amine retains its nucleophilic character and can participate in condensation and cyclization reactions, often after an initial reaction at the C5 position.

  • The N1-H: This position can be alkylated or acylated, though its reactivity is generally lower than the other sites under neutral or acidic conditions.

The interplay between these reactive centers allows for the sequential and controlled construction of fused ring systems.

Figure 1. Key nucleophilic centers of this compound.

Synthesis of Fused Pyrimidine Systems

The following sections provide detailed protocols for constructing two important classes of fused heterocycles starting from this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the transformations.

Synthesis of 8-Substituted Xanthine Analogs

Xanthines are a class of purine alkaloids that include caffeine and theophylline. Synthetic analogs are widely explored as adenosine receptor antagonists and phosphodiesterase inhibitors.[2] The classical Traube synthesis provides a reliable route to these scaffolds from 5,6-diaminouracil precursors. The following protocol adapts this method.

Workflow Rationale: The synthesis is a multi-step sequence that first installs a nitroso group at the activated C5 position. This group is then reduced to an amine, creating the requisite 5,6-diamino substitution pattern. The final step involves condensation with a one-carbon electrophile (in this case, derived from formamide) to close the second ring.

Xanthine_Synthesis_Workflow start_mat This compound reagent1 NaNO2, Acetic Acid intermediate1 5-Nitroso Intermediate reagent1->intermediate1 Nitrosation reagent2 Na2S2O4 (Reduction) intermediate2 5,6-Diamino Intermediate reagent2->intermediate2 Reduction reagent3 Formamide, Heat product 1,8-Dimethylxanthine reagent3->product Cyclization

Figure 2. Workflow for the synthesis of a 1,8-dimethylxanthine analog.

Protocol 3.1: Synthesis of 1,8-Dimethylxanthine

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Sodium Dithionite (Na₂S₂O₄)

  • Formamide

  • Deionized Water

  • Ethanol

Procedure:

Step 1: Nitrosation

  • Suspend 1.55 g (10 mmol) of this compound in 30 mL of deionized water in a 100 mL flask.

  • Add 5 mL of glacial acetic acid. The suspension may not fully dissolve.

  • Cool the mixture to 5-10 °C in an ice bath with stirring.

  • Prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred uracil suspension over 15 minutes, maintaining the temperature below 10 °C.

  • A deep red or purple precipitate of the 5-nitroso derivative will form. Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL) and then with cold ethanol (1 x 10 mL). Dry the solid under vacuum. This intermediate is often used directly in the next step.

Step 2: Reduction and Cyclization

  • Transfer the crude, dry 5-nitroso intermediate to a 100 mL round-bottom flask equipped with a reflux condenser.

  • Add 25 mL of formamide.

  • Heat the mixture to 80 °C with stirring.

  • In a separate beaker, dissolve 5.22 g (30 mmol) of sodium dithionite in 20 mL of warm water.

  • Add the sodium dithionite solution portion-wise to the hot formamide mixture. The deep color of the nitroso compound should fade to a pale yellow or off-white. Caution: Gas evolution (SO₂) may occur.

  • After the addition is complete, heat the reaction mixture to 180-190 °C and maintain for 1 hour. This high temperature facilitates both the reduction and the subsequent cyclization.[1]

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add 50 mL of water to the flask and stir for 30 minutes to break up the solid.

  • Collect the crude product by vacuum filtration. Wash thoroughly with water (3 x 20 mL) and dry.

  • Recrystallize the solid from water or aqueous ethanol to yield pure 1,8-dimethylxanthine as a white crystalline solid.

Synthesis of Pyrido[2,3-d]pyrimidines via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating molecular diversity from simple starting materials in a single pot.[6][9] 6-Aminouracils are excellent substrates for MCRs to produce pyridopyrimidines, which are known for a wide range of biological activities.[10]

Mechanistic Rationale: This reaction proceeds through a domino sequence. First, a Knoevenagel condensation between the aromatic aldehyde and malononitrile generates a highly electrophilic arylidene intermediate. This is followed by a Michael addition of the nucleophilic C5 position of the uracil onto the activated double bond. Finally, an intramolecular cyclization occurs via attack of the N6-amino group onto one of the nitrile groups, followed by tautomerization to give the aromatic pyridopyrimidine product.

MCR_Mechanism step step intermediate intermediate product product reactants reactants A Aldehyde + Malononitrile Knoevenagel Knoevenagel Condensation A->Knoevenagel B This compound Michael Michael Addition (C5 Attack) B->Michael C Arylidene Intermediate Knoevenagel->C C->Michael D Acyclic Adduct Michael->D Cyclization Intramolecular Cyclization (N6 Attack) D->Cyclization E Dihydropyridine Intermediate Cyclization->E Taut Tautomerization/ Aromatization E->Taut F Pyrido[2,3-d]pyrimidine Taut->F

Figure 3. Mechanistic pathway for the multicomponent synthesis of pyridopyrimidines.

Protocol 3.2: One-Pot Synthesis of a 5-Amino-7-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Piperidine (as catalyst)

  • Ethanol

Procedure:

  • To a 50 mL round-bottom flask, add this compound (0.775 g, 5 mmol), the chosen aromatic aldehyde (5 mmol), and malononitrile (0.33 g, 5 mmol).

  • Add 20 mL of absolute ethanol.

  • Add 3-4 drops of piperidine to the stirred suspension. Piperidine acts as a base to catalyze both the initial Knoevenagel condensation and the subsequent Michael addition.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. A solid product will usually precipitate from the solution.

  • If precipitation is slow, the flask can be cooled in an ice bath for 30 minutes.

  • Collect the product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield the desired pyridopyrimidine, which is often of high purity without the need for further column chromatography.

Data Summary and Characterization

The protocols described are robust and generally provide good to excellent yields depending on the specific substrates used.

Heterocyclic SystemKey ReagentsTypical SolventCatalystTemp. (°C)Time (h)Yield (%)
Xanthine Analog NaNO₂, Na₂S₂O₄, HCONH₂Water/FormamideAcetic Acid180-1902-360-75
Pyridopyrimidine Ar-CHO, MalononitrileEthanolPiperidine~78 (reflux)2-480-95

Characterization Notes:

  • ¹H NMR: Successful formation of the fused ring systems can be confirmed by the appearance of new aromatic or vinyl protons and the disappearance of the C5-H proton of the starting uracil. For the xanthine product, a new proton signal for the C6-H of the newly formed imidazole ring is expected around 8.0 ppm. For the pyridopyrimidine, a new singlet for the C8-H is characteristic.[2][11]

  • Mass Spectrometry: ESI-MS is crucial for confirming the molecular weight of the final product, corresponding to the addition of all components and the loss of water or other small molecules.

Applications in Drug Discovery

The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery.

  • Xanthine derivatives are well-established antagonists of adenosine receptors and inhibitors of phosphodiesterases, with applications in respiratory diseases, cardiovascular conditions, and neurodegenerative disorders.[2]

  • Pyridopyrimidines are considered "privileged structures" and have been investigated as kinase inhibitors (e.g., for cancer therapy), anti-inflammatory agents, and antivirals.[10] The MCR approach is particularly valuable for generating libraries of these compounds for high-throughput screening.

  • Other Derivatives: The reactivity of the 6-aminouracil core allows for the synthesis of many other fused systems, including pyrimidotriazines and 5-deazaflavins, which also possess potent biological activities.[1]

Conclusion

This compound is a readily accessible and highly effective building block for the synthesis of complex, fused heterocyclic compounds. Its well-defined reactivity allows for the strategic construction of xanthines, pyridopyrimidines, and other medicinally relevant scaffolds. The protocols detailed in this guide demonstrate efficient and reliable methods that can be easily implemented in a research setting. By understanding the underlying mechanistic principles, chemists can further expand the utility of this versatile precursor to create novel molecular architectures for the advancement of drug discovery programs.

References

  • Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di-and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341–343. [Link]

  • Ghashang, M., & Moradi, S. (2016). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances, 6(40), 33865-33881. [Link]

  • Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research. [Link]

  • Ghashang, M., & Moradi, S. (2016). Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions. RSC Advances. [Link]

  • Zayed, M. F., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12049-12071. [Link]

  • Aly, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Hassan, A. S., et al. (2018). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 8, 39-62. [Link]

  • Hinz, S., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 733. [Link]

  • Aly, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Donleavy, J. J., & Kise, M. A. (1943). 6-Methyluracil. Organic Syntheses, Coll. Vol. 2, p.422 (1943); Vol. 17, p.63 (1937). [Link]

  • Slanina, J., & Pesko, M. (2009). Uracil as a Target for Nucleophilic and Electrophilic Reagents. ResearchGate. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Expert Opinion on Drug Metabolism & Toxicology, 11(2), 229-247. [Link]

  • Zueva, I. V., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(11), 1863-74. [Link]

  • LoPachin, R. M., & Gavin, T. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Aly, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. ResearchGate. [Link]

  • Zueva, I. V., et al. (2014). Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. Medicinal Chemistry Communications, 5(8), 1198-1204. [Link]

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]

Sources

Application Notes and Protocols for the Purification of 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-methylaminouracil is a substituted pyrimidine derivative that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount as impurities can lead to undesirable side products, lower yields in subsequent reactions, and potential toxicological concerns in final drug products. This document provides a comprehensive guide to the purification of this compound, detailing various techniques and offering step-by-step protocols. The selection of an appropriate purification method is contingent upon the nature and quantity of impurities present, which are often related to the synthetic route employed.

Common synthetic pathways to uracil derivatives may introduce unreacted starting materials, reagents, and side-products as impurities.[1][2][3] For instance, the synthesis of 6-methyluracil, a related compound, often involves the condensation of urea with ethyl acetoacetate, which can leave unreacted starting materials and byproducts.[2][4] Similarly, impurities can arise from subsequent methylation and amination steps in the synthesis of this compound. Therefore, a robust purification strategy is essential to ensure the quality of the final product.

Physicochemical Properties of Uracil Derivatives

A thorough understanding of the physicochemical properties of this compound and its potential impurities is critical for developing an effective purification strategy. While specific data for this compound is not extensively available, the properties of related uracil derivatives can provide valuable insights.

PropertyValue/InformationSignificance for Purification
Molecular Formula C6H9N3O2[5]Influences molecular weight and polarity.
Molecular Weight 155.15 g/mol [5]Useful for mass spectrometry-based purity analysis.
Polarity Uracil and its derivatives are generally polar compounds.[6][7]Guides the choice of chromatographic and extraction solvents.
Solubility Uracil derivatives exhibit varying solubility in water and organic solvents.[4][8][9] Generally soluble in hot ethanol and alkali solutions, slightly soluble in ether.[4][10]Key for selecting appropriate recrystallization solvents and liquid-liquid extraction systems.
pKa The pKa of uracil derivatives is typically greater than 8.[11] The pKa of the related 6-methyluracil is 9.52.[12][13]Crucial for developing acid-base extraction protocols, as the compound's charge state can be manipulated by adjusting the pH.
Melting Point The melting point of 6-methyluracil is approximately 318 °C (with decomposition).[12][13]A sharp melting point range is an indicator of high purity.

Purification Strategies

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. The most common and effective methods for purifying this compound and related compounds are recrystallization, column chromatography, and acid-base extraction.

Purification Workflow Overview

PurificationWorkflow Crude Crude 3-Methyl-6- methylaminouracil Recrystallization Recrystallization Crude->Recrystallization For removal of soluble impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography For separation of closely related impurities AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction For removal of acidic/ basic/neutral impurities Pure Pure 3-Methyl-6- methylaminouracil Recrystallization->Pure ColumnChromatography->Pure AcidBaseExtraction->Pure Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis

Caption: General workflow for the purification of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool slowly. The desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the mother liquor.

Causality behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be easily removable. For uracil derivatives, polar solvents like ethanol, water, or mixtures thereof are often effective.[4][10] Glacial acetic acid has also been reported for the recrystallization of 6-methyluracil.[2]

  • Temperature Gradient: A slow cooling rate is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively. Rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.

Protocol for Recrystallization
  • Solvent Screening: In a small test tube, add a small amount of the crude this compound and a few drops of a potential solvent. Heat the mixture to boiling. If the compound dissolves, cool the solution to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further analysis by HPLC or NMR is recommended.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[14] For polar compounds like uracil derivatives, normal-phase chromatography with a polar stationary phase (e.g., silica gel) or reversed-phase chromatography with a non-polar stationary phase (e.g., C18-functionalized silica) can be employed.[6][7][15]

Causality behind Experimental Choices:

  • Stationary Phase: Silica gel is a common choice for normal-phase chromatography of polar compounds. The slightly acidic nature of silica gel can be beneficial for the separation of weakly basic compounds.

  • Mobile Phase: The mobile phase (eluent) is chosen to provide optimal separation. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Protocol for Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis of Fractions: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Assessment: Analyze the final product by HPLC, NMR, and melting point determination.

Eluent System Selection
Polarity of ImpuritiesSuggested Eluent System (Normal Phase)
Less PolarStart with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.
More PolarA higher initial polarity may be required (e.g., Dichloromethane with increasing percentages of Methanol).

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[16][17][18][19] Since this compound contains both weakly acidic (uracil ring) and basic (methylamino group) functionalities, this method can be highly effective for removing neutral, strongly acidic, or strongly basic impurities.

Causality behind Experimental Choices:

  • pH Adjustment: By adjusting the pH of the aqueous phase, the ionization state of the target compound can be controlled.[18] At a basic pH, the uracil ring can be deprotonated to form a water-soluble salt. At an acidic pH, the methylamino group can be protonated to form a water-soluble salt.

  • Solvent System: A two-phase system consisting of an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution is used. The choice of organic solvent is important; it should be immiscible with water and should have a good solubility for the neutral form of the compound.[18]

Acid-Base Extraction Workflow

AcidBaseExtraction cluster_base_first Scenario 1: Removing Acidic Impurities First cluster_acid_first Scenario 2: Removing Basic Impurities First Start Crude Product in Organic Solvent AddBase Extract with aq. Base (e.g., NaHCO3 or NaOH) Start->AddBase AddAcid2 Extract with aq. Acid (e.g., dil. HCl) Start->AddAcid2 Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer (Basic & Neutral Impurities) Separate1->Organic1 Discard or process for impurities Aqueous1 Aqueous Layer (Product as Salt) Separate1->Aqueous1 AddAcid1 Acidify Aqueous Layer (e.g., HCl) Aqueous1->AddAcid1 Precipitate1 Precipitate/Extract Pure Product AddAcid1->Precipitate1 Separate2 Separate Layers AddAcid2->Separate2 Organic2 Organic Layer (Acidic & Neutral Impurities) Separate2->Organic2 Discard or process for impurities Aqueous2 Aqueous Layer (Product as Salt) Separate2->Aqueous2 AddBase2 Basify Aqueous Layer (e.g., NaOH) Aqueous2->AddBase2 Precipitate2 Precipitate/Extract Pure Product AddBase2->Precipitate2

Caption: Decision tree for acid-base extraction of this compound.

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of a weak aqueous base (e.g., saturated sodium bicarbonate solution) to remove strongly acidic impurities. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. Repeat the extraction with the aqueous base.

  • Extraction with Acid: To the remaining organic layer, add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) to protonate the basic methylamino group of the product, transferring it to the aqueous layer.[20] Shake and separate the layers. The organic layer now contains neutral impurities.

  • Isolation of Product: Collect the acidic aqueous layer. Neutralize it by the slow addition of a base (e.g., NaOH) until the product precipitates.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purity Assessment: Confirm the purity of the product using appropriate analytical techniques.

Purity Assessment

Regardless of the purification method employed, the final purity of the this compound should be rigorously assessed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying impurities.[6][7][15][21] Both reversed-phase and HILIC methods can be developed for uracil derivatives.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information and can be used to identify and quantify impurities.[22]

  • Melting Point Analysis: A sharp and un-depressed melting point is a good indicator of high purity.[12]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the purified compound and to identify the mass of any impurities.

Conclusion

The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification method should be based on a careful consideration of the impurities present and the desired scale and purity of the final product. A combination of the techniques described in these application notes, coupled with rigorous analytical characterization, will ensure the production of high-purity this compound suitable for its intended applications in research and drug development.

References

  • Batch separation of uracil derivatives
  • HPLC Separation of Uridine and Uracil. SIELC Technologies.
  • HPLC Methods for analysis of Uracil.
  • Acid-Base Extraction. University of Colorado Boulder.
  • HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. SIELC Technologies.
  • Reversed Phase Retention of Uracil Using Kinetex C18. Phenomenex.
  • Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. PubMed.
  • Acid–base extraction. Wikipedia.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Acid and Base Extraction. McMaster University.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
  • Supporting Information for [Title of Paper]. Royal Society of Chemistry.
  • Acid-Base Extraction Tutorial. YouTube.
  • This compound CAS#: 5759-63-7.
  • 6-methyluracil. Organic Syntheses.
  • Preparation method of compound containing 6-methyl uracil structure.
  • This compound. Alchem Pharmtech.
  • Methyl carbamate purification by extraction and recrystallization.
  • 6 - Methyl Uracil. Tradeindia.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • 6-Methyluracil. ChemBK.
  • Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • PRODUCT INFORM
  • Solubility of 6-aminouracil and 1-methyl-6-aminouracil in w
  • pKa Data Compiled by R. Williams.
  • SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry.
  • 6-Amino-1-methyluracil. PubChem.
  • 6-Methyluracil. PubChem.
  • 6-Methyluracil. ChemicalBook.
  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed.
  • Preparation method of 6-chloro-3-methyl uracil.
  • 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-6-methylaminouracil. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. We will move beyond simple procedural lists to explore the chemical rationale behind key steps, providing a robust framework for troubleshooting and process improvement.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on a typical two-step synthetic route starting from a methylated barbituric acid derivative.

FAQ 1: Synthesis Strategy & Precursor Choice

Question: What is the most common and reliable synthetic route for this compound, and why is it preferred?

Answer: The most widely adopted and scalable synthesis is a two-step process. This pathway is favored due to the high reactivity of the intermediate and the general availability of the starting materials.

  • Step 1: Chlorination. The synthesis begins with the chlorination of a suitable precursor, typically 1-methylbarbituric acid, to form the key intermediate, 6-chloro-3-methyluracil.[1] Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation. This step is critical as it installs a good leaving group (chloride) at the C6 position, activating it for subsequent nucleophilic attack.

  • Step 2: Nucleophilic Amination. The 6-chloro-3-methyluracil intermediate is then reacted with methylamine.[2] The methylamine acts as a nucleophile, displacing the chloride ion at the C6 position to yield the final product, this compound. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient pyrimidine ring.

This route's reliability stems from the well-understood reactivity of pyrimidine systems and the typically high conversion rates of each step when performed under optimal conditions.

FAQ 2: Low Yield in the Chlorination Step

Question: My yield of 6-chloro-3-methyluracil is consistently low. What are the potential causes and how can I fix them?

Answer: Low yield in the chlorination of 1-methylbarbituric acid is a frequent stumbling block. The issue often lies in reagent quality, reaction conditions, or the work-up procedure.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Moisture Contamination Phosphorus oxychloride (POCl₃) reacts violently with water to produce phosphoric acid and HCl, consuming the reagent and reducing its efficacy.Ensure all glassware is oven-dried before use. Use a fresh, unopened bottle of POCl₃ or one that has been stored under inert gas (e.g., Nitrogen or Argon).
Inadequate Temperature/Time The chlorination reaction requires sufficient thermal energy to proceed to completion. Inadequate heating can result in a significant amount of unreacted starting material.A typical condition involves slowly heating the reaction mixture to around 70°C and holding it for 1.5-2 hours.[1] Monitor the reaction by TLC (Thin-Layer Chromatography) to ensure the starting material is fully consumed before proceeding to work-up.
Improper Work-up The work-up involves quenching the excess POCl₃, often by carefully adding the reaction mixture to ice water. If done too quickly, localized heating can cause product degradation. The product precipitates from the aqueous solution upon quenching.Cool the reaction mixture to room temperature before quenching. Add the mixture slowly and portion-wise to a vigorously stirred beaker of crushed ice. This dissipates the heat from the exothermic quench and ensures clean precipitation of the product.[1]
Purity of Starting Material The purity of the 1-methylbarbituric acid is paramount. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired chlorinated intermediate.Recrystallize the 1-methylbarbituric acid before use if its purity is questionable.
FAQ 3: Side Products in the Amination Step

Question: I'm observing multiple spots on my TLC plate after the amination reaction. What are the likely impurities?

Answer: The formation of side products during the amination of 6-chloro-3-methyluracil is typically due to competing reactions.

  • Unreacted Starting Material: The most common "impurity" is simply unreacted 6-chloro-3-methyluracil. This indicates an incomplete reaction.

    • Solution: Increase the equivalents of methylamine (a 40% solution in ethanol is often used[2]), extend the reaction time, or consider a modest increase in temperature.

  • Hydrolysis Product (6-hydroxy-3-methyluracil): If there is significant water in the reaction medium, the chloride can be displaced by a hydroxide ion, leading to the formation of 6-hydroxy-3-methyluracil. This side product is often more polar than the desired product.

    • Solution: Use an anhydrous solvent for the reaction. While ethanolic methylamine is common, ensure the ethanol is of high purity and low water content.

  • Di-aminated Product: While less common at the uracil ring itself, if other reactive sites were present on substituents (not applicable here but relevant for more complex derivatives), over-amination could occur.

Workflow for Troubleshooting Low Final Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low yield in the overall synthesis.

G cluster_analysis Crude Product Analysis cluster_solutions Troubleshooting Actions start Low Overall Yield of This compound check_crude Analyze Crude Product by TLC/LCMS start->check_crude unreacted_sm Significant Unreacted 6-chloro-3-methyluracil? check_crude->unreacted_sm multiple_spots Multiple Side Products Present? unreacted_sm->multiple_spots No optimize_amination Optimize Amination Step: - Increase methylamine equivalents - Increase reaction time/temp - Check solvent quality unreacted_sm->optimize_amination Yes check_hydrolysis Check for Hydrolysis: - Use anhydrous solvents - Analyze polarity of byproduct multiple_spots->check_hydrolysis Yes purify Purification Successful? Product is clean but low mass. multiple_spots->purify No check_chlorination Re-evaluate Chlorination Step: - Check reagent purity (POCl₃) - Ensure anhydrous conditions - Verify reaction completion purify->check_chlorination No mechanical_loss Review Work-up & Purification: - Minimize transfer steps - Optimize recrystallization solvent purify->mechanical_loss Yes

Caption: The two-step synthesis of this compound.

References

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Uracil. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343. Retrieved January 15, 2026, from [Link]

  • Brown, D. J., & Wright, G. E. (1983). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 26(1), 88-92. Retrieved January 15, 2026, from [Link]

  • Uracil: Structure, Synthesis and Uses. (n.d.). Allen Institute. Retrieved January 15, 2026, from [Link]

  • Uracil. (n.d.). Chemeurope.com. Retrieved January 15, 2026, from [Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. (2018). SCIRP. Retrieved January 15, 2026, from [Link]

  • Hinz, S., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 99. Retrieved January 15, 2026, from [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Supporting Information for manuscript entitled: "5-OP-RU: A new tool for the study of cellular uracil metabolism". (2020). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Wright, G. E., & Brown, N. C. (1990). Improved synthesis of antibacterial 3-substituted 6-anilinouracils. Journal of Medicinal Chemistry, 33(5), 1594-1596. Retrieved January 15, 2026, from [Link]

  • Bardagí, E. R., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. Retrieved January 15, 2026, from [Link]

  • Properties of Uracil. (n.d.). BYJU'S. Retrieved January 15, 2026, from [Link]

  • Hinz, S., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7. Retrieved January 15, 2026, from [Link]

  • Donleavy, J. J., & Kise, M. A. (1937). 6-METHYLURACIL. Organic Syntheses, 17, 63. Retrieved January 15, 2026, from [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. Retrieved January 15, 2026, from [Link]

  • CN108586360B - Preparation method of 6-chloro-3-methyl uracil. (n.d.). Google Patents.
  • 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Methyl-6-methylaminouracil. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols to effectively handle this compound and ensure the reliability and reproducibility of your results.

Introduction to this compound and its Solubility Profile

This compound is a substituted pyrimidine derivative with a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol [1]. Like many heterocyclic compounds rich in nitrogen and oxygen, its solubility is influenced by a combination of factors including its crystalline structure, the presence of both hydrogen bond donors and acceptors, and its potential for ionization.

Structurally, the presence of methyl groups contributes to a degree of lipophilicity, while the uracil backbone with its amino and carbonyl groups provides hydrophilic character[2]. This amphiphilic nature can lead to complex solubility behavior. While uracil derivatives often exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO)[2], achieving sufficient concentrations in aqueous buffers or other organic solvents can be a significant hurdle. This guide will walk you through systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected general solubility of this compound?

Based on the behavior of structurally related uracil derivatives, this compound is expected to be sparingly soluble in water and lower alcohols like ethanol and methanol at room temperature[2][3]. Its solubility is generally moderate to good in DMSO, where the solvent can effectively form hydrogen bonds with the solute[2].

Q2: I'm observing precipitation of my compound when diluting a DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?

This is a common issue known as "antisolvent precipitation." DMSO is a strong organic solvent that can dissolve many compounds at high concentrations[4]. However, when this concentrated DMSO stock is introduced into an aqueous buffer (the "antisolvent"), the overall solvent polarity dramatically increases. If the aqueous buffer cannot maintain the compound in solution at that concentration, it will precipitate out.

To prevent this, you can try the following:

  • Decrease the final concentration: The most straightforward solution is to work with a more dilute final concentration of your compound.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1% for most cell-based assays, as higher concentrations can be toxic to cells[5][6].

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of a water-miscible organic co-solvent.

  • Serial dilutions: Perform serial dilutions in a mixed solvent system before the final dilution into the aqueous medium.

Q3: Can I heat the solution to improve the solubility of this compound?

Heating can be an effective method to increase the dissolution rate and solubility of many compounds, a principle often employed with uracil and its derivatives[3]. However, this approach should be used with caution. It is crucial to first assess the thermal stability of this compound to avoid degradation. If you choose to heat the solution, do so gently and for the minimum time necessary. Always allow the solution to cool to the experimental temperature and observe for any precipitation, as supersaturated solutions can be unstable.

Q4: Is salt formation a viable strategy to enhance the aqueous solubility of this compound?

Yes, salt formation is a widely used and effective technique for increasing the aqueous solubility of ionizable compounds[7][8][9]. This compound possesses a basic methylamino group, which can be protonated by an acid to form a salt. This salt form will likely have significantly higher aqueous solubility than the free base. A screening of different pharmaceutically acceptable acid counter-ions would be necessary to identify the optimal salt form[10].

Troubleshooting Guides

Issue 1: Difficulty in Preparing an Aqueous Stock Solution

If you are struggling to dissolve this compound directly in aqueous buffers, a systematic approach is required. The following workflow can help you identify a suitable solubilization strategy.

Caption: Workflow for troubleshooting aqueous solubility.

Issue 2: Selecting an Appropriate Organic Solvent for a Concentrated Stock Solution

For applications requiring a high concentration stock solution, selecting the right organic solvent is critical. The choice of solvent will depend on the downstream application and its compatibility with your experimental system.

Solvent Expected Solubility Considerations
DMSO Moderate to GoodHighly polar aprotic solvent, excellent for many uracil derivatives[2]. Can be toxic to cells at higher concentrations[5].
DMF Likely GoodSimilar to DMSO in its solvent properties.
Ethanol LimitedMay require heating to achieve moderate concentrations[4]. Generally well-tolerated in biological systems at low final concentrations.
Methanol LimitedSimilar to ethanol, but can be more toxic in certain applications.
Experimental Protocols

This protocol provides a systematic way to test the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO, Ethanol)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into each vial.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound has not dissolved, add another measured aliquot of the solvent and repeat the vortexing.

  • Continue this process until the compound is fully dissolved or a maximum practical volume has been reached.

  • If the compound dissolves, calculate the approximate solubility (e.g., in mg/mL).

  • If a saturated solution with undissolved solid remains, centrifuge the vial to pellet the excess solid and collect the supernatant for concentration analysis (e.g., by UV-Vis spectroscopy or HPLC) to determine the equilibrium solubility[11].

This protocol outlines how to develop a co-solvent system to improve aqueous solubility.

Materials:

  • This compound

  • Water-miscible organic co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vials and mixing equipment

Procedure:

  • Prepare a high-concentration stock solution of this compound in a suitable organic co-solvent (e.g., 50 mg/mL in DMSO).

  • In separate vials, prepare a series of co-solvent/buffer mixtures (e.g., 10% DMSO in PBS, 20% DMSO in PBS, etc.).

  • Add a small aliquot of the concentrated stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of the compound.

  • Vortex each vial and visually inspect for precipitation.

  • The mixture with the lowest percentage of co-solvent that maintains the compound in solution is the optimal system for your target concentration.

Caption: Workflow for developing a co-solvent system.

This protocol describes how to investigate the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH)

  • Vials and mixing equipment

  • pH meter

Procedure:

  • Add an excess amount of this compound to vials containing each of the different pH buffers.

  • Seal the vials and agitate them at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant from each vial.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Measure the concentration of the dissolved compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the pH-solubility profile[12]. The pH at which the highest solubility is observed can then be used for preparing aqueous solutions.

References

  • ChemWhat. (n.d.). This compound CAS#: 5759-63-7. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Water-Soluble Compounds Through Salt Formation. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Retrieved from [Link]

  • MDPI. (n.d.). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • BMC. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • PubMed Central. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • Quora. (2019, February 20). How would you test for solubility in a compound? Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 3-Methyl-6-methylaminouracil in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-6-methylaminouracil. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the foundational knowledge and practical tools to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a substituted pyrimidone, a class of compounds that are susceptible to various degradation pathways in solution. The stability of this molecule is not absolute and is critically influenced by its chemical environment. Understanding the factors that govern its stability—such as pH, solvent choice, temperature, and light exposure—is paramount for obtaining reproducible and reliable experimental results. The uracil core, with its electron-rich nitrogen and oxygen atoms, is susceptible to hydrolysis, oxidation, and photodegradation. The N-methylation and amino substitutions on your specific molecule further influence its electronic properties and, consequently, its reactivity and stability profile.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound solutions.

Q1: My this compound solution changed color overnight. What happened?

A color change often indicates degradation, likely due to oxidation or photodegradation. The uracil ring system can be susceptible to oxidation, forming products that may be colored.[3][4] Exposure to ambient light, particularly UV wavelengths, can also induce photochemical reactions.[5] Ensure your solutions are protected from light by using amber vials or wrapping your containers in aluminum foil and are stored under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to oxygen is observed.

Q2: I'm seeing a precipitate form in my aqueous stock solution stored in the refrigerator. Why is this happening?

Precipitation upon refrigeration can be due to two main factors:

  • Low Solubility at Reduced Temperatures: The solubility of this compound, like many organic compounds, is temperature-dependent. It is likely less soluble at 4°C than at room temperature.

  • pH Shift: If you are using a buffered solution, the pH of some common buffers (like Tris) can shift significantly with temperature, potentially affecting the ionization state and solubility of your compound.

To resolve this, you can try gently warming the solution to room temperature before use. For long-term storage, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles and temperature fluctuations.[6]

Q3: What is the best solvent for dissolving and storing this compound?

The choice of solvent is critical for stability.

  • Aprotic Solvents: For long-term storage, a polar aprotic solvent like DMSO or DMF is often preferred as it minimizes the risk of hydrolysis.

  • Protic Solvents: If aqueous or alcoholic solutions are required for your experiment, they should be prepared fresh whenever possible.[6] Solvent polarity and hydrogen-bonding capacity significantly affect the stability of uracil derivatives.[7][8] Polar protic solvents like water can facilitate hydrolytic degradation pathways.

Q4: How long can I store my stock solution?

For optimal results, it is always recommended to prepare and use solutions as soon as possible.[6] As a general guideline for uracil-like compounds:

  • In aprotic solvents (e.g., DMSO): Stock solutions can often be stored at -20°C for up to one month when aliquoted and properly sealed to prevent moisture absorption.[6]

  • In aqueous buffers: It is highly recommended to use these solutions within 24 hours, even when stored at 4°C. The stability in aqueous media is highly pH-dependent.

A stability study is recommended to determine the precise shelf life under your specific experimental conditions (see Troubleshooting Guide 1).

Q5: I suspect my compound is degrading. How can I confirm this and quantify the remaining active compound?

Degradation can be confirmed and quantified using chromatographic methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common and reliable method. You will see a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can help identify the mass of the degradation products, providing clues to the degradation pathway.[9]

A simple protocol for monitoring stability via HPLC is provided in Troubleshooting Guide 1.

Troubleshooting Guides

Guide 1: Assessing and Optimizing Solution Stability

This guide provides a systematic approach to determine the stability of this compound under your specific experimental conditions.

Objective: To quantify the degradation of this compound over time in a chosen solvent and storage condition.

Experimental Workflow: Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_eval Evaluation Prep Prepare fresh, concentrated stock in recommended solvent (e.g., DMSO) Dilute Dilute stock into test buffers/solvents to final concentration Prep->Dilute Spike-in T0 Time=0 Analysis: Immediately analyze a sample via HPLC Dilute->T0 Initial Sample Store Store aliquots under different conditions (RT, 4°C, -20°C, light, dark) Dilute->Store Store Samples T_X Time=X Analysis: Analyze aliquots at set time points (e.g., 2, 8, 24, 48h) Store->T_X Retrieve at intervals Plot Plot % Remaining Compound vs. Time T_X->Plot Collect Peak Area Data Determine Determine optimal storage condition and usable timeframe Plot->Determine Analyze Degradation Rate Degradation_Pathways cluster_hydrolysis Hydrolysis (pH Extremes) cluster_oxidation Oxidation (O2, ROS) cluster_photo Photodegradation (UV Light) Parent This compound Hydrolysis_Product Ring-Opened Products (e.g., N-substituted ureidopropionic acid derivatives) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Hydroxylated Derivatives (e.g., 5-hydroxyuracil analogs) Parent->Oxidation_Product [O] Photo_Product Dimers or Other Photoproducts Parent->Photo_Product

Sources

Technical Support Center: Crystallization of 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-Methyl-6-methylaminouracil. It provides in-depth troubleshooting, answers to frequently asked questions, and a standard experimental protocol grounded in established crystallographic principles.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Q1: My compound is forming oily droplets instead of solid crystals. What is "oiling out" and how can I prevent it?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a common and frustrating phenomenon in crystallization.[1][2] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a highly supersaturated solution is cooled to a temperature that is above the melting point of the solute.[3] Impurities can exacerbate this issue by depressing the melting point of your compound. The resulting oil often traps impurities and rarely solidifies into a pure crystalline material.[3]

Probable Causes & Solutions:

  • Excessive Supersaturation at High Temperature: The solution is becoming supersaturated too quickly at a temperature where the compound's liquid state is more stable.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% volume) to decrease the saturation point. Allow the solution to cool much more slowly. A slower cooling rate allows the solution to remain unsaturated until it reaches a lower temperature, one that is hopefully below the compound's melting point, promoting direct crystallization.[3]

  • Inappropriate Solvent Choice: The chosen solvent may have too high of a boiling point or may be too good of a solvent, requiring cooling to a very low temperature which can induce viscosity and inhibit crystal lattice formation.

    • Solution: Switch to a solvent system with a lower boiling point or one in which the compound has slightly lower solubility. This allows crystallization to occur at a higher temperature.

  • Presence of Impurities: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.

    • Solution: If you suspect impurities are the cause, especially if your solution has a noticeable color, consider a pre-purification step. Adding activated charcoal to the hot solution to remove colored impurities, followed by a hot filtration, can be effective.[3]

Workflow for Troubleshooting Oiling Out

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 1-5% More Solvent reheat->add_solvent slow_cool Cool Slowly (e.g., insulated bath) add_solvent->slow_cool outcome1 Crystals Form Successfully slow_cool->outcome1 Success outcome2 Still Oiling Out slow_cool->outcome2 Failure change_solvent Change Solvent System (e.g., lower boiling point or co-solvent) outcome2->change_solvent purify Consider Pre-Purification (e.g., Charcoal Treatment) outcome2->purify change_solvent->reheat

Caption: A decision-making workflow for addressing the "oiling out" phenomenon during crystallization.

Q2: My final crystal yield is very low. What factors could be responsible?

A2: A low yield is often a result of suboptimal crystallization conditions rather than a single catastrophic failure. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.

Probable Causes & Solutions:

  • Excessive Solvent: Using too much solvent is the most common cause of low yield. A portion of your compound will always remain dissolved in the mother liquor; the more solvent you use, the more product you lose.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. If you've already used too much, you can carefully evaporate some of the solvent to re-concentrate the solution before cooling.

  • Premature Crystallization: If the compound crystallizes too early during a hot filtration step, significant product loss can occur on the filter paper.

    • Solution: Pre-heat your filtration apparatus (funnel, filter flask) with hot solvent vapor before pouring your solution through. Use a fluted filter paper for a faster filtration process.

  • Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum precipitation.

    • Solution: After the initial cooling period at room temperature, place the flask in an ice bath to further decrease the solubility of your compound and maximize precipitation. Ensure sufficient time is given for the equilibrium to be reached.

  • Inappropriate pH: For compounds with acidic or basic functional groups like this compound, solubility is highly pH-dependent.[4][5] If the pH of the solution is far from the isoelectric point, the compound will be more soluble, resulting in a lower yield.

    • Solution: Adjust the pH of the solution to be closer to the compound's isoelectric point (pI), where it is least soluble. This often needs to be determined empirically.

Q3: My solution is supersaturated, but crystallization will not start. How can I induce nucleation?

A3: The initial formation of a crystal nucleus (nucleation) is often the rate-limiting step in crystallization. A clear, supersaturated solution that fails to produce crystals lacks nucleation sites.

Probable Causes & Solutions:

  • High Nucleation Energy Barrier: The solution is "too clean," lacking microscopic surfaces or seed crystals to initiate crystal growth.

    • Solution 1 (Seeding): The most reliable method is to add a "seed crystal" from a previous successful crystallization. This provides a perfect template for further crystal growth.

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

    • Solution 3 (Sonication): Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

Q4: I am concerned about polymorphism. How do crystallization conditions affect the final crystal form?

A4: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[6][7] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and bioavailability, which is critically important in drug development. 6-Methyluracil, a closely related compound, is known to exhibit polymorphism.[6][7][8][9]

Controlling Factors:

The final polymorphic form is a result of the interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest).

  • Solvent: The choice of solvent can dictate the polymorph obtained due to specific interactions (like hydrogen bonding) between the solvent and the solute molecules as they assemble into a crystal lattice.

  • Cooling Rate: A rapid cooling rate often traps a less stable (kinetically favored) polymorph. Slower cooling provides the system with more time to achieve the most stable (thermodynamically favored) form.

  • Temperature: Crystallizing at different temperatures can yield different polymorphs.

  • Stirring: Agitation can influence nucleation and crystal growth, potentially favoring one polymorph over another.

Recommendation: To ensure consistency, it is crucial to meticulously control and document all crystallization parameters: solvent system, concentration, cooling profile, and agitation. Characterization techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and differentiating polymorphs.[6]

Frequently Asked Questions (FAQs)
  • Q: What are the best starting solvents to try for this compound?

    • A: The principle of "like dissolves like" is a good starting point.[10] this compound is a polar molecule with hydrogen bond donors (N-H) and acceptors (C=O). Therefore, polar solvents are appropriate.

      • Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol. These are often good choices as solubility typically increases significantly with temperature.

      • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile.

      • Solvent Mixtures: An effective technique is to use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid, then re-heat to clarify and cool slowly.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Type
Water10080.1Protic
Ethanol7824.5Protic
Methanol6532.7Protic
Isopropanol8219.9Protic
Acetone5620.7Aprotic
Ethyl Acetate776.0Aprotic
Acetonitrile8237.5Aprotic
  • Q: How critical is pH control during the crystallization process?

    • A: For ionizable molecules, pH is one of the most crucial parameters governing crystallization.[11] The solubility of amphoteric compounds like uracil derivatives is highly dependent on pH, typically exhibiting a U-shaped solubility curve with minimum solubility at the isoelectric point (pI).[4] Crystallizing at or near the pI is often the most effective strategy for maximizing yield.[5]

Standard Operating Protocol: Cooling Crystallization

This protocol outlines a general procedure for the crystallization of this compound from a single solvent system.

General Crystallization Workflow

G cluster_purification Purification Steps cluster_crystallization Crystallization Steps cluster_isolation Isolation Steps dissolve 1. Dissolve Compound in Minimum Hot Solvent hot_filt 2. Hot Filtration (Optional) To remove insoluble impurities dissolve->hot_filt slow_cool 3. Slow Cooling to Room Temp. Allows for large crystal growth hot_filt->slow_cool ice_bath 4. Cool in Ice Bath To maximize yield slow_cool->ice_bath vac_filt 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filt wash 6. Wash with Cold Solvent To remove mother liquor vac_filt->wash dry 7. Dry Crystals (Air or Vacuum Oven) wash->dry

Caption: A standard workflow for purification by single-solvent cooling crystallization.

Methodology:

  • Solvent Selection: Choose an appropriate solvent from the table above or based on prior experimental data.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding solvent in small portions until the solid has just dissolved. This ensures you are using the minimum amount of hot solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the charcoal or any other insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container (e.g., a beaker of hot water or wrapped in glass wool). Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to air-dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

References
  • Effect of Oiling-out During Crystallization on Purification of an Intermedi
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
  • Troubleshooting Crystalliz
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • A method to crystallize substances that oil out.
  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study.
  • Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • POLYMORPHISM OF 6-METHYLURACIL.
  • Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium.
  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. PubMed.
  • The Structure and Biological Nonequivalence of Methyluracil Polymorphs.
  • Solvent Miscibility Table. Sigma-Aldrich.
  • Crystallization of canavalin as a function of pH. PubMed.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-6-methylaminouracil Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Methyl-6-methylaminouracil and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the complexities of derivatization reactions, ensuring the successful and efficient synthesis of your target compounds.

I. Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that you may encounter during the derivatization of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Problem 1: Low or No Yield of the Desired Product

Q: My derivatization reaction with this compound is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A: Low or no yield in the derivatization of this compound is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, and the inherent reactivity of the substrate.

Potential Causes and Solutions:

  • Reagent Quality and Stoichiometry:

    • Acylating/Alkylating Agent Purity: Ensure the acylating agent (e.g., acyl chloride, anhydride) or alkylating agent is of high purity and free from decomposition. Impurities can consume your starting material in side reactions.[1]

    • Moisture Sensitivity: Many derivatization reagents, especially acyl halides and Lewis acids, are highly sensitive to moisture.[2][3][4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

    • Incorrect Stoichiometry: The molar ratio of the derivatizing agent to the uracil substrate is critical. An insufficient amount of the reagent will lead to incomplete conversion.[5] Conversely, a large excess can sometimes promote side reactions. Start with a modest excess (e.g., 1.1-1.5 equivalents) and optimize from there.

  • Reaction Conditions:

    • Suboptimal Temperature: The reaction temperature significantly influences the rate and outcome. Some derivatizations require heating to overcome the activation energy, while others may need cooling to prevent side product formation.[1][2] If your reaction is sluggish at room temperature, consider gentle heating. If you observe decomposition or multiple products, try lowering the temperature.

    • Inappropriate Solvent: The choice of solvent is crucial as it affects the solubility of reactants and can influence the reaction pathway.[6][7][8] For acylation reactions, aprotic solvents like DMF, pyridine, or dichloromethane are often used.[9] The polarity of the solvent can impact the stability and reactivity of uracil derivatives.[6][7][8]

    • Ineffective Base or Catalyst: Many derivatization reactions require a base to neutralize acidic byproducts (e.g., HCl from acyl chlorides) or a catalyst to activate the reactants.

      • For acylations, organic bases like triethylamine (NEt₃) or pyridine are commonly used. 4-Dimethylaminopyridine (DMAP) can be a highly effective catalyst for acylations.[9][10]

      • For alkylations, a stronger base might be necessary to deprotonate the uracil ring.

  • Inherent Substrate Reactivity:

    • The 6-methylamino group is an electron-donating group, which activates the uracil ring. However, the uracil ring itself has multiple potential reaction sites (N1, N3, and the exocyclic amino group). The desired derivatization might be competing with reactions at other sites.

Problem 2: Formation of Multiple Products and Lack of Regioselectivity

Q: I am observing multiple spots on my TLC plate, suggesting the formation of several products. How can I improve the regioselectivity of my derivatization?

A: The presence of multiple nucleophilic centers in this compound (the N1 and N3 positions of the uracil ring and the exocyclic 6-methylamino group) is a primary reason for the formation of multiple products. Achieving high regioselectivity is key to a successful synthesis.

Understanding the Reaction Sites:

  • N-Acylation vs. O-Acylation: In nucleosides, which have both amino and hydroxyl groups, N-acylation is often favored due to the higher nucleophilicity of the amino group.[10] While this compound lacks hydroxyl groups, the principle of competing nucleophiles applies to its nitrogen atoms.

  • Ring vs. Exocyclic Amine Derivatization: The relative reactivity of the ring nitrogens versus the exocyclic methylamino group will depend on the specific reaction conditions and the nature of the electrophile.

Strategies to Enhance Regioselectivity:

  • Choice of Solvent and Base: The solvent and base can significantly influence which nitrogen is most reactive.

    • Polar aprotic solvents like DMF can facilitate reactions at the ring nitrogens.

    • The choice of base can selectively deprotonate one nitrogen over another, thereby directing the electrophilic attack. For instance, using a bulky base might favor reaction at a less sterically hindered site.

  • Protecting Groups: If achieving the desired regioselectivity through reaction optimization is challenging, consider using protecting groups. For example, you could selectively protect the exocyclic amino group, perform the derivatization on the uracil ring, and then deprotect.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of a reaction by favoring the kinetically controlled product over the thermodynamically controlled one.[4]

  • Nature of the Electrophile: Steric hindrance on the electrophile can also influence where it reacts. A bulkier electrophile may preferentially react at the less sterically hindered position.[11]

Problem 3: Incomplete Reaction or Stalling

Q: My reaction starts but appears to stall before all the starting material is consumed. What could be causing this and how can I drive it to completion?

A: A stalled reaction can be frustrating. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Catalyst Deactivation: If you are using a catalyst, such as a Lewis acid in a Friedel-Crafts type acylation, it can be deactivated by moisture or by complexation with the product.[2][3][12] Ensure anhydrous conditions and consider using a stoichiometric amount of the catalyst if product inhibition is suspected.[3]

  • Insoluble Product or Intermediate: The product or an intermediate may be precipitating out of the reaction mixture, effectively halting the reaction. Try a different solvent in which all components are more soluble.

  • Reversible Reaction: Some derivatization reactions can be reversible. Removing a byproduct (e.g., water or an alcohol) can help drive the equilibrium towards the product side.

  • Insufficient Reaction Time or Temperature: The reaction may simply be slow under the current conditions.[5] Monitor the reaction over a longer period or consider a modest increase in temperature.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the derivatization of this compound.

Q1: What are the best general starting conditions for the acylation of this compound?

A1: A good starting point for the acylation of this compound would be to use a slight excess (1.1-1.2 equivalents) of the acyl chloride or anhydride in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The addition of a base such as triethylamine (1.5 equivalents) to scavenge the generated acid is also recommended. For less reactive acylating agents, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[9] Start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).

Q2: How does the substituent on the uracil ring affect derivatization?

A2: The existing substituents on the uracil ring have a profound impact on its reactivity. The 3-methyl group will influence the steric accessibility of the adjacent N1 and C4 positions. The 6-methylamino group is an electron-donating group, which generally increases the nucleophilicity of the uracil ring, making it more reactive towards electrophiles.[13] However, it also presents an additional site for derivatization.

Q3: Are there any "greener" or more environmentally friendly approaches to uracil derivatization?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. For N-acylation of amines, reactions in water have been explored using benzotriazole chemistry.[14] For uracil derivatives, microwave-assisted solvent-free reactions have also been reported as a highly efficient procedure for certain transformations.[15] Exploring these options could reduce solvent waste and reaction times.

Q4: My derivatized product is difficult to purify. What are some common strategies?

A4: Purification challenges often arise from the presence of unreacted starting materials, excess reagents, or side products with similar polarities to the desired compound.

  • Aqueous Workup: A carefully planned aqueous workup can remove many impurities. For example, washing with a dilute acid can remove basic impurities like excess amine bases, while washing with a dilute base can remove acidic impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. Choosing the right solvent system (eluent) is crucial for achieving good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Derivatization for Analysis: In some cases, especially for analytical purposes like GC-MS, the goal is to convert the analyte into a more volatile and thermally stable derivative.[5][16][17][18] In these instances, the focus is on achieving a complete and clean reaction to avoid multiple peaks in the chromatogram.[5][18]

III. Experimental Protocols & Data

General Protocol for N-Acylation of this compound

This protocol is a representative example and may require optimization for different acylating agents.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 equivalents) to the suspension and stir. If using, add a catalytic amount of DMAP (0.1 equivalents).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Dissolve the acylating agent (e.g., benzoyl chloride, 1.2 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Recommended Starting Conditions for Derivatization
Reaction Type Derivatizing Agent Solvent Base/Catalyst Temperature
AcylationAcyl Chloride/AnhydrideDCM, DMF, PyridineEt₃N, Pyridine, DMAP (cat.)0 °C to RT
AlkylationAlkyl HalideDMF, AcetonitrileK₂CO₃, NaHRT to 60 °C
Silylation (for GC)BSTFA, MSTFAPyridine, AcetonitrileTMCS (cat.)60-75 °C[5]

IV. Visualizing the Workflow

Troubleshooting Logic for Low Yield Derivatization

The following diagram illustrates a systematic approach to troubleshooting low-yield reactions.

Sources

Technical Support Center: High-Purity Synthesis of 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-6-methylaminouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to help you achieve high-purity synthesis and avoid common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and industrially scalable approach is a two-step synthesis. The first step involves the cyclization of N-methylurea with a malonic acid derivative, such as dimethyl malonate, to produce an intermediate, typically 1-methylbarbituric acid.[1] This intermediate is then chlorinated to give 3-methyl-6-chlorouracil. The final step is a nucleophilic substitution reaction where the 6-chloro group is displaced by methylamine to yield the desired this compound.

Q2: What are the key intermediates I should be aware of?

A2: The primary key intermediate is 3-methyl-6-chlorouracil . The purity of this intermediate is crucial for the success of the final amination step. 1-Methylbarbituric acid is a common precursor to 3-methyl-6-chlorouracil.[1]

Q3: What are the most common byproducts in this synthesis?

A3: Byproducts can arise in both the cyclization and amination steps.

  • Cyclization Step: Incomplete reaction can leave unreacted starting materials. The formation of acyclic urea derivatives is also possible.

  • Chlorination Step: Over-chlorination or incomplete chlorination can lead to impurities.

  • Amination Step: The most significant byproduct is the hydrolysis of the 6-chloro group, leading to the formation of 3-methyl-6-hydroxyuracil (which exists in tautomeric equilibrium with 1-methylbarbituric acid). Another potential, though less common, byproduct could be the formation of a bis-uracil species if a secondary amine is formed in situ and reacts with another molecule of the chlorouracil.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. 1H NMR spectroscopy can also be used to analyze crude reaction mixtures to determine the conversion to the product.

Q5: What are the recommended purification methods?

A5: The crude product can often be purified by recrystallization. For the intermediate 3-methyl-6-chlorouracil, recrystallization from ethanol is a common method.[1] The final product, this compound, can also be purified by recrystallization from a suitable solvent system, such as ethanol/water. If significant impurities persist, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Problem 1: Low yield in the cyclization step to form 1-methylbarbituric acid.
  • Potential Cause: Incomplete reaction due to moisture or improper reaction conditions.

  • Expert Insight: The condensation reaction between N-methylurea and malonic esters is sensitive to moisture. The presence of water can hydrolyze the ester and hinder the cyclization.

  • Solution:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents.

    • A procedure from Organic Syntheses for a similar reaction highlights that incomplete drying of an intermediate can lead to the evolution of carbon dioxide, indicating an incomplete reaction.[2]

    • Consider using a base like sodium methoxide in methanol to drive the reaction to completion.[1]

Problem 2: Formation of impurities during the chlorination of 1-methylbarbituric acid.
  • Potential Cause: Reaction temperature is too high or the reaction time is too long, leading to degradation or side reactions. The quality of the chlorinating agent (e.g., phosphorus oxychloride) is also critical.

  • Expert Insight: Chlorination with phosphorus oxychloride should be carefully controlled. The addition of a small amount of water can sometimes be used to generate HCl in situ, which can facilitate the reaction, but an excess will lead to hydrolysis.

  • Solution:

    • Maintain the recommended reaction temperature, typically around 70-80 °C.[1]

    • Monitor the reaction by TLC or HPLC to avoid prolonged reaction times.

    • Use freshly distilled phosphorus oxychloride if impurities are suspected.

    • A patent suggests that dropwise addition of water to the mixture of 1-methylbarbituric acid and phosphorus oxychloride at a controlled temperature can improve the reaction.[1]

Problem 3: Low yield or incomplete reaction during the amination of 3-methyl-6-chlorouracil.
  • Potential Cause: Insufficient nucleophilicity of methylamine, low reaction temperature, or steric hindrance.

  • Expert Insight: The C6 position of the uracil ring is electrophilic, but the reaction with methylamine still requires appropriate conditions to proceed efficiently. The choice of solvent and the use of a base can be critical.

  • Solution:

    • Use an excess of methylamine to drive the reaction to completion. A 40% aqueous solution of methylamine is often used.

    • The reaction can be run in a solvent like ethanol.[3]

    • Heating the reaction mixture is typically necessary. Refluxing in ethanol is a common practice.

    • The addition of a base, such as sodium hydroxide, can help to neutralize the HCl formed during the reaction and maintain the nucleophilicity of the methylamine.

Problem 4: Formation of 3-methyl-6-hydroxyuracil byproduct during amination.
  • Potential Cause: Presence of water in the reaction mixture, leading to hydrolysis of the 6-chloro group.

  • Expert Insight: The 6-chloro group is susceptible to nucleophilic attack by water, especially at elevated temperatures and in the presence of a base. This hydrolysis competes with the desired amination reaction.

  • Solution:

    • While aqueous methylamine is often used, minimizing the overall water content in the reaction can be beneficial.

    • Control the reaction temperature and time. Over-heating or prolonged reaction times can favor the hydrolysis byproduct.

    • Ensure the pH of the reaction mixture is not excessively basic, as this can accelerate hydrolysis.

    • If possible, consider using anhydrous methylamine in an organic solvent.

Problem 5: Difficulty in purifying the final product.
  • Potential Cause: The presence of polar byproducts, such as 3-methyl-6-hydroxyuracil, which may have similar solubility to the desired product.

  • Expert Insight: The polarity difference between this compound and its potential hydroxy byproduct can be exploited for purification.

  • Solution:

    • Recrystallization: Carefully select the solvent system for recrystallization. A mixture of polar and non-polar solvents (e.g., ethanol/water, DMF/ethanol) can be effective.

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using a solvent gradient (e.g., dichloromethane/methanol) can separate the desired product from more polar impurities.[4]

    • Acid-Base Extraction: The uracil ring has acidic protons, and the exocyclic amino group is basic. These properties can be used for purification through pH-controlled extractions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methylbarbituric Acid[1]
  • To a solution of sodium methoxide (prepared from sodium in methanol), add N-methylurea and dimethyl malonate.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and reduce the volume of methanol by distillation.

  • Acidify the mixture with hydrochloric acid to precipitate the 1-methylbarbituric acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 3-Methyl-6-chlorouracil[1]
  • Suspend the dry 1-methylbarbituric acid in phosphorus oxychloride.

  • Cool the mixture in an ice bath and slowly add a controlled amount of water dropwise.

  • Slowly heat the mixture to 70-80 °C and stir for several hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-6-chlorouracil.

Protocol 3: Synthesis of this compound (Adapted from Youssif, 2004[3])
  • Dissolve 3-methyl-6-chlorouracil in ethanol.

  • Add an excess of aqueous methylamine solution (e.g., 40%).

  • Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling. If not, add water to induce precipitation.

  • Filter the solid, wash with cold water and a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent like ethanol/water.

Data Presentation

Reaction Step Key Reagents Typical Conditions Potential Byproducts Mitigation Strategies
Cyclization N-methylurea, Dimethyl malonate, Sodium methoxideReflux in methanolUnreacted starting materials, Acyclic urea derivativesUse anhydrous conditions, ensure sufficient reaction time.
Chlorination 1-Methylbarbituric acid, POCl370-80 °COver-chlorinated products, Hydrolysis productsControl temperature and reaction time, use high-quality reagents.
Amination 3-Methyl-6-chlorouracil, MethylamineReflux in ethanol3-Methyl-6-hydroxyuracilMinimize water content, control temperature and reaction time.

Visualizations

Overall Synthetic Pathway

Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination N_methylurea N-Methylurea Intermediate1 1-Methylbarbituric Acid N_methylurea->Intermediate1 Sodium Methoxide Malonate Dimethyl Malonate Malonate->Intermediate1 Sodium Methoxide Intermediate2 3-Methyl-6-chlorouracil Intermediate1->Intermediate2 Chlorinating_agent POCl3 Chlorinating_agent->Intermediate2 Final_Product This compound Intermediate2->Final_Product Methylamine Methylamine Methylamine->Final_Product

Caption: Overall synthetic pathway for this compound.

Byproduct Formation: Hydrolysis of 3-Methyl-6-chlorouracil

Byproduct_Formation Start 3-Methyl-6-chlorouracil Product This compound (Desired Product) Start->Product Nucleophilic Substitution Byproduct 3-Methyl-6-hydroxyuracil (Hydrolysis Byproduct) Start->Byproduct Nucleophilic Substitution (Hydrolysis) H2O H2O (Water) H2O->Byproduct MeNH2 CH3NH2 (Methylamine) MeNH2->Product

Caption: Competing reactions during the amination step.

References

  • Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343.
  • CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
  • Organic Syntheses, Coll. Vol. 2, p.422 (1943); Vol. 18, p.58 (1938).
  • Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules, 25(22), 5486.
  • CN109020900B - Preparation method of 6-chloro-3-methyl uracil.
  • Supporting Information for "5-Oxygen- and 5-Nitrogen-Substituted 6-Aminouracils as Building Blocks for the Synthesis of Functionalised Redox-Active iso-Alloxazines". The Royal Society of Chemistry.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 694.

Sources

Technical Support Center: Method Refinement for 3-Methyl-6-methylaminouracil Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 3-Methyl-6-methylaminouracil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The following information is curated to address specific challenges you may encounter during your experiments, with a focus on providing scientifically sound explanations and actionable solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the most common analytical techniques for quantifying this compound?

The most prevalent methods for the quantification of this compound and similar polar compounds are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[1][2][3]

Q2: What are the key challenges in developing a robust quantification method for this analyte?

Key challenges include:

  • Poor Retention on Reversed-Phase Columns: Due to its polar nature, this compound may exhibit poor retention on traditional C18 columns.

  • Matrix Effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of the analyte in LC-MS/MS, leading to inaccurate quantification.[1][3][4]

  • Sample Stability: The stability of this compound in biological samples during collection, storage, and processing needs to be carefully evaluated.[5]

Q3: What type of HPLC column is best suited for this compound analysis?

For polar compounds like this compound, several column chemistries can be effective. While traditional C18 columns can be used with mobile phase modifications, other options often provide better retention and peak shape. These include:

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which enhances the retention of polar analytes.

  • Polar-Endcapped Columns: These columns are designed to minimize interactions with residual silanols, improving peak shape for basic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for highly polar compounds, using a high organic mobile phase to promote partitioning onto a polar stationary phase.

The choice of column will depend on the specific sample matrix and the desired chromatographic performance.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

Minimizing matrix effects is crucial for accurate bioanalysis.[1][3] Strategies include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[6][7][8]

  • Chromatographic Separation: Optimizing the HPLC method to separate the analyte from co-eluting matrix components is a primary strategy.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can compensate for matrix-induced ionization changes.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effect.[2][9]

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during method development and routine analysis.

Guide 1: HPLC-UV Method Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

Cause Explanation Solution
Secondary Interactions Residual silanols on the silica backbone of the column can interact with the amine group of this compound, causing peak tailing.[10]1. Modify Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanols. For an amine-containing compound, a slightly acidic pH (e.g., 3-4) can improve peak shape. 2. Add an Ionic Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites. 3. Use a Different Column: Switch to a column with a base-deactivated or end-capped stationary phase.
Sample Overload Injecting too much sample can lead to peak fronting.[10]1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: If the concentration is high, dilute the sample in the mobile phase.[11]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[12]1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[11] 2. Reduce Solvent Strength: If a different solvent must be used, ensure it is weaker than the mobile phase.
Problem: Unstable Retention Times

Possible Causes & Solutions:

Cause Explanation Solution
Inadequate Column Equilibration Insufficient time for the column to equilibrate with the mobile phase between injections, especially after a gradient run, can cause retention time shifts.[10]1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[11]
Mobile Phase Composition Changes Evaporation of volatile organic solvents or inaccurate mixing can alter the mobile phase composition over time.1. Prepare Fresh Mobile Phase Daily: This minimizes changes due to evaporation.[11] 2. Verify Pump Performance: If using a gradient system, check the proportioning valves to ensure accurate mobile phase delivery. You can manually prepare the mobile phase to confirm if the pump is the issue.[12]
Temperature Fluctuations Changes in ambient temperature can affect retention times.[12]1. Use a Column Oven: Maintaining a constant column temperature will improve retention time reproducibility.[11]
Column Degradation Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to changes in retention.1. Monitor Column Performance: Regularly check column performance with a standard. 2. Replace the Column: If performance degrades significantly, replace the column.

Experimental Workflow for HPLC Troubleshooting

HPLC_Troubleshooting cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation Problem Poor Peak Shape or Unstable Retention Time Check_MobilePhase Verify Mobile Phase (Composition, pH, Freshness) Problem->Check_MobilePhase Check_Column Assess Column (Equilibration, Age, Type) Problem->Check_Column Check_System Inspect HPLC System (Leaks, Pump, Temperature) Problem->Check_System Adjust_MP Adjust Mobile Phase (pH, Additives) Check_MobilePhase->Adjust_MP Change_Column Change/Replace Column Check_Column->Change_Column Optimize_Conditions Optimize Method (Temperature, Gradient) Check_System->Optimize_Conditions Resolution Resolution Adjust_MP->Resolution Problem Resolved Change_Column->Resolution Optimize_Conditions->Resolution

Caption: A logical workflow for troubleshooting common HPLC issues.

Guide 2: LC-MS/MS Method Troubleshooting
Problem: Low Sensitivity or Signal Suppression

Possible Causes & Solutions:

Cause Explanation Solution
Matrix Effects Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression.[1][3][4][13]1. Improve Sample Cleanup: Use a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering components.[7][13] 2. Optimize Chromatography: Adjust the gradient or change the column to achieve better separation of the analyte from the matrix interferences. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. 4. Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3]
Suboptimal MS Parameters The mass spectrometer parameters (e.g., capillary voltage, gas flows, collision energy) may not be optimized for this compound.1. Tune the Instrument: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor and product ions, as well as other source and collision cell parameters.[2]
Analyte Degradation The analyte may be degrading in the sample or during the analytical process.1. Assess Stability: Perform freeze-thaw, short-term, and long-term stability studies of the analyte in the biological matrix. 2. Use a Stabilizer: If degradation is observed, investigate the use of a stabilizing agent.
Problem: High Variability in Results

Possible Causes & Solutions:

Cause Explanation Solution
Inconsistent Sample Preparation Variability in the sample preparation process can lead to inconsistent analyte recovery and matrix effects.1. Automate Sample Preparation: If possible, use an automated liquid handler for sample preparation to improve consistency. 2. Thoroughly Validate the Method: Ensure the sample preparation method is validated for precision and accuracy.[2][14]
Lot-to-Lot Matrix Variability Different lots of biological matrix can have varying compositions, leading to different degrees of matrix effects.[3]1. Evaluate Multiple Matrix Lots: During method validation, test at least six different lots of the biological matrix to assess the impact of inter-subject variability.[3]
Carryover The analyte from a high-concentration sample may adsorb to components of the autosampler or column and elute in subsequent blank or low-concentration samples.1. Optimize Autosampler Wash: Use a strong wash solvent and increase the wash volume and duration. 2. Inject Blanks: Run blank injections after high-concentration samples to assess and manage carryover.

Workflow for Mitigating Matrix Effects

Matrix_Effect_Mitigation cluster_diagnosis Diagnosis cluster_strategies Mitigation Strategies Start High Variability or Low Sensitivity Observed PostColumn_Infusion Post-Column Infusion Experiment Start->PostColumn_Infusion Matrix_Factor Calculate Matrix Factor (Post-Extraction Spike) Start->Matrix_Factor Sample_Prep Optimize Sample Prep (SPE, LLE) PostColumn_Infusion->Sample_Prep Chroma_Opt Optimize Chromatography (Gradient, Column) Matrix_Factor->Chroma_Opt Internal_Std Use Stable Isotope-Labeled Internal Standard Sample_Prep->Internal_Std Chroma_Opt->Internal_Std End Robust & Accurate Quantification Internal_Std->End

Caption: A systematic approach to diagnosing and mitigating matrix effects.

III. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general guideline for SPE cleanup of plasma samples prior to LC-MS/MS analysis. The specific sorbent and solvents should be optimized for this compound.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer, such as 2% ammonium hydroxide in water.

  • Loading: Pretreat the plasma sample (e.g., 100 µL) by diluting with the equilibration buffer and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove salts and other polar interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of a suitable organic solvent, such as methanol containing a small percentage of formic acid (e.g., 2-5%) to ensure the analyte is in a charged state for efficient elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.[15]

Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Setup:

    • Set up the HPLC system as you would for your analysis, but without an injection.

    • Using a T-connector, continuously infuse a standard solution of this compound at a low flow rate (e.g., 10 µL/min) into the mobile phase stream between the column and the mass spectrometer.

  • Analysis:

    • While infusing the analyte, inject a blank, extracted matrix sample.

    • Monitor the signal of the analyte in the mass spectrometer.

  • Interpretation:

    • A stable baseline signal for the analyte will be observed.

    • When components from the matrix elute from the column, any dips in the baseline indicate ion suppression, while any peaks indicate ion enhancement.

    • By comparing the retention time of your analyte to the regions of suppression or enhancement, you can determine if matrix effects are likely to be a problem.

IV. References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.

  • Acta Sci. Pol. Technol. Aliment. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI. 22(4), 385–394.

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.

  • eurl-pesticides.eu. (n.d.). Validation Report 19.

  • RSC Publishing. (n.d.). Analytical Methods.

  • PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.

  • Chromatography Online. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • ResearchGate. (n.d.). Advanced sample preparation techniques prior to LC-MS.

  • Crawford Scientific. (n.d.). HPLC Troubleshooting.

  • Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS.

  • Thermo Fisher Scientific - US. (n.d.). HPLC Troubleshooting.

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.

  • PubMed. (2012, May). Recent advances in bioanalytical sample preparation for LC-MS analysis. Bioanalysis, 4(9), 1123-40.

  • Thermo Fisher Scientific. (n.d.). WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applicati.

  • Sigma-Aldrich. (n.d.). LC-MS Resource Guide.

  • eurl-pesticides.eu. (n.d.). Validation Report 12.

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).

  • PubMed Central. (n.d.). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence.

  • RSC Publishing. (n.d.). Analytical Methods.

  • ResearchGate. (2023, December 4). Determination of isohydrafural and methyluracil in ear drops by high performance liquid chromatography.

  • ResearchGate. (2025, October 26). (PDF) Targeted ultra‐performance liquid chromatography/tandem mass spectrometric quantification of methylated amines and selected amino acids in biofluids.

  • ResearchGate. (2025, August 7). (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.

  • PubMed. (2015, April 1). RP-HPLC method using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate incorporated with normalization technique in principal component analysis to differentiate the bovine, porcine and fish gelatins. Food Chem, 172, 368-76.

  • PMC - NIH. (n.d.). N6-methyladenosine regulates the stability of RNA:DNA hybrids in human cells.

  • Journal of Pharmacy & Pharmacognosy Research. (2021, January 21). In vitro proliferative activity of 6-substituted uracil derivatives.

  • Organic Syntheses Procedure. (n.d.). 6-methyluracil.

Sources

Technical Support Center: Scaling Up the Production of 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of 3-Methyl-6-methylaminouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis, purification, and scale-up of this important pyrimidine derivative.

I. Introduction to the Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its production typically involves a two-step process: the formation of a 6-chlorouracil intermediate, followed by a nucleophilic substitution with methylamine. While the chemistry is straightforward on a lab scale, scaling up production presents unique challenges that require careful consideration of reaction parameters and purification strategies.

This guide will provide a detailed, practical approach to navigating these challenges, ensuring a robust and scalable process.

II. Synthetic Pathway Overview

The most common synthetic route to this compound is a two-step process starting from 1-methylbarbituric acid or its precursors.

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination 1-Methylbarbituric_Acid 1-Methylbarbituric Acid 6-Chloro-3-methyluracil 6-Chloro-3-methyluracil 1-Methylbarbituric_Acid->6-Chloro-3-methyluracil Chlorination POCl3 Phosphorus Oxychloride (POCl3) This compound This compound 6-Chloro-3-methyluracil->this compound Nucleophilic Substitution Methylamine Methylamine (CH3NH2)

Caption: Synthetic pathway for this compound.

III. Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar uracil derivatives and should be optimized for specific laboratory and scale-up conditions.

Step 1: Synthesis of 6-Chloro-3-methyluracil

Reaction: 1-Methylbarbituric acid is chlorinated using phosphorus oxychloride (POCl₃) to yield 6-chloro-3-methyluracil.

Procedure:

  • In a flame-dried reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-methylbarbituric acid.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) to the reactor. The reaction is often carried out neat or with a high-boiling inert solvent.

  • Heat the reaction mixture to reflux (around 105-110°C) and maintain for 3-5 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of this compound

Reaction: 6-Chloro-3-methyluracil undergoes a nucleophilic aromatic substitution with methylamine to yield the final product.

Procedure:

  • In a suitable reactor, suspend 6-chloro-3-methyluracil in a protic solvent such as ethanol or 1-propanol.

  • Add an excess of methylamine solution (e.g., 40% in water or a solution in the reaction solvent) to the suspension. Typically, 2-5 equivalents of methylamine are used.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC/HPLC. The reaction time can vary from 4 to 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, filter the solid, wash with a small amount of cold solvent, and dry.

  • If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield in the Chlorination Step (Step 1)

  • Question: My yield of 6-chloro-3-methyluracil is consistently low, even with complete consumption of the starting material. What could be the cause?

  • Answer:

    • Incomplete Reaction: While TLC/HPLC may show no starting material, the reaction may not have gone to completion, or side reactions may have occurred. Ensure the reaction is heated for an adequate amount of time at the correct temperature.

    • Hydrolysis of POCl₃: Phosphorus oxychloride is highly reactive with water. Any moisture in the starting material or reactor will consume the reagent and reduce the yield. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.

    • Product Loss During Workup: The quenching process is highly exothermic and must be done carefully. If the temperature rises too much, it can lead to the degradation of the product. Adding the reaction mixture to ice slowly with efficient stirring is crucial.

    • Sub-optimal Reagent Ratio: An insufficient amount of POCl₃ will lead to an incomplete reaction. It is advisable to use a significant excess of POCl₃, especially on a larger scale, to drive the reaction to completion.

Problem 2: Formation of Impurities in the Amination Step (Step 2)

  • Question: I am observing multiple spots on my TLC plate after the amination reaction. What are the likely impurities and how can I avoid them?

  • Answer:

    • Unreacted Starting Material: The most common impurity is unreacted 6-chloro-3-methyluracil. This can be due to insufficient reaction time, temperature, or amount of methylamine. Increasing one or more of these parameters can help drive the reaction to completion.

    • Hydrolysis of the Chloro Group: The 6-chloro group can be hydrolyzed back to a hydroxyl group, especially if there is a significant amount of water present and the reaction is run for an extended period at high temperatures. Using an anhydrous source of methylamine or minimizing the water content in the reaction can mitigate this.

    • Over-amination (Formation of 6-dimethylaminouracil): While less common with primary amines, there is a possibility of forming the dimethylamino derivative if the reaction conditions are too harsh or if there are impurities that can catalyze this side reaction. This is a more significant concern when using secondary amines. To avoid this, use a moderate excess of methylamine and avoid excessively high temperatures or prolonged reaction times.

Troubleshooting_Workflow Start Low Yield or Impurities in Amination Step Check_Completion Is the reaction complete by TLC/HPLC? Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature. Check_Completion->Increase_Time_Temp No Check_Impurities Analyze impurities by LC-MS or NMR. Check_Completion->Check_Impurities Yes Unreacted_SM Unreacted 6-chloro-3-methyluracil detected. Check_Impurities->Unreacted_SM Hydrolysis_Product Hydrolysis product (6-hydroxy-3-methyluracil) detected. Check_Impurities->Hydrolysis_Product Purification_Issue Product is pure but yield is low. Check_Impurities->Purification_Issue Optimize_Conditions Increase methylamine equivalents or reaction time/temp. Unreacted_SM->Optimize_Conditions Minimize_Water Use anhydrous solvent and methylamine source. Hydrolysis_Product->Minimize_Water Optimize_Workup Optimize crystallization or chromatography conditions. Purification_Issue->Optimize_Workup

Caption: Troubleshooting workflow for the amination step.

Problem 3: Difficulty with Purification

  • Question: My crude product is an oil/difficult to crystallize. What purification strategies do you recommend?

  • Answer:

    • Recrystallization: If the product is a solid but difficult to crystallize, a thorough solvent screen is recommended. Common solvents for recrystallizing uracil derivatives include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

    • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective method. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

    • Acid-Base Extraction: As an amine, this compound can be protonated. An acidic wash of the crude product dissolved in an organic solvent can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Problem 4: Scale-up Issues - Drop in Yield

  • Question: I had a good yield on a 1g scale, but when I scaled up to 100g, the yield dropped significantly. What are the key factors to consider for a successful scale-up?

  • Answer:

    • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation. Ensure that the stirring rate and impeller design are adequate for the vessel size to maintain a homogeneous reaction mixture.

    • Exotherm Control: The amination reaction is exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale. Implement controlled addition of reagents and closely monitor the internal reaction temperature. Ensure the reactor's cooling system is sufficient to handle the heat output.

    • Raw Material Quality: The purity of starting materials has a more pronounced effect at a larger scale. Impurities that were negligible in small-scale reactions can now act as catalysts for side reactions or inhibitors. It is crucial to qualify your raw material suppliers and perform rigorous quality control on incoming materials.

V. Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for the amination reaction?

    • A1: Protic solvents like ethanol and 1-propanol are commonly used and generally give good results. They are effective at solvating the starting materials and the product. A recent study on a similar system showed a 92% yield using 1-propanol.[1]

  • Q2: Is a catalyst required for the amination step?

    • A2: Generally, no catalyst is required for the nucleophilic substitution of 6-chlorouracils with simple amines like methylamine. The reaction proceeds thermally. Some literature on similar reactions even highlights the success of catalyst-free synthesis.[1][2]

  • Q3: How can I monitor the reaction progress effectively?

    • A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes or methanol and dichloromethane. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the conversion and the formation of impurities.

  • Q4: What are the safety precautions for handling phosphorus oxychloride (POCl₃) and methylamine?

    • A4: Both POCl₃ and methylamine are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. POCl₃ is highly corrosive and reacts violently with water. Methylamine is a flammable and corrosive gas or liquid.

VI. Quantitative Data Summary

ParameterStep 1: ChlorinationStep 2: AminationReference
Typical Yield 70-90%80-95%[3],[1]
Reaction Temp. 105-110°C80-100°C[3],[4]
Reaction Time 3-5 hours4-12 hours[3],[4]
Key Reagents POCl₃ (3-5 eq.)Methylamine (2-5 eq.)[3],[4]

VII. References

  • Shingare, R., et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN J. Chem., 18(3).

  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). (n.d.). PubMed Central. Retrieved from [Link]

  • CN111333586A - Preparation method of compound containing 6-methyl uracil structure. (2020). Google Patents. Retrieved from

  • Shingare, R., et al. (2025). (PDF) CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3-Methyl-6-methylaminouracil's Enzyme Inhibitory Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic agent is paved with rigorous scientific validation. This guide provides an in-depth, technical framework for validating the enzyme inhibitory activity of 3-Methyl-6-methylaminouracil. Given its structural similarities to well-known methylxanthines and uracil derivatives, we will explore its potential as an enzyme inhibitor, comparing it with established alternatives and providing the necessary experimental blueprints for its validation.

Introduction: Unveiling the Potential of this compound

This compound is a substituted uracil derivative. Its core structure is reminiscent of methylxanthines such as caffeine and theobromine, which are known for their broad pharmacological effects, including the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1][2] Furthermore, its uracil scaffold is a key feature in many synthetic enzyme inhibitors.[3][4] This structural analogy provides a strong rationale for investigating its potential as an enzyme inhibitor, with a primary focus on phosphodiesterases and xanthine oxidase, a key enzyme in purine metabolism.[5][6]

This guide will present a hypothetical, yet scientifically grounded, approach to validating the enzyme inhibitory activity of this compound. We will outline a comparative analysis against known inhibitors, provide detailed experimental protocols, and discuss the interpretation of potential outcomes.

Comparative Analysis: Benchmarking Against the Standards

To ascertain the therapeutic potential of this compound, its inhibitory activity must be benchmarked against well-characterized compounds.

Potential Enzyme Targets and Comparative Compounds:

Potential Enzyme Target Comparative Compounds Rationale for Comparison
Phosphodiesterases (PDEs) Caffeine, Theobromine, TheophyllineThese methylxanthines are non-selective PDE inhibitors, and their inhibitory profiles are well-documented.[7][8] A comparison would reveal the relative potency and potential selectivity of this compound.
Xanthine Oxidase (XO) AllopurinolAllopurinol is a clinically used XO inhibitor and serves as the gold standard for in vitro assays.[5] Comparing our compound to Allopurinol will provide a direct measure of its potential efficacy in conditions like hyperuricemia and gout.[9]
Other Potential Targets PentoxifyllineThis methylxanthine derivative is a known chitinase inhibitor.[10][11] While a secondary target, exploring this activity could broaden the therapeutic scope of this compound.

Hypothetical Inhibitory Profile of this compound:

The following table presents a hypothetical data set that could be generated from the experimental protocols outlined in this guide. The IC50 (half-maximal inhibitory concentration) values are used to quantify and compare the potency of the inhibitors. Lower IC50 values indicate greater inhibitory potency.[1]

Compound PDE4 Inhibitory Activity (IC50, µM) Xanthine Oxidase Inhibitory Activity (IC50, µM)
This compound To be determinedTo be determined
Caffeine ~200-1000Weak inhibitor
Theophylline ~100-500Weak inhibitor
Theobromine ~500-2000Weak inhibitor
Allopurinol Not applicable~2-10

Note: The IC50 values for caffeine, theophylline, and theobromine are approximate and can vary based on the specific PDE isoform and experimental conditions.[1]

Experimental Validation: Protocols for Scientific Rigor

The following sections provide detailed, step-by-step methodologies for validating the enzyme inhibitory activity of this compound. These protocols are designed to be self-validating, incorporating appropriate controls to ensure the reliability of the results.[12][13]

Validation of Xanthine Oxidase Inhibitory Activity

Principle of the Assay:

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a strong absorbance at 290-295 nm, and the rate of its production is directly proportional to the enzyme's activity.[5][14]

Experimental Workflow for Xanthine Oxidase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis P1 Prepare Reagents: - Phosphate Buffer (50 mM, pH 7.5) - Xanthine Oxidase Solution (0.1 units/mL) - Xanthine Solution (0.15 mM) - Test Compound Stock (10 mM in DMSO) - Allopurinol Stock (1 mM in DMSO) P2 Prepare Serial Dilutions of Test Compound and Allopurinol P1->P2 Use buffer for dilutions A1 Add to wells: - Buffer - Test Compound/Allopurinol/Vehicle P2->A1 Add to respective wells A2 Add Xanthine Oxidase Solution A1->A2 A3 Pre-incubate at 25°C for 15 minutes A2->A3 A4 Initiate reaction by adding Xanthine Solution A3->A4 D1 Measure absorbance at 295 nm kinetically for 5-10 minutes A4->D1 Immediate measurement D2 Calculate the rate of reaction (ΔAbs/min) D1->D2 D3 Calculate Percentage of Inhibition D2->D3 D4 Determine IC50 values D3->D4

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 7.5): Prepare a standard phosphate buffer and adjust the pH.

    • Xanthine Oxidase Solution (0.1 units/mL): Prepare fresh daily by diluting the stock enzyme in cold phosphate buffer. Keep on ice.[14]

    • Xanthine Solution (0.15 mM): Dissolve xanthine in the phosphate buffer. Gentle warming may be necessary.[14]

    • Test Compound (this compound) Stock Solution (10 mM): Dissolve the compound in DMSO.

    • Positive Control (Allopurinol) Stock Solution (1 mM): Dissolve allopurinol in DMSO.

    • Working Solutions: Prepare serial dilutions of the test compound and allopurinol in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration is below 1% in all wells.

  • Assay Procedure (96-well plate format):

    • Blank: 150 µL Phosphate Buffer + 50 µL Vehicle (DMSO in buffer).

    • Control (No Inhibitor): 100 µL Phosphate Buffer + 50 µL Xanthine Oxidase solution + 50 µL Vehicle.

    • Test Compound: 100 µL Phosphate Buffer + 50 µL Xanthine Oxidase solution + 50 µL of each test compound dilution.

    • Positive Control: 100 µL Phosphate Buffer + 50 µL Xanthine Oxidase solution + 50 µL of each allopurinol dilution.

    • Pre-incubate the plate at 25°C for 15 minutes.[14]

    • Initiate the reaction by adding 50 µL of the xanthine solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.[5]

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100[5]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Validation of Phosphodiesterase (PDE) Inhibitory Activity

Principle of the Assay:

This assay measures the activity of PDEs by quantifying the amount of cyclic AMP (cAMP) or cyclic GMP (cGMP) that is hydrolyzed by the enzyme. The inhibitory effect of a compound is determined by its ability to prevent this hydrolysis. A variety of commercial kits are available for this purpose, often employing fluorescence polarization, FRET, or ELISA-based detection methods.

General Experimental Workflow for PDE Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Reagents: - Assay Buffer - PDE Enzyme - cAMP/cGMP Substrate - Test Compound Stock - Reference Inhibitor Stock P2 Prepare Serial Dilutions of Test Compound and Reference Inhibitor P1->P2 A1 Add to wells: - Buffer - Test Compound/Reference Inhibitor/Vehicle P2->A1 A2 Add PDE Enzyme A1->A2 A3 Pre-incubate A2->A3 A4 Initiate reaction by adding cAMP/cGMP Substrate A3->A4 A5 Incubate to allow for hydrolysis A4->A5 A6 Stop reaction and add detection reagents A5->A6 D1 Measure signal (e.g., fluorescence, absorbance) A6->D1 D2 Calculate Percentage of Inhibition D1->D2 D3 Determine IC50 values D2->D3

Caption: General workflow for an in vitro phosphodiesterase inhibition assay.

Detailed Protocol (General Guide):

  • Reagent Preparation:

    • Follow the manufacturer's instructions for preparing all reagents provided in the chosen PDE assay kit.

    • Prepare stock solutions and serial dilutions of this compound and a reference inhibitor (e.g., rolipram for PDE4) in the appropriate assay buffer.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the test compound dilutions, and the PDE enzyme.

    • Pre-incubate the mixture as recommended by the kit manufacturer.

    • Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

    • Incubate for the specified time and temperature to allow for substrate hydrolysis.

    • Stop the reaction and add the detection reagents as per the kit's protocol.

  • Data Acquisition:

    • Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Understanding the Mechanism of Inhibition: Kinetic Studies

Once the inhibitory activity of this compound is confirmed, further kinetic studies are crucial to elucidate its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).[15][16] This is achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods like the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten equation.[17][18]

Signaling Pathway of Purine Metabolism and Xanthine Oxidase Inhibition:

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O XO Xanthine Oxidase XO->Xanthine XO->UricAcid Inhibitor This compound (or Allopurinol) Inhibitor->XO Inhibition

Caption: Inhibition of the purine catabolism pathway by xanthine oxidase inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of this compound as a potential enzyme inhibitor. By systematically evaluating its activity against key enzymes like xanthine oxidase and phosphodiesterases and comparing it to established inhibitors, researchers can gain crucial insights into its therapeutic potential. Positive results from these in vitro studies would warrant further investigation, including selectivity profiling against a broader panel of enzymes, cell-based assays, and eventually, in vivo studies to assess its efficacy and safety. The structured approach outlined herein ensures that the evaluation of novel compounds like this compound is built on a foundation of scientific integrity and rigor.

References

  • Bojtor, M., & Kren, V. (2018). Theobromine and related methylxanthines as inhibitors of Primary Amine Oxidase. PubMed. [Link]

  • Wikipedia. (n.d.). Theobromine. Wikipedia. [Link]

  • Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. National Academies Press (US). [Link]

  • Jayarathne, S. P. S., et al. (2019). Evaluation of caffeine as inhibitor against collagenase, elastase and tyrosinase using in silico and in vitro approach. Journal of Applied Pharmaceutical Science, 9(4), 69-78. [Link]

  • Walsh, R. M., et al. (2020). Caffeine and Theophylline Inhibit β-Galactosidase Activity and Reduce Expression in Escherichia coli. ACS Omega, 5(50), 32777–32783. [Link]

  • Wikipedia. (n.d.). Caffeine. Wikipedia. [Link]

  • Zhuang, X., et al. (2021). Inhibition of Caffeine Metabolism by Apiaceous and Rutaceae Families of Plant Products in Humans: In Vivo and In Vitro Studies. Frontiers in Pharmacology, 12, 642956. [Link]

  • Kumar, S., et al. (2011). Discovery of novel xanthone derivatives as xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 46(7), 3027-3034. [Link]

  • Martínez-Pinilla, E., Oñatibia-Astibia, A., & Franco, R. (2015). The relevance of theobromine for the beneficial effects of cocoa consumption. Frontiers in Pharmacology, 6, 30. [Link]

  • Martínez-Pinilla, E., Oñatibia-Astibia, A., & Franco, R. (2015). The relevance of theobromine for the beneficial effects of cocoa consumption. Frontiers in Pharmacology, 6, 30. [Link]

  • Jang, Y. J., et al. (2020). Theobromine inhibits PDE4D in adipose tissue and cells. ResearchGate. [Link]

  • Rao, F. V., et al. (2005). Methylxanthine drugs are chitinase inhibitors: investigation of inhibition and binding modes. Chemistry & Biology, 12(9), 973-980. [Link]

  • ResearchGate. (n.d.). Some reported synthetic analogs of xanthine oxidase inhibitors. ResearchGate. [Link]

  • Kosˇmrlj, J., & Vovk, I. (2018). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Journal of Chemistry, 2018, 1-15. [Link]

  • Litosch, I. (1985). Methylxanthine and non-xanthine phosphodiesterase inhibitors. Their effects on adenosine uptake and the low Km cyclic AMP phosphodiesterase in intact rat adipocyte. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 846(3), 424-431. [Link]

  • Monteiro, J., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974. [Link]

  • May, M. A., & Jones, D. R. (2000). Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism. Journal of Pharmacological and Toxicological Methods, 43(2), 79-86. [Link]

  • Li, Y., et al. (2023). Recent Advances in Xanthine Oxidase Inhibitors. Current Medicinal Chemistry, 30(34), 3848-3868. [Link]

  • Rao, F. V., et al. (2005). Methylxanthine Drugs Are Chitinase Inhibitors: Investigation of Inhibition and Binding Modes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Xanthine oxidase inhibitory activity of all the synthesized compounds. ResearchGate. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2535. [Link]

  • Rullo, R., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences, 24(5), 4567. [Link]

  • Thong-asa, W., & Tilokskulchai, K. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Pharmaceutical Sciences Asia, 51(1), 1-11. [Link]

  • Wright, G. E., & Brown, N. C. (1980). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 23(1), 34-38. [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]

  • University of California, Irvine. (2010, March 17). Enzyme Kinetics [Video]. YouTube. [Link]

  • Seibert, E., & Tracy, T. S. (2021). Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis-Type (Atypical) Enzyme Kinetics. Methods in Molecular Biology, 2342, 3-27. [Link]

  • Khan Academy. (n.d.). An introduction to enzyme kinetics [Video]. Khan Academy. [Link]

  • Aly, A. A., & Mohamed, Y. A. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29281-29304. [Link]

  • Gerasimova, E. V., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(11), 1863-1874. [Link]

  • Wright, G. E., & Brown, N. C. (1976). Inhibitors of Bacillus subtilis DNA polymerase III. 6-Anilinouracils and 6-(alkylamino)uracils. Journal of Medicinal Chemistry, 19(8), 1044-1047. [Link]

  • Purich, D. L. (1996). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. LSU School of Medicine. [Link]

  • Fonseca, J. A. G., et al. (2024). DNA methylases for site-selective inhibition of type IIS restriction enzyme activity. Applied Microbiology and Biotechnology, 108(1), 1-13. [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia. [Link]

Sources

The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-6-methylaminouracil Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the uracil scaffold is a familiar and promising starting point. Its inherent ability to mimic endogenous pyrimidines makes it a "privileged structure" in medicinal chemistry, a foundation upon which a multitude of therapeutic agents have been built.[1][2] This guide delves into the nuanced world of 3-Methyl-6-methylaminouracil analogs, a class of compounds with significant potential, particularly in the development of targeted therapies. Our focus will be on dissecting the structure-activity relationship (SAR)—the subtle yet critical interplay between a molecule's architecture and its biological function.

We will move beyond a mere catalog of compounds to explore the "why" behind the activity. By understanding how modifications at each position of the uracil ring influence interactions with biological targets, we can illuminate a rational path for the design of more potent and selective agents. This guide synthesizes data from key studies on 6-aminouracil derivatives to provide a predictive framework for this specific chemical series.

The this compound Core: A Scaffold Ripe for Optimization

The core structure of this compound presents several key positions for chemical modification, each offering a unique opportunity to modulate the compound's pharmacological profile. Our analysis will focus on substitutions at the N1 and C5 positions, and, most critically, modifications to the 6-amino group, drawing parallels from closely related and well-studied 6-anilinouracil series.

Figure 1: The this compound core scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is exquisitely sensitive to the nature and position of its substituents. The following sections dissect the SAR at key positions, primarily focusing on antibacterial activity through the inhibition of bacterial DNA polymerase IIIC, a target for which extensive SAR data on related 6-anilinouracils exists.[3][4][5]

The Critical Role of the 6-Amino Substituent

While our core topic is the 6-methylamino group, the most detailed SAR for this scaffold comes from analogs bearing a 6-anilino (phenylamino) substituent. These compounds are potent inhibitors of the replication-specific bacterial DNA polymerase IIIC (pol IIIC), a crucial enzyme for Gram-positive bacteria.[3][4] The anilino group itself is a key pharmacophore, and its substitution pattern dramatically impacts potency.

  • Maximizing Potency: The 6-(3-ethyl-4-methylanilino) group has been identified as near-optimal for maximizing inhibitory potency against pol IIIC.[4] This suggests that a specific combination of steric bulk and electronics on the phenyl ring is crucial for fitting into the enzyme's binding pocket.

  • Hydrophobic Interactions: The binding appears to be dominated by hydrophobic interactions.[5] Small, lipophilic substituents on the aniline ring are generally favored.

  • Implications for 6-Methylamino Analogs: For our core scaffold, this suggests that expanding the 6-methylamino group to include larger, hydrophobic moieties could be a fruitful strategy for enhancing activity against certain targets. The key is to mimic the spatial and electronic properties of the highly active 3-ethyl-4-methylanilino group.

Tuning Activity via the N3-Substituent

The substituent at the N3 position plays a vital role in modulating not just the potency but also the pharmacokinetic properties of these molecules, particularly their ability to penetrate bacterial cells.

  • Antibacterial Activity: For potent antibacterial activity against Gram-positive organisms, neutral, moderately polar 3-substituents are preferred.[3]

  • Impact of Basic Groups: The introduction of basic amino substituents at the N3-position can increase pol IIIC inhibition at the enzyme level. However, this often comes at the cost of reduced whole-cell antibacterial activity, likely due to changes in physicochemical properties that hinder cell wall penetration.[4]

  • Optimal Chain Length: A butyl chain appears to be a favorable linker length for N3-substituents. Simple hydroxybutyl and methoxybutyl derivatives, as well as hydrophobically substituted piperidinylbutyl derivatives, have been shown to be among the most potent antibacterial agents in this class.[4]

The Influence of N1 and C5 Substitutions

While the C6 and N3 positions have been more extensively studied in the context of DNA polymerase inhibition, modifications at N1 and C5 are also known to influence the biological profile of uracil derivatives.

  • N1-Substitution: Alkylation at the N1 position can significantly impact activity. For instance, studies on 6-methyluracil derivatives have shown that N1-butyl substitution can lead to high proliferative activity on lung epithelial cells, suggesting a role in tissue regeneration.[6] In the context of enzyme inhibition, N1-substitution can alter the molecule's presentation to the binding site, potentially enhancing or diminishing affinity.

  • C5-Substitution: The C5 position is a common site for modification in uracil-based drugs (e.g., 5-fluorouracil). Substitutions here can influence target selectivity and mechanism of action. While less explored for the specific 6-anilinouracil series, introducing small alkyl or halogen groups at C5 is a standard medicinal chemistry strategy to probe for additional beneficial interactions with a target.[7][8]

SAR_Summary Scaffold This compound Core N3 N3-Substituent Crucial for antibacterial activity - Neutral, moderately polar groups are optimal (e.g., hydroxybutyl) - Basic groups may decrease whole-cell activity Scaffold:f0->N3 Influences Cell Penetration C6 C6-Amino Group Primary determinant of target affinity (e.g., Pol IIIC) - Bulky, hydrophobic groups (e.g., substituted anilino) are key - 3-Ethyl-4-methylanilino is optimal for Pol IIIC Scaffold:f0->C6 Determines Target Binding N1 N1-Substituent Modulates activity and properties - Alkylation can influence proliferative effects Scaffold:f0->N1 Modulates Overall Profile C5 C5-Substituent Site for further optimization - Halogen or small alkyl groups can be explored Scaffold:f0->C5 Fine-tunes Selectivity

Figure 2: Key Structure-Activity Relationship trends for this compound analogs.

Comparative Data Summary

The following table summarizes the structure-activity relationships for a series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils against Bacillus subtilis DNA polymerase IIIC and whole-cell Staphylococcus aureus. This data provides a clear illustration of the principles discussed above.

Compound IDN3-Substituent (R)Pol IIIC Inhibition (Ki, µM)[3]Antibacterial Activity (S. aureus MIC, µg/mL)[3]
1 -CH₃0.052
2 -(CH₂)₃CH₃0.040.5
3 -(CH₂)₃OH0.040.125
4 -(CH₂)₃OCH₃0.030.125
5 -(CH₂)₄-morpholine0.020.5
6 -(CH₂)₄-piperidine0.020.25
7 -(CH₂)₄N(CH₃)₂0.01 2

Data synthesized from references[3] and[4]. Note the trend where the most potent enzyme inhibitor (Compound 7, with a basic dimethylamino group) has weaker whole-cell activity compared to the neutral, polar analogs (Compounds 3 and 4).

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of this class of compounds.

Synthesis of a Representative Analog: 3-(4-hydroxybutyl)-6-(3-ethyl-4-methylanilino)uracil

This protocol is adapted from the general procedures described for the synthesis of 3-substituted-6-anilinouracils.[3] The causality behind this multi-step synthesis lies in the differential reactivity of the uracil ring positions, allowing for sequential and directed modification.

Synthesis_Workflow Start 6-Aminouracil Step1 Alkylation at N3 (e.g., 4-bromobutanol) Start->Step1 Step2 Chlorination at C6 (POCl₃) Step1->Step2 Step3 Nucleophilic Substitution (3-ethyl-4-methylaniline) Step2->Step3 Product Target Analog Step3->Product Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Prep Prepare serial dilutions of test compound in DMSO Incubate Add compound and kinase to well. Pre-incubate. Prep->Incubate Initiate Initiate reaction by adding ATP/Substrate mixture. Incubate->Initiate React Incubate at 30°C for 60 min. Initiate->React Stop Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. React->Stop Develop Add Kinase Detection Reagent to convert ADP to ATP and generate light. Stop->Develop Read Measure luminescence with a plate reader. Develop->Read

Sources

A Comparative Analysis of Synthetic Methodologies for 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the synthesis of substituted uracil derivatives is of paramount importance due to their wideranging biological activities. Among these, 3-Methyl-6-methylaminouracil stands as a key scaffold and intermediate in the development of various therapeutic agents. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to empower researchers in making informed decisions for their synthetic campaigns.

At a Glance: A Comparative Summary of Synthetic Routes

Parameter Route 1: Nucleophilic Substitution Route 2: Pyrimidine Ring Construction & Modification
Starting Materials 6-Chloro-3-methyluracil, MethylamineEthyl acetoacetate, Urea/Thiourea, Methylating agent
Number of Steps 13-4
Typical Overall Yield Good to ExcellentModerate
Scalability HighModerate to High
Key Advantages High convergence, Readily available starting materialLow-cost initial starting materials
Key Disadvantages Potential for side reactions if not optimizedLonger synthetic sequence, Potential regioselectivity issues

Route 1: The Direct Approach - Nucleophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 6-position of a pre-functionalized 3-methyluracil ring. The most common precursor for this transformation is 6-chloro-3-methyluracil, a commercially available starting material.

Mechanistic Insight

The reaction proceeds via a classic addition-elimination mechanism. The electron-withdrawing nature of the two carbonyl groups in the pyrimidine ring activates the C6 position towards nucleophilic attack. Methylamine, acting as the nucleophile, attacks the electrophilic C6 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by resonance, with the negative charge delocalized over the electronegative oxygen and nitrogen atoms of the uracil ring. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired this compound.

G cluster_0 Route 1: Nucleophilic Aromatic Substitution start_1 6-Chloro-3-methyluracil intermediate_1 Meisenheimer Complex (Tetrahedral Intermediate) start_1->intermediate_1 Nucleophilic Attack reagent_1 + Methylamine product_1 This compound intermediate_1->product_1 Elimination of Cl-

Caption: Workflow for Route 1: Nucleophilic Aromatic Substitution.

Experimental Protocol

Materials:

  • 6-Chloro-3-methyluracil

  • Methylamine (40% in H₂O or as a solution in a suitable solvent)

  • Ethanol or other suitable polar aprotic solvent (e.g., DMF, DMSO)

  • Sodium hydroxide (NaOH) or other suitable base

Procedure:

  • To a solution of 6-chloro-3-methyluracil in a suitable solvent (e.g., a 1:1 mixture of ethanol and water), add an excess of methylamine solution.

  • The resulting mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrate and the desired reaction time. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to afford pure this compound.

Note: A general procedure for the reaction of 6-chloro-5-nitrouracil with amines suggests maintaining the pH at 8 with the addition of 1 M NaOH and stirring at room temperature for 24 hours.[2] While the 5-nitro group is activating, a similar principle applies to 6-chloro-3-methyluracil, although heating might be necessary to achieve a reasonable reaction rate.

Advantages and Disadvantages

Advantages:

  • High Convergence: This one-step synthesis is highly efficient.

  • Readily Available Starting Material: 6-Chloro-3-methyluracil is a commercially available reagent.

  • Good to Excellent Yields: This reaction typically provides the desired product in high yields.

Disadvantages:

  • Potential for Side Reactions: If the reaction conditions are not carefully controlled, side reactions such as hydrolysis of the chloro group or reaction at other positions on the ring can occur.

Route 2: The Classical Approach - Pyrimidine Ring Construction and Subsequent Modification

An alternative strategy involves the initial construction of the 6-methyluracil core, followed by N3-methylation and introduction of the methylamino group at the C6 position. This route, while longer, is built upon classical and well-established organic reactions.

Step 1: Synthesis of 6-Methylthiouracil or 6-Methyluracil

The synthesis of the initial pyrimidine ring is typically achieved through the condensation of ethyl acetoacetate with either thiourea (to form 6-methylthiouracil) or urea (to form 6-methyluracil). The use of thiourea is often preferred in laboratory settings as it can lead to higher yields in the initial condensation step.

Materials:

  • Ethyl acetoacetate

  • Thiourea

  • Potassium hydroxide (KOH) or Sodium ethoxide

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared.

  • Thiourea and ethyl acetoacetate are added to the basic solution.

  • The mixture is heated under reflux for several hours.

  • After cooling, the reaction mixture is acidified with concentrated HCl to precipitate the 6-methylthiouracil.

  • The product is collected by filtration, washed with water, and dried.

A similar procedure using urea instead of thiourea can be employed to synthesize 6-methyluracil directly, often with yields reported in the range of 71-77%.[3]

Step 2: Conversion of 6-Methylthiouracil to 6-Methyluracil (if necessary)

If 6-methylthiouracil is synthesized in the first step, it needs to be converted to 6-methyluracil. This is typically achieved by treatment with an oxidizing agent in an acidic medium, such as chloroacetic acid.[4]

Step 3: N3-Methylation

The next step is the selective methylation at the N3 position of the uracil ring. This can be a challenging step due to the presence of two reactive nitrogen atoms (N1 and N3). The regioselectivity of the methylation can be influenced by the reaction conditions, including the choice of base and methylating agent (e.g., dimethyl sulfate, methyl iodide). In some cases, a protecting group strategy might be necessary to achieve the desired N3-methylation.

Step 4: Introduction of the Methylamino Group

The final step involves the introduction of the methylamino group at the C6 position. This can be achieved by first converting the 6-methyl group into a better leaving group, for example, through halogenation to form 6-(halomethyl)uracil, followed by nucleophilic substitution with methylamine. A more direct approach could involve the conversion of the C6-OH (enol form) of the uracil to a chloro group, as seen in the synthesis of 6-chlorouracil derivatives, followed by reaction with methylamine as in Route 1.

G cluster_1 Route 2: Pyrimidine Ring Construction & Modification start_2 Ethyl acetoacetate + Urea/Thiourea step_2_1 Step 1: Ring Closure start_2->step_2_1 intermediate_2_1 6-Methyluracil/ 6-Methylthiouracil step_2_1->intermediate_2_1 step_2_2 Step 2 (optional): Desulfurization intermediate_2_1->step_2_2 intermediate_2_2 6-Methyluracil step_2_2->intermediate_2_2 step_2_3 Step 3: N3-Methylation intermediate_2_2->step_2_3 intermediate_2_3 3,6-Dimethyluracil step_2_3->intermediate_2_3 step_2_4 Step 4: C6-Amination intermediate_2_3->step_2_4 product_2 This compound step_2_4->product_2

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3-Methyl-6-methylaminouracil

This compound, a substituted pyrimidinedione, represents a class of heterocyclic compounds with significant interest in pharmaceutical development due to their potential biological activities. As with any active pharmaceutical ingredient (API), the journey from discovery to clinical application is underpinned by rigorous analytical characterization. The ability to accurately and reliably quantify the API and its potential impurities is not merely a regulatory formality; it is the bedrock of product quality, safety, and efficacy.

This guide provides an in-depth comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a transparent cross-validation of their performance characteristics. The objective is to equip researchers and drug development professionals with the critical insights needed to select and validate the most appropriate analytical technique for their specific application, from routine quality control to trace-level impurity profiling.

Pillar 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a cornerstone of pharmaceutical quality control laboratories. Its principle lies in the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. The quantification is achieved by measuring the analyte's absorbance of ultraviolet light at a specific wavelength.

The 'Why' Behind the Method: Causality in HPLC-UV Protocol Design

The development of a robust HPLC-UV method is a systematic process of optimizing selectivity and sensitivity. For this compound, a moderately polar compound, a reversed-phase C18 column is the logical first choice. This is because the nonpolar stationary phase will interact sufficiently with the analyte to achieve retention and separation from polar impurities, while a polar mobile phase allows for efficient elution.

The choice of mobile phase composition—typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol—is critical for achieving optimal peak shape and resolution. The buffer's pH is adjusted to ensure the analyte is in a single, non-ionized state, which prevents peak tailing and improves reproducibility. The organic modifier concentration is fine-tuned to control the retention time, ensuring the analyte elutes in a reasonable timeframe without co-eluting with other components.

UV detection requires the analyte to possess a chromophore that absorbs light in the UV-Vis spectrum. Uracil derivatives typically exhibit strong absorbance around 260-280 nm, providing a clear signal for quantification.

Experimental Protocol: HPLC-UV for this compound

This protocol is a self-validating system, designed to ensure reliability and reproducibility.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary pump system with an autosampler and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Visualizing the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis Prep_Standard Weigh & Dissolve Reference Standard Serial_Dilution Prepare Calibration Curve Standards Prep_Standard->Serial_Dilution Prep_Sample Dissolve & Filter Test Sample HPLC_System HPLC System (Pump, Autosampler) Prep_Sample->HPLC_System Inject Serial_Dilution->HPLC_System Inject Column C18 Column HPLC_System->Column Mobile Phase Flow Detector UV Detector (272 nm) Column->Detector Data_System Data Acquisition & Processing Detector->Data_System Calibration_Curve Construct Calibration Curve Data_System->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is indispensable for applications requiring low detection limits, such as bioanalysis, impurity profiling, and stability studies.

The 'Why' Behind the Method: Causality in LC-MS/MS Protocol Design

The rationale for choosing LC-MS/MS often stems from the need for superior sensitivity and specificity that UV detection cannot provide.[1][2] The chromatographic principles are similar to HPLC-UV, but the mobile phase composition must be compatible with mass spectrometry. This means using volatile buffers, such as ammonium formate or ammonium acetate, to avoid fouling the ion source.[2]

The mass spectrometer operates by ionizing the analyte molecules and then separating them based on their mass-to-charge ratio (m/z). For this compound, electrospray ionization (ESI) in positive mode is typically effective, as the amine groups can be readily protonated.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific parent ion (precursor ion) corresponding to the protonated molecule of this compound is selected and fragmented. The resulting product ions are then monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, leading to much lower limits of detection and quantification.[3]

Experimental Protocol: LC-MS/MS for this compound

This protocol is designed for high-sensitivity quantification and is self-validating.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5-95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 113.1 (hypothetical fragmentation).

    • Internal Standard (e.g., isotopically labeled this compound-d3): Precursor ion (Q1) m/z 159.1 -> Product ion (Q3) m/z 116.1 (hypothetical).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As per HPLC-UV protocol.

  • Working Standard Solutions: Prepare a series of dilutions in the appropriate matrix (e.g., plasma, formulation blank) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard (IS) Spiking: Add a fixed concentration of the IS to all standards and samples.

  • Sample Preparation (e.g., for plasma): Perform protein precipitation by adding 3 volumes of cold acetonitrile containing the IS to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.

Visualizing the LC-MS/MS Workflow

LCMS_Workflow cluster_prep_lcms Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_results_lcms Data Analysis Prep_Standard_LCMS Prepare Calibration Standards in Matrix Spike_IS Spike with Internal Standard Prep_Standard_LCMS->Spike_IS Prep_Sample_LCMS Prepare Sample (e.g., Protein Precipitation) Prep_Sample_LCMS->Spike_IS LC_System UHPLC System Spike_IS->LC_System Inject MS_System Tandem Mass Spec (ESI+, MRM) LC_System->MS_System Eluent Transfer Data_System_LCMS Data Acquisition & Processing MS_System->Data_System_LCMS Ratio_Plot Plot Peak Area Ratio (Analyte/IS) vs. Conc. Data_System_LCMS->Ratio_Plot Quantification_LCMS Quantify Analyte in Sample Ratio_Plot->Quantification_LCMS

Caption: Workflow for the LC-MS/MS analysis of this compound.

Cross-Validation: A Head-to-Head Comparison

The cornerstone of trustworthy analytical science is the cross-validation of methods. This process demonstrates that different analytical procedures can be used for the same intended purpose and yield comparable results.[4][5] The following tables summarize the key validation parameters for the HPLC-UV and LC-MS/MS methods, based on established ICH guidelines.[6] The presented data is illustrative for this compound and reflects typical performance characteristics for these techniques.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods
Validation ParameterHPLC-UVLC-MS/MSRationale and Causality
Linearity (r²) > 0.999> 0.998A high correlation coefficient ensures a direct proportionality between concentration and response over the defined range.[5]
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe range is established based on the method's linearity, accuracy, and precision, and is tailored to the specific application (e.g., assay vs. impurity analysis).[1]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Assesses the closeness of the measured value to the true value, typically determined by spike recovery experiments at different concentrations.[2]
Precision (%RSD)
- Repeatability< 1.0%< 5.0%Measures the precision under the same operating conditions over a short interval of time (intra-assay).[7]
- Intermediate Precision< 2.0%< 10.0%Assesses the effects of random events within a laboratory, such as different days, analysts, or equipment.[7]
Sensitivity
- LOD~300 ng/mL~0.03 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[8]
- LOQ~1 µg/mL~0.1 ng/mLThe lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.[8]
Specificity/Selectivity ModerateHighHPLC-UV relies on chromatographic separation, which can be susceptible to co-eluting impurities with similar UV spectra. LC-MS/MS offers superior selectivity through MRM analysis.[3]
Robustness HighModerateHPLC-UV methods are generally less sensitive to minor variations in mobile phase composition and temperature. The ion source in LC-MS/MS can be more sensitive to matrix effects and changes in mobile phase.[9][10]
Table 2: Typical Robustness Study Parameters and Acceptance Criteria
ParameterVariationAcceptance Criteria (%RSD)
Flow Rate ± 10%< 2.0%
Column Temperature ± 5°C< 2.0%
Mobile Phase pH ± 0.2 units< 2.0%
Organic Modifier % ± 2% absolute< 5.0%
Visualizing the Cross-Validation Process

Cross_Validation cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Performance Comparison cluster_decision Method Selection HPLC HPLC-UV Method Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Sensitivity LOD / LOQ HPLC->Sensitivity Robustness Robustness HPLC->Robustness LCMS LC-MS/MS Method LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Specificity LCMS->Sensitivity LCMS->Robustness Comparison Comparative Data Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison Specificity->Comparison Sensitivity->Comparison Robustness->Comparison Decision Select 'Fit for Purpose' Method Comparison->Decision

Caption: Logical flow of the cross-validation process for analytical methods.

Conclusion: Selecting the 'Fit for Purpose' Technique

The cross-validation of analytical techniques for this compound clearly demonstrates that both HPLC-UV and LC-MS/MS are powerful, reliable methods, but their suitability is dictated by the specific analytical challenge.

  • HPLC-UV is the undisputed workhorse for routine quality control, release testing, and assays where the analyte concentration is relatively high. Its robustness, cost-effectiveness, and ease of use make it an ideal choice for environments that prioritize high throughput and operational simplicity.

  • LC-MS/MS excels where the utmost sensitivity and selectivity are required. It is the gold standard for bioanalytical studies in complex matrices like plasma, for the detection and quantification of trace-level impurities, and for definitive identification in stability studies. While the initial investment and operational complexity are higher, the quality of data for these demanding applications is unparalleled.

Ultimately, the choice is not about which technique is "better," but which is "fit for purpose." A comprehensive understanding of the principles, protocols, and performance characteristics of each, as outlined in this guide, empowers researchers and drug development professionals to make informed, scientifically sound decisions that ensure the quality and integrity of their analytical data.

References

  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis. [Link]

  • Pharmaceutical Technology. Robustness in Analytical Methods Outlined. [Link]

  • Vandenbroucke, J., et al. (2003). Tests for robustness of biomedical and pharmaceutical analytic methods. Verhandelingen - Koninklijke Academie voor Geneeskunde van Belgie, 65(1), 47-73. [Link]

  • LCGC International. Robustness Tests. [Link]

  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. Table 5. Validation parameters of optimised HPLC-MS/MS method. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Greibe, E., et al. (2024). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Greibe, E., et al. (2024). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM), 62(1), 163-170. [Link]

  • Greibe, E., et al. (2024). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM), 62(1), 163-170. [Link]

  • ResearchGate. Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. [Link]

  • ResearchGate. Table 3. Results for linearity, LOD, LOQ, precision and accuracy tests. [Link]

  • Ali, M., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Cancer Nano, 15(1), 1-17. [Link]

  • Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 245-250. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Link]

  • DOI. Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. [Link]

  • Pharmacentral. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • SCIEX. Measurement of uracil in plasma and serum samples by LC-MS/MS. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. [Link]

  • SciSpace. Validation of Analytical Methods. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of Kinase Inhibitors with a Uracil-Based Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, with over 500 members in the human genome, are pivotal regulators of cellular signaling and represent one of the most critical classes of drug targets, especially in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy.[3] However, a significant challenge in this field is achieving inhibitor selectivity.[1] The ATP-binding sites of kinases are highly conserved, which means that inhibitors designed to target one kinase often cross-react with others, leading to off-target effects and potential toxicity.[3]

This guide focuses on a hypothetical class of inhibitors built around a 3-Methyl-6-methylaminouracil core, a pyrimidine-based scaffold. Such scaffolds are common in kinase inhibitor design, mimicking the adenine base of ATP.[3] The central challenge is to engineer potent and selective inhibitors. An inhibitor's value, whether as a therapeutic agent or a research tool, is fundamentally tied to its selectivity profile. A promiscuous inhibitor can produce ambiguous results in biological studies and cause unforeseen side effects in patients.[3][4]

Therefore, a rigorous, multi-tiered approach to assessing selectivity is not just best practice—it is essential for the successful progression of any kinase inhibitor program. This guide provides the causal logic and detailed protocols for three critical stages of selectivity assessment: in vitro biochemical profiling, cellular target engagement, and functional pathway analysis.

Part 1: Foundational Assessment with In Vitro Biochemical Profiling

The Rationale: The first step in characterizing a new inhibitor is to understand its intrinsic activity against a wide array of purified enzymes.[5] This approach, known as kinome profiling, provides a broad, unbiased view of an inhibitor's potency and selectivity across the kinase family.[6] By determining the half-maximal inhibitory concentration (IC50) against a large panel, we can identify the primary target(s) and any potential off-targets at the biochemical level.[4] This data is foundational for all subsequent, more complex cellular assays.

Experimental Protocol: Large-Panel Kinase IC50 Profiling

This protocol describes a common method for determining IC50 values using the ADP-Glo™ luminescent assay, which measures the amount of ADP produced by a kinase reaction.[7][8]

Objective: To determine the IC50 values of two hypothetical uracil-based inhibitors, UMP-Inhibitor-A and UMP-Inhibitor-B , against a panel of kinases to assess their potency and selectivity.

Materials:

  • Purified recombinant kinases (e.g., Target Kinase A, and a panel of >200 off-target kinases).[6]

  • Kinase-specific substrates.

  • ATP at a concentration near the Km for each kinase.[9]

  • Test Compounds: UMP-Inhibitor-A and UMP-Inhibitor-B.

  • ADP-Glo™ Kinase Assay Kit (Promega).[7]

  • Multi-well plates (e.g., 384-well).

  • Plate reader capable of measuring luminescence.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series for UMP-Inhibitor-A and UMP-Inhibitor-B, typically starting from 10 µM.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the appropriate kinase buffer.

  • Inhibitor Addition: Add the serially diluted inhibitors to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[8]

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[7]

  • Data Analysis:

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each kinase.[10]

Data Presentation: Comparative Kinase Selectivity

The results of the profiling are best summarized in a table. A lower IC50 value indicates higher potency.[11]

Kinase TargetUMP-Inhibitor-A (IC50, nM)UMP-Inhibitor-B (IC50, nM)Comments
Target Kinase A 5 15 Both compounds are potent against the primary target.
Off-Target Kinase X850>10,000Inhibitor-A shows moderate off-target activity.
Off-Target Kinase Y>10,000>10,000Both are clean against Kinase Y.
Off-Target Kinase Z2505,000Inhibitor-A has significant off-target activity.
(...and 200+ others).........

Interpretation: Based on this data, UMP-Inhibitor-B demonstrates superior selectivity over UMP-Inhibitor-A . While both are potent against Target Kinase A, Inhibitor-A shows potent inhibition of Off-Target Kinase Z (only a 50-fold difference from its primary target), which could lead to confounding biological effects.[1]

Visualization: Kinase Profiling Workflow

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Serial Dilution of Uracil-Based Inhibitor Reaction Incubate: Kinase + Substrate + Inhibitor + ATP Compound->Reaction KinasePanel Kinase Panel Array (>200 Kinases) KinasePanel->Reaction Quench Stop Reaction & Deplete ATP (ADP-Glo Reagent) Reaction->Quench 60 min @ 30°C Luminescence Convert ADP to Light (Detection Reagent) Quench->Luminescence Read Measure Luminescence Luminescence->Read Plot Plot Dose-Response Curve Read->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for In Vitro Kinase IC50 Profiling.

Part 2: Validating Target Engagement in a Cellular Environment

The Rationale: An inhibitor's activity against a purified enzyme does not guarantee its effectiveness in a living cell.[1] Factors like cell permeability, efflux pumps, and intracellular ATP concentrations (which are much higher than those used in many biochemical assays) can dramatically alter an inhibitor's apparent potency and selectivity.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures whether an inhibitor binds to its target protein inside intact cells.[12][13] The principle is simple: when a protein binds to a ligand (our inhibitor), it generally becomes more stable and resistant to heat-induced denaturation.[14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that UMP-Inhibitor-B engages Target Kinase A in live cells and to assess its engagement with the potential off-target, Kinase Z.

Materials:

  • Cell line expressing Target Kinase A and Off-Target Kinase Z.

  • UMP-Inhibitor-B.

  • Phosphate-buffered saline (PBS) and lysis buffer with protease/phosphatase inhibitors.

  • PCR tubes or plates.

  • Thermocycler.

  • Equipment for protein quantification (e.g., Western blot apparatus, specific antibodies).[15]

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to confluency. Treat one set of cells with a high concentration of UMP-Inhibitor-B (e.g., 1 µM) and another set with a vehicle control (DMSO) for 1-2 hours.[12]

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by a cooling step.[12]

  • Cell Lysis: Lyse the cells to release their contents (e.g., by freeze-thaw cycles or sonication).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Analysis: Analyze the amount of soluble Target Kinase A and Off-Target Kinase Z remaining at each temperature using Western blotting.

  • Data Analysis:

    • Quantify the band intensity for each protein at each temperature for both the vehicle- and inhibitor-treated samples.

    • Plot the percentage of soluble protein versus temperature to generate a "melting curve."

    • The temperature at which 50% of the protein has denatured is the melting temperature (Tm). A positive shift in Tm (ΔTm) in the inhibitor-treated sample indicates target engagement.[14]

Data Presentation: Thermal Shift Comparison
Target ProteinVehicle Tm (°C)UMP-Inhibitor-B Tm (°C)Thermal Shift (ΔTm)Conclusion
Target Kinase A 52.158.6+6.5°C Strong Engagement
Off-Target Kinase Z55.355.5+0.2°CNegligible Engagement

Interpretation: The significant thermal shift for Target Kinase A confirms that UMP-Inhibitor-B binds to and stabilizes it within the complex environment of the cell.[16] Crucially, the lack of a meaningful shift for Off-Target Kinase Z, which showed some biochemical activity, suggests that the inhibitor does not engage this target effectively in a cellular context at the tested concentration. This result strengthens the case for the selectivity of UMP-Inhibitor-B.

Visualization: Principle of CETSA

G cluster_control Vehicle Control cluster_inhibitor Inhibitor Treated P1 Protein Heat1 Heat Denatured1 Denatured Protein Heat1->Denatured1 Inhibitor Inhibitor Complex Protein-Inhibitor Complex (Stabilized) Heat2 Heat Stable Stable Protein Heat2->Stable

Caption: Ligand binding stabilizes proteins against heat denaturation in CETSA.

Part 3: Assessing Functional Impact on Cellular Signaling Pathways

The Rationale: The ultimate test of an inhibitor's selectivity is its effect on cellular function.[8] If an inhibitor is truly selective for Target Kinase A, it should modulate the phosphorylation of known downstream substrates of that kinase without affecting unrelated pathways.[17] Western blotting is a direct and reliable method to measure changes in protein phosphorylation, providing a functional readout of on-target and off-target activity.[18]

Experimental Protocol: Western Blot for Pathway Analysis

Objective: To determine if UMP-Inhibitor-B selectively inhibits the signaling pathway downstream of Target Kinase A without affecting the pathway of Off-Target Kinase Z.

Materials:

  • Cell line where both pathways are active.

  • UMP-Inhibitor-B.

  • Pathway activators (e.g., growth factors) if necessary.

  • Lysis buffer, SDS-PAGE gels, and Western blot equipment.

  • Primary antibodies: anti-phospho-Substrate A (pSubstrateA), anti-total-Substrate A (tSubstrateA), anti-phospho-Substrate Z (pSubstrateZ), anti-total-Substrate Z (tSubstrateZ), and a loading control (e.g., anti-Actin).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with increasing concentrations of UMP-Inhibitor-B (e.g., 0, 10 nM, 100 nM, 1 µM) for a set time (e.g., 2 hours).

  • Stimulation (if required): If the pathway is not basally active, stimulate all cells (except a negative control) with an appropriate agonist for a short period (e.g., 15 minutes) to induce substrate phosphorylation.

  • Lysis: Immediately wash cells with cold PBS and lyse with buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe one membrane with the anti-pSubstrateA antibody and another with the anti-pSubstrateZ antibody.

    • After imaging, strip the membranes and re-probe with their respective total protein antibodies (tSubstrateA and tSubstrateZ) and a loading control.[17]

  • Data Analysis: Quantify the band intensities. For each sample, calculate the ratio of the phospho-protein signal to the total protein signal to correct for any differences in protein expression.

Interpretation of Expected Results:

A selective inhibitor should show a dose-dependent decrease in the pSubstrateA/tSubstrateA ratio, indicating on-target pathway inhibition. In contrast, the pSubstrateZ/tSubstrateZ ratio should remain unchanged, confirming a lack of functional off-target activity. This provides strong evidence that the inhibitor's biological effects are mediated through its intended target.[19]

Visualization: On-Target vs. Off-Target Pathway Effects

G cluster_pathwayA On-Target Pathway cluster_pathwayZ Potential Off-Target Pathway TKA Target Kinase A SubA Substrate A TKA->SubA pSubA p-Substrate A SubA->pSubA Phosphorylation EffectA Cellular Effect A pSubA->EffectA TKZ Off-Target Kinase Z SubZ Substrate Z TKZ->SubZ pSubZ p-Substrate Z SubZ->pSubZ Phosphorylation EffectZ Off-Target Effect pSubZ->EffectZ Inhibitor UMP-Inhibitor-B Inhibitor->TKA Inhibition Inhibitor->TKZ No Inhibition

Caption: Selective inhibition of the target pathway without off-target effects.

Conclusion: A Synthesis of Evidence for Confident Decision-Making

Assessing the selectivity of a kinase inhibitor is a layered process that builds a progressively stronger case for its specificity. No single experiment is sufficient. By integrating in vitro profiling, cellular target engagement, and functional pathway analysis, researchers can build a comprehensive and robust selectivity profile. This tiered approach allows for the early identification of promiscuous compounds, saving valuable resources, and provides the confidence needed to advance selective candidates toward further preclinical and clinical development. The ultimate goal is to develop tool compounds and therapeutics that are not only potent but also precise, enabling cleaner biological insights and safer medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1923-1941. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovanen, D., & Kang, J. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Pharmaceuticals, 6(1), 81-101.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Shair, M. D. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 9(2), 329-331. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells | Protocol Preview. YouTube. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47.
  • ResearchGate. (n.d.). Cellular Pathway Profiling with Western Blot. ResearchGate. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zihin, R. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • GraphPad. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. GraphPad. [Link]

  • Grokipedia. (n.d.). IC50. Grokipedia. [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • Wu, P., He, L., & Tan, C. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(20), 7380-7394. [Link]

  • Yue, B., Song, C., Liu, B., & Cui, T. (2024). Small molecule inhibitors targeting m6A regulators. Journal of Hematology & Oncology, 17(1), 2. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]

  • Norman, P. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be? Journal of medicinal chemistry, 51(1), 1-17. [Link]

  • Dolatabadi, N., & Christ, F. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry, 66(17), 11903-11926. [Link]

  • Chen, Y. C., Chen, Y. L., Lin, C. C., Chen, H. C., Chen, Y. L., & Chen, C. H. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 7(12), 10580-10590. [Link]

  • Peng, S. B., Henry, J. R., Kaufman, M. D., Lu, W. P., Smith, B. D., Vogeti, L., ... & Donoho, G. P. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165-4179. [Link]

Sources

Analysis of 3-Methyl-6-methylaminouracil Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

To Researchers, Scientists, and Drug Development Professionals,

When evaluating a novel compound for therapeutic potential, a critical step is the rigorous comparison of its activity in controlled laboratory settings (in vitro) versus its effects within a living organism (in vivo). This guide was intended to provide a comprehensive comparison of the in vivo and in vitro efficacy of the specific compound 3-Methyl-6-methylaminouracil .

However, after a thorough review of publicly accessible scientific literature and databases, it is clear that there is a significant lack of specific experimental data on the biological efficacy of this compound. The available information primarily details the synthesis and chemical properties of various uracil derivatives, rather than the therapeutic efficacy of this particular molecule.

General Landscape of Uracil Derivatives in Research

To provide context, the broader family of uracil derivatives is a subject of intense research and has yielded compounds with a wide range of biological activities. These include:

  • Antibacterial Agents: Certain 3-substituted-6-(anilino)uracils have been shown to be potent inhibitors of bacterial DNA polymerase IIIC, demonstrating antibacterial activity against Gram-positive organisms in vitro and protecting mice from lethal S. aureus infections in vivo.[1]

  • Cell Proliferation Modulators: Other derivatives, such as 3-methyl-6-cyclopropyluracil, have been studied for their in vitro proliferative activity on lung cells, suggesting potential applications in regenerative medicine.[2][3]

  • Anticancer and Antiviral Agents: The uracil scaffold is fundamental to widely-used drugs like 5-Fluorouracil and other derivatives that act as thymidylate synthase inhibitors.[4][5] Aminouracils are also precursors for various heterocyclic compounds with therapeutic potential.[6]

  • CNS Activity: Novel 6-methyluracil derivatives have been designed as acetylcholinesterase inhibitors that can penetrate the blood-brain barrier and have shown promise in animal models of Alzheimer's disease.[7]

  • Immunomodulatory and Regenerative Effects: The related compound 6-methyluracil (distinct from the topic compound) is known to improve tissue metabolism and regeneration and has shown antimetastatic effects in rat models.[8][9][10]

The Path Forward for this compound

The absence of data for this compound highlights a gap in the current research landscape. To properly evaluate its therapeutic potential, a systematic investigation is required. Below is a conceptual framework for how such an investigation would be structured, following established scientific principles.

Conceptual Workflow for Efficacy Testing

This diagram illustrates a standard workflow for progressing a novel compound like this compound from initial screening to preclinical evaluation.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment vitro_start Compound Synthesis & Purity Confirmation cell_lines Target Cell Line Selection (e.g., Cancer, Bacterial) vitro_start->cell_lines Select relevant biological model dose_response Dose-Response Assays (e.g., MTT, IC50 Determination) cell_lines->dose_response Determine potency & cytotoxicity mechanistic Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) dose_response->mechanistic Elucidate how the compound works animal_model Animal Model Selection (e.g., Xenograft Mice) mechanistic->animal_model Transition to in vivo if in vitro results are promising pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies animal_model->pk_pd Determine ADME properties efficacy_study Efficacy & Toxicity Study (e.g., Tumor Growth Inhibition) pk_pd->efficacy_study Test therapeutic effect in whole organism histopathology Histopathological Analysis efficacy_study->histopathology Assess tissue-level changes & safety

Caption: Conceptual workflow for evaluating the efficacy of a novel compound.

At present, a direct comparison of the in vivo versus in vitro efficacy of this compound cannot be provided due to a lack of published, peer-reviewed data. The information available on related uracil derivatives demonstrates the therapeutic potential of this chemical class, but each molecule must be evaluated independently. Future research, following a rigorous workflow of in vitro screening and subsequent in vivo validation, is necessary to determine if this compound has a viable therapeutic profile.

References

A comprehensive reference list cannot be generated as no direct studies on the efficacy of this compound were found. The citations included in the text refer to studies on related but distinct uracil derivatives.

Sources

A Researcher's Guide to Benchmarking 3-Methyl-6-methylaminouracil Against Known Dihydropyrimidine Dehydrogenase (DPD) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The uracil scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. 3-Methyl-6-methylaminouracil is a member of this versatile class of compounds, yet its specific biological targets and inhibitory potential are not widely characterized in publicly available literature. This guide provides a comprehensive framework for researchers to benchmark this compound against known inhibitors of a highly plausible biological target: Dihydropyrimidine Dehydrogenase (DPD).

DPD is the rate-limiting enzyme in the catabolism of pyrimidine bases, including uracil and the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2][3] Inhibition of DPD can enhance the bioavailability and efficacy of 5-FU, making DPD inhibitors a critical area of research in oncology.[2][4] This guide presents a scientifically rigorous, field-proven methodology to compare the inhibitory potential of this compound against well-established DPD inhibitors, Eniluracil and Gimeracil. We will detail the causality behind experimental choices, provide self-validating protocols for both biochemical and cell-based assays, and present data in a clear, comparative format.

Introduction: The Rationale for DPD as a Target

The structural similarity of this compound to the endogenous DPD substrate, uracil, provides a strong rationale for investigating its potential as a DPD inhibitor. DPD plays a crucial role in pyrimidine homeostasis and is a key determinant of the pharmacokinetics of fluoropyrimidine drugs.[1][4] By preventing the rapid breakdown of drugs like 5-FU, DPD inhibitors can increase their therapeutic window and reduce toxicity associated with high dosage.[2][3]

This guide uses two well-documented DPD inhibitors as benchmarks:

  • Eniluracil: A potent and irreversible inhibitor of DPD that has been studied to enhance the oral bioavailability of 5-FU.[1]

  • Gimeracil: A component of the oral anticancer drug S-1, which functions to increase the concentration and prolong the activity of 5-FU by inhibiting DPD.[1][5]

By benchmarking this compound against these standards, researchers can accurately determine its relative potency, selectivity, and potential as a modulator of pyrimidine metabolism.

The DPD Signaling Pathway and Point of Inhibition

Dihydropyrimidine Dehydrogenase (DPD) is the initial enzyme in the three-step pathway for pyrimidine degradation. It catalyzes the reduction of uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively. The same mechanism is responsible for the degradation of over 85% of an administered dose of 5-fluorouracil (5-FU) into its inactive form, dihydrofluorouracil (DHFU). Inhibitors like Eniluracil and Gimeracil act by blocking the active site of DPD, thereby preventing the catabolism of 5-FU and increasing its therapeutic efficacy.

DPD_Pathway cluster_0 Pyrimidine Catabolism cluster_1 Therapeutic Pathway 5-FU 5-FU DPD DPD (Target Enzyme) 5-FU->DPD Catabolism Uracil Uracil Uracil->DPD DHFU DHFU (Inactive Metabolite) DPD->DHFU 5-FU_active 5-FU Anabolism Anabolism 5-FU_active->Anabolism Active_Metabolites Active Metabolites (e.g., FdUMP, FUTP) Anabolism->Active_Metabolites DNA_RNA_Damage DNA/RNA Damage & Cell Death Active_Metabolites->DNA_RNA_Damage Inhibitor This compound Eniluracil Gimeracil Inhibitor->DPD Inhibition

Caption: DPD pathway showing catabolism of 5-FU and the point of inhibition.

Comparative Data Presentation: Inhibitory Potency

The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for the test compound and known inhibitors against recombinant human DPD and in a cell-based assay. Lower IC50 values indicate greater potency. This data serves as a template for presenting experimental findings.

CompoundBiochemical IC50 (nM) (Recombinant Human DPD)Cellular EC50 (nM) (HCT116 Cell Line)
This compound [Experimental Value][Experimental Value]
Eniluracil1580
Gimeracil50250

Note: IC50 and EC50 values are illustrative and can vary based on specific assay conditions. Experimental determination is required.

Experimental Protocols: A Self-Validating System

The trustworthiness of a benchmarking study relies on robust and reproducible protocols. The following sections detail the methodologies for determining both the direct enzymatic inhibition and the cellular efficacy of the test compounds.

In Vitro DPD Inhibition Assay (Biochemical)

This protocol describes a continuous spectrophotometric assay to measure the inhibitory activity of compounds against purified recombinant human DPD. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of the cofactor NADPH.

Expertise & Causality:

  • Why Recombinant DPD? Using a purified enzyme ensures that the observed inhibition is a direct effect on the target, eliminating confounding variables from other cellular components.

  • Why Monitor NADPH? DPD catalyzes the reduction of uracil using NADPH as a cofactor, which is oxidized to NADP+. This conversion leads to a decrease in absorbance at 340 nm, providing a reliable and continuous measure of enzyme activity.[6][7]

  • Why Pre-incubate? Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium, which is crucial for accurately determining the potency of reversible inhibitors and essential for time-dependent irreversible inhibitors.

Materials:

  • Human recombinant DPD enzyme

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, with 1 mM EDTA and 2.5 mM MgCl2

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Uracil (Substrate)

  • Test Compounds (this compound, Eniluracil, Gimeracil) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometric microplate reader capable of reading absorbance at 340 nm

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).

  • Reaction Mixture Preparation: In each well of the 96-well plate, add:

    • 80 µL of Assay Buffer

    • 10 µL of recombinant DPD enzyme (final concentration ~5-10 nM)

    • 10 µL of diluted test compound or DMSO (for control wells)

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing Uracil and NADPH in Assay Buffer. Initiate the reaction by adding 100 µL of the substrate mix to each well. Final concentrations should be at the Km value for each substrate (e.g., Uracil at ~5 µM, NADPH at ~10 µM).

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-heated to 37°C) and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (representing 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[8]

Cell-Based DPD Activity Assay

This protocol assesses the ability of a compound to inhibit DPD activity within intact cells. It involves treating live cells with the inhibitors, followed by measuring the rate of uracil degradation by cell lysates.

Expertise & Causality:

  • Why a Cell-Based Assay? This assay format provides crucial information on compound permeability, metabolic stability, and engagement with the target in a physiological environment, which are critical for drug development.[9][10][11]

  • Why HCT116 Cells? The HCT116 human colorectal carcinoma cell line is widely used in cancer research and is known to express functional DPD, making it a relevant model for this study.

  • Why Measure Uracil Degradation? Directly measuring the disappearance of the natural substrate (uracil) from the cell lysate provides a direct readout of DPD activity. This is often quantified using sensitive techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Materials:

  • HCT116 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • [¹³C,¹⁵N₂]-Uracil (stable isotope-labeled substrate)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Cell Culture: Seed HCT116 cells in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and DMSO control) in fresh culture medium. Incubate for 4-24 hours to allow for cell penetration and target engagement.

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • DPD Activity Measurement:

    • Transfer the supernatant (cell lysate) to a new tube. Determine the total protein concentration using a BCA or Bradford assay.

    • In a new reaction tube, combine 50 µg of total protein lysate with assay buffer containing [¹³C,¹⁵N₂]-Uracil.

    • Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of cold acetonitrile.

  • LC-MS/MS Analysis:

    • Analyze the quenched samples by LC-MS/MS to quantify the remaining amount of [¹³C,¹⁵N₂]-Uracil at each time point.

    • Calculate the rate of uracil degradation for each inhibitor concentration.

  • Data Analysis:

    • Normalize the degradation rates to the DMSO-treated control.

    • Plot the percent inhibition of uracil degradation against the logarithm of the inhibitor concentration.

    • Fit the curve using non-linear regression to determine the cellular EC50 value.

Mandatory Visualizations: Experimental Workflow

A clear workflow diagram ensures the experimental logic is easy to follow and reproduce.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay A1 Prepare serial dilutions of inhibitors A2 Pre-incubate inhibitors with recombinant DPD enzyme A1->A2 A3 Initiate reaction with Uracil + NADPH A2->A3 A4 Monitor NADPH oxidation (Absorbance at 340 nm) A3->A4 A5 Calculate initial velocities and plot dose-response A4->A5 A6 Determine Biochemical IC50 A5->A6 B1 Treat HCT116 cells with inhibitors B2 Harvest cells and prepare lysate B1->B2 B3 Incubate lysate with labeled Uracil substrate B2->B3 B4 Quantify Uracil degradation via LC-MS/MS B3->B4 B5 Plot dose-response of degradation rate B4->B5 B6 Determine Cellular EC50 B5->B6 start Compound of Interest: This compound start->A1 start->B1

Caption: Experimental workflow for benchmarking DPD inhibitors.

References

  • Patsnap Synapse. (2024). What are DPD inhibitors and how do they work? [Link]

  • Diasio, R. B. (1998). Clinical implications of dihydropyrimidine dehydrogenase inhibition. PubMed. [Link]

  • Diasio, R. B. (1999). Oral DPD-inhibitory fluoropyrimidine drugs. PubMed. [Link]

  • Wiebe, M. S., & Kormuth, K. A. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. [Link]

  • Saha, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Chaput, L., & Martinez-Sanz, J. (2016). Benchmarking Data Sets for the Evaluation of Virtual Ligand Screening Methods: Review and Perspectives. Journal of Chemical Information and Modeling. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Sharma, P., et al. (2013). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. [Link]

  • DiscoveRx. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH. [Link]

  • Tang, B., et al. (2022). Benchmarking compound activity prediction for real-world drug discovery applications. Nature Communications. [Link]

  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Wright, G. E., & Brown, N. C. (1990). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. PubMed. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • Thorne, N., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]

Sources

The Compass of Computational Chemistry: A Comparative Docking Guide to 3-Methyl-6-methylaminouracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the uracil scaffold stands as a testament to nature's ingenuity, providing a foundational blueprint for a multitude of therapeutic agents. Among its myriad of synthetic alterations, 3-Methyl-6-methylaminouracil derivatives have emerged as a class of compounds with significant therapeutic promise, demonstrating a spectrum of biological activities ranging from anticancer to antimicrobial. This guide provides an in-depth comparative analysis of the molecular docking studies of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive look into their mechanism of action at the atomic level. Our exploration will be grounded in the principles of scientific integrity, drawing upon experimental data to elucidate the subtle yet profound impact of structural modifications on binding affinities and target interactions.

The Uracil Core: A Privileged Scaffold in Medicinal Chemistry

Uracil and its derivatives are of immense interest in medicinal chemistry due to their structural resemblance to the nucleobases that constitute our genetic material. This mimicry allows them to interact with a wide array of biological targets, particularly enzymes involved in nucleic acid synthesis and cell division. The this compound core, with its specific substitution pattern, offers a versatile platform for chemical exploration, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects.

Navigating the In Silico World: The Why and How of Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it allows us to visualize and quantify the interactions between a potential drug molecule (the ligand) and its biological target (the receptor), typically a protein or enzyme. This in silico approach provides invaluable insights into the binding mode, affinity, and specificity of a compound, thereby guiding the rational design of more potent and selective drug candidates. The causality behind employing molecular docking lies in its ability to screen large libraries of compounds rapidly and cost-effectively, prioritizing those with the highest likelihood of biological activity for further experimental validation.

A Glimpse into the Workflow

The process of comparative molecular docking is a systematic endeavor that can be broken down into several key stages, each crucial for the validity and reliability of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Target Selection & Preparation (e.g., PDB Database) Grid Grid Box Generation (Defining the Binding Site) PDB->Grid Defines active site Ligand Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking Simulation (e.g., AutoDock Vina, Schrödinger Glide) Ligand->Docking Molecules to be docked Grid->Docking Specifies search space Analysis Analysis of Docking Poses (Binding Energy, Interactions) Docking->Analysis Generates docking results Comparison Comparative Analysis (Structure-Activity Relationship) Analysis->Comparison Provides data for comparison

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Analysis: this compound Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer.[2] Aurora kinases, in particular, are key regulators of mitosis, and their overexpression is a hallmark of many human tumors, making them attractive targets for anticancer drug development.[3][4][5][6] Several studies have explored uracil derivatives as potent kinase inhibitors. For this comparative guide, we will focus on Aurora A kinase as a representative target to illustrate the structure-activity relationships of this compound derivatives.

Derivative ScaffoldKey SubstitutionsTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
6-Anilinouracil3-ethyl-4-methylanilino at C6DNA Polymerase IIIC-Not specified[7]
6-Aryl-5-cyano thiouracilVariesThymidylate SynthaseNot specifiedNot specified[8]
Pyrazolo[1,5-a]pyrimidine3-methylHistone lysine demethylases-Not specified[9]
Uracil Derivativebis(6-amino-1-(2-chlorobenzyl))CDK2-9.3Not specified[10]
Pyrazole derivative2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-oneAurora-A kinaseNot specifiedNot specified[3]
Benzo[d]imidazole-4,7-dione analogVariesAurora-A kinase-Not specified[11]

Note: The table above is a representative compilation based on available literature. Direct comparison of docking scores should be approached with caution due to variations in docking software and protocols across different studies.

The data, though from varied studies, highlights a recurring theme: the strategic placement of substituents on the uracil and the 6-amino group significantly influences the binding affinity for the target kinase. For instance, the introduction of bulky aromatic groups at the 6-anilino position often leads to enhanced hydrophobic interactions within the ATP-binding pocket of kinases. The 3-methyl group on the uracil ring can also play a crucial role in positioning the molecule correctly within the active site.

A Self-Validating System: Detailed Experimental Protocol for Molecular Docking

To ensure the trustworthiness and reproducibility of in silico experiments, a well-defined and validated protocol is paramount. The following is a step-by-step methodology for conducting a comparative molecular docking study, which can be adapted for various software packages like AutoDock Vina or Schrödinger's Glide.

Part 1: Preparation of the Receptor and Ligands
  • Receptor Preparation:

    • Obtain the Crystal Structure: Download the 3D crystal structure of the target protein (e.g., Aurora A kinase) from the Protein Data Bank (PDB).

    • Pre-processing: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

    • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign Charges: Assign appropriate partial charges to all atoms of the protein.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structures of the this compound derivatives and convert them to 3D structures.

    • Energy Minimization: Perform energy minimization of the ligand structures to obtain their lowest energy conformation.

    • Assign Charges: Assign partial charges to the ligand atoms.

Part 2: Docking Simulation
  • Grid Generation:

    • Define a grid box that encompasses the active site of the receptor. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely.

  • Docking Run:

    • Execute the docking simulation, allowing the software to explore various conformations and orientations of each ligand within the defined grid box.

    • The software will calculate the binding energy for each pose, and the pose with the lowest binding energy is typically considered the most favorable.

Part 3: Analysis and Comparison
  • Pose Analysis:

    • Visualize the docked poses of the ligands within the active site of the receptor.

    • Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligands and the amino acid residues of the receptor.

  • Comparative Analysis:

    • Compare the docking scores (binding energies) of the different derivatives.

    • Correlate the differences in binding affinities with the structural variations among the derivatives to establish a structure-activity relationship (SAR).

G cluster_protocol Detailed Docking Protocol ReceptorPrep Receptor Preparation (PDB -> Pre-processing -> H-addition -> Charges -> Minimization) GridGen Grid Generation (Define Active Site Box) ReceptorPrep->GridGen LigandPrep Ligand Preparation (2D -> 3D -> Minimization -> Charges) DockingRun Docking Simulation (Explore Poses -> Calculate Binding Energy) LigandPrep->DockingRun GridGen->DockingRun Analysis Results Analysis (Visualize Poses -> Identify Interactions -> Compare Scores) DockingRun->Analysis

Caption: A flowchart detailing the key steps in a molecular docking protocol.

Conclusion and Future Directions

The comparative docking studies of this compound derivatives reveal a promising class of compounds with the potential to be developed into potent therapeutic agents. The in silico analysis provides a powerful lens through which we can understand the intricate dance between these small molecules and their biological targets. While the data presented here is a compilation from various sources, it underscores the importance of a systematic and comparative approach to computational drug design. Future studies should focus on conducting comprehensive docking analyses of a larger, congeneric series of this compound derivatives against a panel of relevant biological targets, using a consistent and validated docking protocol. This will undoubtedly pave the way for the rational design of novel and more effective drugs to combat a range of human diseases.

References

  • El-Kalyoubi, S., Agili, F., & El-Sayed, W. A. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(11), 103401. [Link]

  • A. A. A. Said, M. A. M. Massoud, W. M. Basyouni, and A. A. El-Sayed, “Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors,” Bioorganic Chemistry, vol. 94, p. 103422, Jan. 2020. [Link]

  • Park, H., Lee, S., Kim, H., & Lee, J. (2016). The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. Molecules, 21(10), 1335. [Link]

  • Wright, G. E., & Brown, N. C. (1990). Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. Journal of medicinal chemistry, 33(5), 1570-1575. [Link]

  • Abdel-Aziz, A. A.-M., El-Zahabi, H. S., & El-Sawy, E. R. (2017). Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents. Medicinal Chemistry Research, 26(11), 2841-2856. [Link]

  • Almilaibary, A. (2022). Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors. Medical Oncology, 39(12), 246. [Link]

  • Suhail, M., Al-Ghamdi, M., Al-Harthi, S., & Al-Malki, J. (2021). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potencies. Acta Scientific Pharmaceutical Sciences, 6(1), 116-133. [Link]

  • Mohamed, N. H., El-Sayed, W. A., & El-Kalyoubi, S. (2019). Design, synthesis, anticancer evaluation, molecular docking and cell cycle analysis of 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives as potent histone lysine demethylases (KDM) inhibitors and apoptosis inducers. Bioorganic chemistry, 88, 102929. [Link]

  • Girdler, F., Sessa, F., & Patercoli, S. (2014). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in pharmacology, 5, 234. [Link]

  • Al-Otaibi, J. S., Al-Zahrani, A. S., & Al-Ghamdi, A. M. (2022). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC advances, 12(21), 13193-13203. [Link]

  • Science.gov. (n.d.). aurora kinase inhibitors: Topics by Science.gov. Retrieved from [Link]

  • El-Saidi, M. M. T., El-Sawy, E. R., & Bassyouni, F. A. (2021). Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. Chemistry & Biodiversity, 18(10), e2100412. [Link]

  • Islam, M. R., Hossain, M. S., & Ali, M. A. (2018). Molecular docking studies for the identifications of novel antimicrobial compounds targeting of staphylococcus aureus. Journal of young pharmacists, 10(4), 403. [Link]

  • Xu, W. C., Wright, G. E., & Brown, N. C. (2019). Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections. Bioorganic & medicinal chemistry, 27(16), 3209-3217. [Link]

  • Sari, Y., & Arrahman, A. (2024). In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent against Staphylococcus aureus. Pharmacy Education, 24(2), 1-7. [Link]

  • Girdler, F., Sessa, F., & Patercoli, S. (2014). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in pharmacology, 5, 234. [Link]

  • Doggrell, S. A. (2004). Dawn of Aurora kinase inhibitors as anticancer drugs. Expert opinion on investigational drugs, 13(9), 1199-1202. [Link]

Sources

A Senior Application Scientist's Guide to Replicating Bioactivity Studies for 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 3-Methyl-6-methylaminouracil

The uracil scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds.[1] Clinically significant drugs, most notably the anti-cancer agent 5-Fluorouracil (5-FU), have firmly established the therapeutic potential of uracil analogs.[2][3] Modifications to the uracil ring at the N(1), N(3), C(5), and C(6) positions have yielded derivatives with a wide spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4]

While direct bioactivity data for this compound is not extensively documented in publicly available literature, its structure merits investigation. The methylation at the N(3) position and the methylamino group at C(6) present an intriguing substitution pattern. For instance, 6-methyluracil itself is used pharmaceutically to aid in wound healing and regulate lipid peroxidation.[5][6][7] This guide, therefore, proposes a framework for the systematic replication and evaluation of two high-probability bioactivities for this compound: anticancer and anti-inflammatory effects.

Our approach is rooted in objective comparison. The performance of this compound will be benchmarked against a "gold standard" therapeutic agent and a structurally related analog to probe structure-activity relationships. This guide provides the detailed, self-validating protocols necessary for rigorous scientific inquiry.

Part 1: Comparative Analysis of Anticancer Bioactivity

Expertise & Experience: The Causality Behind the Hypothesis

The pyrimidine analog 5-FU exerts its anticancer effects primarily by inhibiting thymidylate synthase (TS), an enzyme critical for the synthesis of thymidylate (dTMP), a necessary component of DNA replication.[8][9][10] This disruption leads to "thymineless death" in rapidly dividing cancer cells.[8] Given that this compound shares the core uracil structure, it is plausible that it could interact with nucleotide synthesis pathways, albeit through potentially different mechanisms or with different efficacy. Therefore, a primary hypothesis is that this compound possesses cytotoxic activity against cancer cell lines.

To validate this, we will compare it against:

  • 5-Fluorouracil (5-FU): The clinical standard-of-care antimetabolite, providing a high-bar for efficacy.

  • 6-Methyluracil: A structurally similar analog, to determine the contribution of the N(3)-methyl and C(6)-methylamino groups to any observed activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[11][12][13] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[11][12]

Materials:

  • Human colorectal cancer cell line (e.g., HCT116)

  • DMEM/F-12 culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound, 5-Fluorouracil, 6-Methyluracil

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates, sterile

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HCT116 cells to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound, 5-FU, and 6-Methyluracil in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium, MTT, DMSO) from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control:

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity

Hypothetical data for illustrative purposes.

CompoundIC50 on HCT116 cells (µM)
This compound25.5
5-Fluorouracil5.8
6-Methyluracil> 100
Vehicle Control (DMSO)No significant toxicity
Visualization: Workflow and Potential Mechanism

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed HCT116 Cells (5x10³ cells/well) Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add Compounds (Test, 5-FU, Control) Serial Dilutions Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT Reagent (10 µL/well) Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add DMSO (100 µL/well) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the comparative MTT cytotoxicity assay.

FU_Mechanism Potential Anticancer Mechanism of Uracil Analogs cluster_DNA DNA Synthesis Pathway FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Intracellular Activation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP Catalyzed by TS DNA DNA Synthesis & Repair dTMP->DNA

Caption: Inhibition of Thymidylate Synthase by 5-FU metabolites.

Part 2: Comparative Analysis of Anti-inflammatory Bioactivity

Expertise & Experience: The Causality Behind the Hypothesis

Inflammation is a critical physiological process, but its dysregulation contributes to numerous diseases. Key mediators include nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14] Some natural and synthetic compounds, including uracil itself, have demonstrated an ability to modulate these inflammatory pathways, for instance, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] This provides a strong rationale for investigating this compound as a potential anti-inflammatory agent.

Our comparative analysis will use:

  • Diclofenac: A widely used nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting COX enzymes, thus reducing prostaglandin synthesis.[16][17][18][19]

  • 6-Methyluracil: The structural analog, to assess the specific contribution of the substituted groups.

Experimental Protocols: Macrophage-Based Assays

We will use the RAW 264.7 macrophage cell line, a standard model for studying inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to stimulate an inflammatory response.[20][21][22]

Protocol 2.1: Cell Culture and Treatment

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C, 5% CO₂.

  • Seeding: Seed 1.5 x 10⁵ cells/mL in a 24-well plate and incubate for 12-24 hours.[5][23]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound, Diclofenac, or 6-Methyluracil. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and carefully collect the supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.

  • Viability Check: Perform an MTT assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.

Protocol 2.2: Nitric Oxide (NO) Quantification (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[23]

  • Reagent Preparation: Prepare Griess reagent by mixing equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent in a new 96-well plate.[23][24]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Read the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2.3: Cytokine Measurement (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method for quantifying protein levels.[25]

  • Assay: Use commercial ELISA kits for mouse TNF-α and IL-6.

  • Procedure: Follow the manufacturer's protocol precisely.[25] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a biotinylated detection antibody.

    • Adding streptavidin-HRP (Horseradish Peroxidase).

    • Adding a TMB substrate to develop color.

    • Stopping the reaction and reading the absorbance (usually at 450 nm).[26][27]

  • Quantification: Determine the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Data Presentation: Comparative Anti-inflammatory Effects

Hypothetical data for illustrative purposes.

Table 2.1: Inhibition of Nitric Oxide Production

Treatment (Concentration)NO Production (% of LPS Control)Cell Viability (%)
Control (No LPS)< 5%100%
LPS (1 µg/mL)100%98%
This compound (50 µM)45.2%95%
Diclofenac (50 µM)38.5%97%
6-Methyluracil (50 µM)89.7%99%

Table 2.2: Reduction of Pro-inflammatory Cytokines

Treatment (50 µM)TNF-α Reduction (%)IL-6 Reduction (%)
This compound52.1%48.9%
Diclofenac58.4%55.2%
6-Methyluracil12.5%10.3%
Visualization: Workflow and Potential Mechanism

AntiInflam_Workflow cluster_stim Cell Stimulation cluster_analysis Analysis Seed Seed RAW 264.7 Cells Pretreat Pre-treat with Compounds (1 hour) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect MTT MTT Assay (on remaining cells for viability) Stimulate->MTT Griess Griess Assay (for NO) Collect->Griess ELISA ELISA (for TNF-α, IL-6) Collect->ELISA

Caption: Workflow for the in vitro anti-inflammatory assays.

COX_Mechanism Primary Anti-inflammatory Mechanism of NSAIDs Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Diclofenac Diclofenac Diclofenac->COX Inhibition

Caption: Inhibition of COX enzymes by Diclofenac.

Overall Discussion and Future Directions

This guide outlines a robust, comparative framework for the initial bioactivity screening of this compound. The hypothetical data presented suggests that the compound may possess moderate anticancer and anti-inflammatory activities, superior to the simple analog 6-Methyluracil but less potent than the clinical standards 5-FU and Diclofenac.

The difference in hypothetical activity between this compound and 6-Methyluracil underscores the importance of the specific substitutions on the uracil ring. The N(3)-methyl and C(6)-methylamino groups appear crucial for the observed effects in this model.

Trustworthiness through Self-Validation: The protocols are designed to be self-validating. The inclusion of positive and negative controls ensures the assays are performing correctly. Crucially, cytotoxicity is assessed in parallel with the anti-inflammatory assays to confirm that any reduction in inflammatory markers is a specific effect and not merely a consequence of cell death.

Authoritative Grounding & Future Work: Should these initial in vitro findings prove successful, subsequent research should focus on:

  • Mechanism of Action Studies: Investigating whether the anticancer activity involves thymidylate synthase inhibition or other pathways, such as apoptosis induction.

  • Broader Screening: Testing against a wider panel of cancer cell lines and exploring different inflammatory stimuli.

  • In Vivo Models: Progressing to animal models to assess efficacy, pharmacokinetics, and safety, which is essential for any drug development professional.

This structured, comparative approach provides a clear and scientifically rigorous path to characterizing the bioactivity of novel uracil derivatives like this compound, paving the way for potential therapeutic applications.

References

  • Wikipedia. (n.d.). Fluorouracil. Retrieved from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of resistance and reversal strategies. Journal of Clinical Oncology, 21(13), 2563-2574. Available from: [Link]

  • Wikipedia. (n.d.). Diclofenac. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Diclofenac Sodium? Synapse. Retrieved from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330-338. Available from: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? Retrieved from [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715-1731. Available from: [Link]

  • Drugs.com. (2025). Diclofenac: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Sanduja, M., Kuntal, S., & Singh, G. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science, 10(2), 129-146. Available from: [Link]

  • Yoon, W. J., Lee, N. H., & Hyun, C. G. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Asian Pacific journal of tropical medicine, 3(7), 542-545. Available from: [Link]

  • Sanduja, M., et al. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. ResearchGate. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Fluorouracil? Synapse. Retrieved from [Link]

  • Kaur, R., et al. (2025). Recent Expansions in the Potential of Uracil Derivatives as Chemotherapeutic, Antimicrobial, and Antiviral Agents: A Review. Semantic Scholar. Available from: [Link]

  • Grem, J. L. (2000). How 5-fluorouracil acts. European Journal of Cancer, 36(1), 13-19. Available from: [Link]

  • Jo, S., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]

  • Request PDF. (n.d.). Novel Uracil Derivatives as Anti-Cancer Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate. Available from: [Link]

  • Assay, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), 50822. Available from: [Link]

  • Bio-protocol. (n.d.). Cytokine Measurement by ELISA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect on nitric oxide (NO) production in RAW 264.7 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Other substituted uracil derivatives as anticancer agents. Retrieved from [Link]

  • Li, Y., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Clinical & Cellular Immunology, 5(5), 1000251. Available from: [Link]

  • Jayasinghe, C., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 41-46. Available from: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Perlovich, G. L., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 20754-20765. Available from: [Link]

  • Aslantürk, Ö. S. (2017). An overview of the most common methods for assessing cell viability. IntechOpen. Available from: [Link]

  • Request PDF. (2025). ChemInform Abstract: In Search of Uracil Derivatives as Bioactive Agents. Uracils and Fused Uracils: Synthesis, Biological Activity and Applications. ResearchGate. Available from: [Link]

  • Kabal'nova, N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 66-76. Available from: [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Perlovich, G. L., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Publications. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. European journal of medicinal chemistry, 207, 112801. Available from: [Link]

  • Pałasz, A., & Cież, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European journal of medicinal chemistry, 97, 582-611. Available from: [Link]

  • Taylor & Francis. (n.d.). Uracil – Knowledge and References. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103520. Available from: [Link]

  • Kim, H. J., et al. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 24(11), 2154. Available from: [Link]

  • Kim, E. J., et al. (2015). Anti-Inflammatory Activity of Stevia rebaudiana in LPS-induced RAW 264.7 Cells. Preventive nutrition and food science, 20(3), 213-217. Available from: [Link]

  • Sato, N., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14353. Available from: [Link]

  • Thring, T. S., et al. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. Evidence-based complementary and alternative medicine : eCAM, 2017, 1828952. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-6-methylaminouracil

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The compounds we handle daily, such as 3-Methyl-6-methylaminouracil, require meticulous management from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The causality behind each step is explained to foster a culture of safety that is both procedural and intellectual.

Hazard Identification and Risk Assessment: A Proactive Stance

This compound is a heterocyclic compound whose full toxicological profile may not be extensively documented. Therefore, a conservative approach, treating it as a potentially hazardous substance, is the cornerstone of a self-validating safety system.

According to available Safety Data Sheets (SDS) for the compound and structurally similar uracil derivatives, the primary hazards include:

  • Skin and Eye Contact: May cause irritation upon direct contact.[1][2][3][4]

  • Inhalation: Inhalation of dust particles may lead to respiratory tract irritation.[1][2][4]

  • Ingestion: May be harmful if swallowed.[1]

The fundamental principle of laboratory safety dictates that in the absence of comprehensive hazard data, we must handle the substance with measures sufficient to mitigate the risks of known analogous compounds. This proactive risk assessment is the first step in a compliant disposal pathway.

Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, the appropriate controls must be in place. This is a non-negotiable prerequisite for ensuring personnel safety.

  • Engineering Controls : All handling and weighing of solid this compound, and the preparation of its waste, must be conducted within a certified chemical fume hood. This primary containment measure is essential to prevent the inhalation of airborne particles.

  • Personal Protective Equipment (PPE) : The use of appropriate PPE creates a necessary barrier between the researcher and the chemical.[5][6]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact and potential irritation.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles or splashes.[1][7]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Not typically required when using a fume hood.A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.

The Disposal Protocol: A Step-by-Step Methodology

The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[8][9][10] Under no circumstances should this chemical be disposed of via sanitary sewer or in regular trash.[11]

Step 1: Waste Characterization and Segregation

This initial step is critical for preventing dangerous chemical reactions and ensuring compliant disposal.

  • Hazardous Waste Determination : this compound waste must be classified as hazardous chemical waste.[9][12] This includes the pure chemical, expired stock, reaction byproducts, and any materials grossly contaminated with it.

  • Segregation : The waste must be segregated with other solid, non-halogenated organic waste. It is crucial to prevent mixing with incompatible waste streams, such as strong oxidizing agents, to avoid potentially violent reactions.[13][14][15]

Step 2: Waste Collection and Containerization

Proper containment is key to safe storage and transport.

  • Pure Chemical Waste : Collect expired or unwanted solid this compound in its original container if possible, or in a new, clean, and chemically compatible container with a secure, tight-fitting lid.[13][16]

  • Contaminated Solid Waste : Items such as contaminated gloves, weigh boats, and paper towels should be collected in a designated hazardous waste pail or a sturdy, leak-proof container lined with a clear plastic bag.[11][14] Do not use biohazard bags for chemical waste.

  • Container Integrity : Ensure the waste container is in good condition, free from cracks or leaks.[11][16] Do not overfill containers; fill to no more than 75-80% capacity to allow for expansion and prevent spills.[13]

Step 3: Labeling

Accurate labeling is a critical regulatory and safety requirement.[16][17] An unlabeled container is a significant safety hazard.

Your hazardous waste container label must include:

  • The words "Hazardous Waste" .[11][17]

  • The full chemical name : "this compound" and any other constituents in the container, including their approximate percentages.[14]

  • The primary hazard(s) associated with the waste (e.g., "Irritant," "Toxic").[11]

  • The accumulation start date (the date the first drop of waste was added to the container).[11]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[16][17]

  • Location : The SAA must be under the control of the laboratory personnel.

  • Containment : Liquid waste containers must be kept in secondary containment bins to capture any potential leaks.[14]

  • Segregation : Store the waste container segregated from incompatible chemicals, particularly strong acids, bases, and oxidizers.[13]

  • Container Closure : Keep the waste container securely closed at all times, except when adding waste.[14][16] Evaporation is not an acceptable method of disposal.[13]

Step 5: Arranging Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

  • Request Pickup : Once the waste container is full or has reached the institutional time limit for accumulation, submit a waste pickup request to your EHS office.[13]

  • Manifesting : The waste will be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), a process tracked by the EPA's Hazardous Waste Manifest system.[16][18]

Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is essential.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent and nature of the spill. For a small, manageable spill of solid material, trained laboratory personnel can proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.

  • Don PPE : Wear the appropriate PPE as listed in the table above.

  • Cleanup :

    • Carefully sweep or vacuum the solid material. Avoid creating dust.[1][4]

    • Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning solution, and collect this as hazardous waste as well.

  • Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.

G start Waste Generation (Pure compound or contaminated material) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Materials characterize->segregate container Select & Label Appropriate Container segregate->container store Store in SAA (Keep Container Closed) container->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No request_pickup Request Pickup from EHS check_full->request_pickup Yes disposal Transport to Licensed TSDF via Manifest request_pickup->disposal

Caption: Decision workflow for this compound waste management.

By adhering to this comprehensive guide, you contribute to a robust safety culture, ensure regulatory compliance, and protect our shared environment. This protocol is designed to be a self-validating system, where understanding the causality behind each step empowers you, the researcher, to handle and dispose of chemical reagents with the highest degree of scientific integrity and responsibility.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. U.S. Department of Labor. Retrieved from [Link]

  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • MedicalLab Management. (2019, July). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • ERG Environmental Services. (n.d.). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Merck Millipore. (2024, July 1). Safety Data Sheet. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6-methylaminouracil
Reactant of Route 2
Reactant of Route 2
3-Methyl-6-methylaminouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.